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An In-Depth Technical Guide to Ribociclib-d6 Hydrochloride (CAS Number: 1328934-40-2) Preamble: The Quintessential Internal Standard for a Targeted Oncology Therapeutic In the landscape of precision oncology, the cyclin-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ribociclib-d6 Hydrochloride (CAS Number: 1328934-40-2)

Preamble: The Quintessential Internal Standard for a Targeted Oncology Therapeutic

In the landscape of precision oncology, the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Ribociclib stands as a significant therapeutic advancement for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) advanced or metastatic breast cancer.[1][2][3] The successful clinical development and therapeutic drug monitoring of Ribociclib are critically dependent on robust bioanalytical methods to accurately quantify its concentration in complex biological matrices. This guide provides an in-depth technical overview of Ribociclib-d6 hydrochloride (CAS No. 1328934-40-2), the stable isotope-labeled internal standard that is indispensable for the precise and accurate quantification of Ribociclib in pharmacokinetic and drug metabolism studies.

This document will delve into the core chemical properties of Ribociclib-d6 hydrochloride, elucidate the mechanistic rationale for Ribociclib's therapeutic action, and provide a comprehensive, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Section 1: Core Molecular Profile of Ribociclib-d6 Hydrochloride

Ribociclib-d6 is a deuterated isotopologue of Ribociclib, where six hydrogen atoms on the N,N-dimethyl-carboxamide moiety are replaced with deuterium.[4][5] This isotopic substitution renders the molecule chemically identical to Ribociclib in terms of its physicochemical properties and reactivity, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The hydrochloride salt form enhances the compound's solubility and stability.

PropertyValueReference
Chemical Name 7-Cyclopentyl-N,N-bis(methyl-d3)-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride[5]
CAS Number 1328934-40-2 (free base)[4][6]
Molecular Formula C23H25D6ClN8O[5][7]
Molecular Weight 477.04 g/mol [5][7]
Appearance Light yellow to light brown solid[4][5]
Purity Typically >98%[4][5]
Isotopic Enrichment Typically >95-98%[5][8]
Storage Conditions 4°C, sealed storage, away from moisture[4][5]

Section 2: The Biological Context: Ribociclib's Mechanism of Action

To appreciate the significance of accurately quantifying Ribociclib, one must first understand its potent and selective mechanism of action. Ribociclib targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle and is frequently dysregulated in HR+ breast cancer.[9][10][11]

In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes.[9] These complexes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[12] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase, thereby committing to DNA replication and division.[9][12]

Ribociclib functions as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6.[10] This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[10] In this state, Rb remains bound to E2F, effectively sequestering it and preventing the transcription of S-phase genes. The ultimate result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[1][10]

CDK4_6_Inhibition cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Therapeutic Intervention Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation (p) Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex Sequesters E2F E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Rb-E2F Complex->Rb Rb-E2F Complex->E2F G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Drives Cell Cycle Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibition

Caption: Signaling pathway of CDK4/6 inhibition by Ribociclib.

Section 3: The "Gold Standard": Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is co-analyzed with the analyte of interest to correct for variability during sample processing and analysis.[13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the IS be as structurally similar to the analyte as possible.[13]

Stable isotope-labeled (SIL) internal standards like Ribociclib-d6 are considered the "gold standard" for this purpose.[13][14] The rationale is based on several key advantages:

  • Near-Identical Physicochemical Properties: A SIL-IS has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte.[15] This ensures that any sample-to-sample variation in these steps affects both the analyte and the IS equally, leading to a consistent analyte-to-IS peak area ratio and, therefore, highly accurate and precise quantification.[13][16]

  • Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer's source.[16] Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte, providing effective normalization.[16]

  • Increased Method Robustness: The close similarity between the analyte and the SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, enhancing its ruggedness and reproducibility.[17][18]

IS_Decision_Logic start Begin Method Development is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Select SIL-IS (e.g., Ribociclib-d6) 'Gold Standard' is_sil_available->use_sil Yes use_analog Select Structural Analog IS is_sil_available->use_analog No check_purity Verify Isotopic Purity & Chemical Purity use_sil->check_purity check_properties Evaluate: - Chromatographic Separation - Extraction Recovery - Matrix Effects use_analog->check_properties validate_method Validate Method per ICH M10 Guidelines end_point Method Ready for Sample Analysis validate_method->end_point check_purity->use_analog Purity Unacceptable check_purity->validate_method Purity Acceptable check_properties->start Performance Unacceptable (Re-evaluate IS or Method) check_properties->validate_method Performance Acceptable

Caption: Decision logic for internal standard selection in bioanalysis.

Section 4: A Validated Protocol for Ribociclib Quantification in Human Plasma

The following protocol describes a robust and validated LC-MS/MS method for the quantification of Ribociclib in human plasma, utilizing Ribociclib-d6 hydrochloride as the internal standard. This methodology is based on principles outlined in multiple published studies.[17][19][20][21]

Materials and Reagents
  • Ribociclib reference standard (≥99.5% purity)

  • Ribociclib-d6 hydrochloride internal standard (≥99.5% purity, ≥98% isotopic enrichment)[4][5]

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid or ammonium formate

  • Human plasma with K2-EDTA as anticoagulant

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ribociclib and Ribociclib-d6 hydrochloride in methanol to prepare individual stock solutions.[20][22]

  • Working Solutions: Prepare serial dilutions of the Ribociclib stock solution in a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) working solutions.[19][20]

  • Internal Standard (IS) Working Solution: Dilute the Ribociclib-d6 stock solution with the protein precipitation solvent to a final concentration (e.g., 30-800 ng/mL, depending on the specific assay sensitivity).[19]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution to all tubes except the double blank (which receives 50 µL of solvent).

  • Vortex briefly to mix.

  • Add 300-400 µL of ice-cold protein precipitation solvent.

  • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterTypical Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 5mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.6 mL/min
Gradient Isocratic or gradient elution optimized for separation from matrix components
Injection Volume 5 - 20 µL
Column Temperature 40°C[17]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ribociclib) Q1: m/z 435.2 → Q3: m/z 252.1[19]
MRM Transition (Ribociclib-d6) Q1: m/z 441.2 → Q3: m/z 252.1[19]

Note: The specific fragment ion (Q3) may vary slightly between instruments and optimization procedures.[17]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add Ribociclib-d6 IS plasma_sample->add_is ppt 3. Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject onto LC System supernatant->inject separate 7. Chromatographic Separation (C18 Column) inject->separate ionize 8. ESI+ Ionization separate->ionize detect 9. MRM Detection (Analyte & IS Transitions) ionize->detect integrate 10. Integrate Peak Areas detect->integrate ratio 11. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve 12. Plot Calibration Curve ratio->curve quantify 13. Quantify Unknowns curve->quantify

Caption: Workflow for Ribociclib quantification in human plasma.

Method Validation

A self-validating system is one where the protocol's integrity is continually checked. The use of QC samples at multiple concentrations within each analytical run serves this purpose. The entire method must be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of Ribociclib and Ribociclib-d6.[17]

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range (e.g., 50 pg/mL to 10,000 pg/mL).[17]

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19][22]

  • Recovery: Assessing the efficiency of the extraction process.

  • Matrix Effect: Evaluating the impact of different plasma lots on quantification.[19]

  • Stability: Confirming the stability of Ribociclib in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[17]

Section 5: Application in Advancing Clinical Pharmacology

The validated bioanalytical method using Ribociclib-d6 hydrochloride is central to defining the clinical pharmacology of Ribociclib. It enables the execution of critical studies, including:

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ribociclib. Following oral administration, Ribociclib is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1-5 hours and an effective half-life of approximately 32.6 hours.[23][24]

  • Drug-Drug Interaction (DDI) Studies: Ribociclib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is also a moderate-to-strong inhibitor of this enzyme.[25][26] The described method is crucial for quantifying changes in Ribociclib exposure when co-administered with CYP3A4 inhibitors or inducers, and for assessing Ribociclib's effect on co-administered CYP3A4 substrates.[24][26]

  • Population PK and Exposure-Response Analyses: Data generated using this method from large patient populations allow for the development of models that relate Ribociclib exposure to efficacy (e.g., progression-free survival) and safety (e.g., neutropenia).[27] These models support dose selection and justification for dose adjustments in specific patient populations.[23][27]

  • Therapeutic Drug Monitoring (TDM): In clinical practice and research, this method can be used to monitor patient drug exposure, ensuring it remains within the therapeutic window to optimize efficacy and minimize toxicity.[22]

Conclusion

Ribociclib-d6 hydrochloride is more than a mere laboratory chemical; it is a fundamental tool that underpins the robust clinical development and safe use of Ribociclib. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical assays, providing the reliable data that researchers, clinicians, and regulatory agencies depend upon. The methodologies described herein represent the gold standard for quantitative bioanalysis, enabling a deeper understanding of Ribociclib's pharmacokinetic profile and ultimately contributing to improved outcomes for patients with advanced breast cancer.

References

  • Infante, J. R., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 23(13), 3251-3262.

  • BenchChem. (2025). An In-Depth Technical Guide to Ribociclib-D6: Chemical Structure and Properties. BenchChem.

  • O'Shaughnessy, J., et al. (2017). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Oncology, 92(3), 123-131.

  • BenchChem. (2025). A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards. BenchChem.

  • Slamon, D. J., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251-3262.

  • Spreafico, A., et al. (2018). Pharmacokinetics of Ribociclib in Subjects With Hepatic Impairment. Journal of Clinical Pharmacology, 58(8), 1077-1086.

  • Patsnap Synapse. (2025). What is the mechanism of action of Ribociclib Succinate?. Patsnap Synapse.

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of CDK4/6 Inhibitors in Breast Cancer Cells, with a Focus on Ribociclib. BenchChem.

  • Kamble, S., et al. (2021). Development and Validation of Novel HPLC Method for Analytical Evaluation of Ribociclib. International Journal of Pharmaceutical and Phytopharmacological Research, 22(1), 510-525.

  • De Laurentiis, M., et al. (2017). Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opinion on Drug Metabolism & Toxicology, 13(5), 569-575.

  • Al-Subaie, A. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6309.

  • Slamon, D. J., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. PubMed.

  • Singh, R., et al. (2019). Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. Journal of Pharmaceutical and Biomedical Analysis, 174, 529-537.

  • Reddy, Y. R., et al. (2018). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 10(6), 61-66.

  • Samant, T. S., et al. (2021). Ribociclib Population Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Analysis of Neutrophils in Cancer Patients. Clinical Pharmacokinetics, 60(10), 1303-1316.

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Ribociclib in Human Plasma using Ribociclib-D6. BenchChem.

  • Sree, G. J., et al. (2024). A sensitive liquid chromatography tandem mass spectrometric method development and validation for ribociclib and its formulation. Journal of Applied Pharmaceutical Science, 14(10), 123-129.

  • American Journal of Managed Care. (2026). Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer. AJMC.

  • Cancer Care Ontario. (2025). Ribociclib Monograph. Cancer Care Ontario.

  • European Medicines Agency. (2017). Kisqali (ribociclib) Summary of Product Characteristics. European Medicines Agency.

  • MedChemExpress. (n.d.). Ribociclib-d6 (hydrochloride) Certificate of Analysis. MedChemExpress.

  • Clearsynth. (n.d.). Ribociclib D6 Hydrochloride. Clearsynth.

  • Nucleosyn. (n.d.). Purchase [D6]-Ribociclib. Nucleosyn.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency.

  • TargetMol. (n.d.). Ribociclib hydrochloride. TargetMol.

  • Morgan, J., et al. (2021). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Therapeutic Drug Monitoring, 43(4), 547-555.

  • American Journal of Managed Care. (2026). Ribociclib Receives FDA Approval as First-Line Therapy for Complex Breast Cancer. AJMC.

  • BenchChem. (n.d.). Ribociclib D6 Technical Support Center: Troubleshooting Co-eluting Interferences. BenchChem.

  • DC Chemicals. (2024). Ribociclib D6 hydrochloride Material Safety Data Sheet. DC Chemicals.

  • Sussex Research Laboratories Inc. (n.d.). SI180050: Ribociclib-d6. Sussex Research.

  • Oncology Central. (2023). ASCO23: adjuvant ribociclib yields promising results for early-stage breast cancer. Oncology Central.

  • Braal, C., et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 205, 114118.

  • Braal, C., et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. PubMed.

  • Cambridge Bioscience. (n.d.). Ribociclib-d6 (hydrochloride). Cambridge Bioscience.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

  • Abdessadek, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Drug Delivery and Therapeutics, 13(8), 112-119.

  • Bešlija, S., et al. (2026). Real-World Clinical Experience of First-Line Ribociclib Combined with an Aromatase Inhibitor in Metastatic Breast Cancer. Current Oncology, 33(1), 470-481.

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Pharmaffiliates. (n.d.). Ribociclib-d6. Pharmaffiliates Analytics & Synthetics.

  • Simson Pharma Limited. (n.d.). Ribociclib D6 Hydrochloride. Simson Pharma Limited.

  • European Patent Office. (2023). EP 3672968 B1 - Solid state form of ribociclib succinate. EPO.

  • Reddy, Y. R., et al. (2018). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 10(6), 61-66.

  • Google Patents. (2020). WO2020084389A1 - Ribociclib intermediate and process for preparation thereof. Google Patents.

Sources

Exploratory

Molecular weight and formula of Ribociclib-d6 HCl

This technical monograph details the physicochemical properties, structural characterization, and bioanalytical applications of Ribociclib-d6 Hydrochloride , the stable isotope-labeled internal standard (IS) for the CDK4...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the physicochemical properties, structural characterization, and bioanalytical applications of Ribociclib-d6 Hydrochloride , the stable isotope-labeled internal standard (IS) for the CDK4/6 inhibitor Ribociclib.

Physicochemical Characterization & Bioanalytical Application[1]

Core Identity & Physicochemical Properties[1][2]

Ribociclib-d6 Hydrochloride is the deuterated hydrochloride salt of Ribociclib.[1] It is synthetically engineered by replacing six hydrogen atoms with deuterium (


H) on the N,N-dimethyl moiety. This modification creates a mass shift of +6 Da relative to the unlabeled drug, allowing for mass-resolved quantification in LC-MS/MS assays without chromatographic resolution.
Chemical Data Table
PropertySpecification
Compound Name Ribociclib-d6 Hydrochloride
Synonyms LEE011-d6 HCl; Ribociclib-d6 HCl
Chemical Name 7-Cyclopentyl-N,N-bis(methyl-d3)-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride
CAS Number 1328934-40-2 (Free base generic) / N/A (Specific salt form often custom synthesized)
Molecular Formula C

H

D

N

O[1][2][3][4][5] · HCl
Molecular Weight 477.04 g/mol (Salt) / 440.58 g/mol (Free Base)
Exact Mass (Free Base) 440.30 g/mol
Isotopic Purity Typically ≥ 99% deuterated forms (d6)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Water (moderate)
Appearance Light yellow to light brown solid
Structural Characterization & Labeling Position

The deuterium labeling is located on the dimethylamide group attached to the pyrrolo[2,3-d]pyrimidine core. This position is metabolically stable and ensures the label is retained in the primary precursor ion during ionization.

Key Structural Insight: The hydrochloride counterion (


) increases the molecular weight by 36.46 Da  compared to the free base. When preparing stock solutions, you must account for this salt factor to ensure accurate free-base equivalent concentrations.

Salt Correction Factor (SCF):



Protocol Note: To prepare a 1.0 mg/mL stock of Ribociclib-d6 (free base), weigh 1.083 mg of the HCl salt powder.

Bioanalytical Application: LC-MS/MS Methodology

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, Ribociclib-d6 HCl serves as the internal standard to normalize for matrix effects, recovery loss, and ionization variability.

Mass Spectrometry Transitions

The following Multiple Reaction Monitoring (MRM) transitions are recommended for positive electrospray ionization (ESI+).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Ribociclib 435.3

322.235Quantifier
Ribociclib 435.3

112.145Qualifier
Ribociclib-d6 441.3

322.2 35IS Quantifier

Note on Fragmentation: The transition to fragment m/z 322.2 involves the loss of the piperazine ring. Since the d6-label is on the dimethylamide group (which remains on the core scaffold during this specific fragmentation), the mass shift is retained? Correction: Analysis of fragmentation pathways for Ribociclib indicates the m/z 322 fragment is the core structure. However, if the d6 label is on the N,N-dimethyl group, and the loss is the piperazine moiety, the label is retained on the 322 fragment.

  • Parent (d0): 435.3

    
     322.2 (Loss of ~113 Da)
    
  • IS (d6): 441.3

    
     328.2 (If label retained) OR  322.2 (If label lost).
    
  • Critical Verification: The d6 label is on the N,N-dimethyl carboxamide.[6] The common fragment m/z 112.1 corresponds to the piperazine-pyridine moiety. Therefore, for the m/z 112.1 transition, the product ion is identical for both analyte and IS (non-specific product). For the m/z 322 transition (core + dimethylamide), the IS product ion will be 328.2 .

    • Recommended IS Transition: 441.3

      
       328.2  (Retains specificity).
      
    • Alternate (Common): 441.3

      
       112.1 (High intensity, but product ion overlaps with d0).
      
Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for human plasma matrices. It prioritizes robustness over absolute sensitivity, suitable for clinical TDM ranges (10–10,000 ng/mL).

Reagents:

  • IS Working Solution: 500 ng/mL Ribociclib-d6 in Methanol.

  • Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of plasma sample into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 20

    
    L of IS Working Solution . Vortex gently for 5 seconds.
    
  • Precipitate: Add 200

    
    L of Precipitating Agent  (ACN + 0.1% FA).
    
  • Agitate: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Clarify: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer: Transfer 100

    
    L of the supernatant to an autosampler vial containing 100 
    
    
    
    L of Water (0.1% FA) to match the initial mobile phase conditions (reduces peak fronting).
  • Inject: Inject 2–5

    
    L onto the LC-MS/MS system.
    

Visualizations

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample accession to data acquisition, highlighting the point of Internal Standard introduction.

BioanalysisWorkflow Sample Patient Plasma (50 µL) IS_Spike Add Ribociclib-d6 IS (Normalization Step) Sample->IS_Spike Step 1 Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Spike->Precipitation Step 2 Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Step 3 Supernatant Supernatant Dilution (1:1 with H2O) Centrifuge->Supernatant Step 4 LCMS LC-MS/MS Analysis (C18 Column, ESI+) Supernatant->LCMS Step 5 Data Quantification (Ratio Area_Analyte / Area_IS) LCMS->Data Result

Caption: Standardized Protein Precipitation Workflow for Ribociclib Quantification.

LC-MS/MS Transition Logic

This diagram details the mass filtering logic used by the triple quadrupole mass spectrometer to distinguish the drug from its deuterated standard.

MRM_Logic cluster_0 Ribociclib (Analyte) cluster_1 Ribociclib-d6 (IS) Q1_A Q1: Select 435.3 (Precursor) Q2_A Q2: Collision (Fragmentation) Q1_A->Q2_A Q3_A Q3: Select 322.2 (Product) Q2_A->Q3_A Q1_IS Q1: Select 441.3 (Precursor +6 Da) Q2_IS Q2: Collision (Fragmentation) Q1_IS->Q2_IS Q3_IS Q3: Select 328.2 (Product +6 Da) Q2_IS->Q3_IS

Caption: MRM Transition Logic showing mass shift retention in product ions.

Stability & Handling

  • Storage (Solid): Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution Stability:

    • Solvent: Methanol (preferred) or DMSO.

    • Stability:[7] Stable for >6 months at -80°C.

    • Light Sensitivity: Protect from light. Ribociclib derivatives can degrade under intense UV exposure.

  • Solubility: The HCl salt improves aqueous solubility compared to the free base, but organic stock solutions (MeOH) are recommended to prevent hydrolysis or precipitation upon freezing.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 44631912, Ribociclib. Retrieved from [Link]

  • Braal, C. L., et al. (2021).[8] Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Martinez-Chavez, A., et al. (2019). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors... in Human Plasma. Therapeutic Drug Monitoring. Retrieved from [Link]

Sources

Foundational

Technical Guide: Ribociclib-d6 vs. Ribociclib-d8 Internal Standards in Bioanalysis

The following technical guide details the structural, functional, and bioanalytical differences between Ribociclib-d6 and Ribociclib-d8 standards. Executive Summary In the quantitative bioanalysis of Ribociclib (CDK4/6 i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and bioanalytical differences between Ribociclib-d6 and Ribociclib-d8 standards.

Executive Summary

In the quantitative bioanalysis of Ribociclib (CDK4/6 inhibitor) via LC-MS/MS, the choice between Ribociclib-d6 and Ribociclib-d8 is dictated by the specific fragmentation pathway monitored and the metabolic stability required.

  • Ribociclib-d6 is the industry "gold standard" for routine pharmacokinetic (PK) assays. The deuterium labels are located on the N,N-dimethyl moiety. It is cost-effective and aligns with the primary MRM transition (m/z 435.2 → 322.2), retaining the label in the product ion.

  • Ribociclib-d8 carries labels on the piperazine ring. It offers a higher mass shift (+8 Da), which theoretically eliminates isotopic cross-talk from the M+6 natural envelope of the analyte. However, it requires careful transition selection, as the piperazine ring can be lost in common fragmentation pathways, potentially neutralizing the benefit of the label.

Structural & Physicochemical Specifications

The fundamental difference lies in the position of the deuterium atoms, which influences the mass shift and the stability of the label during collision-induced dissociation (CID).

FeatureRibociclib-d6Ribociclib-d8
Label Position N,N-Dimethyl groups (Carboxamide side)Piperazine Ring (Pyridine side)
Isotopes 6 Deuterium atoms (

-methyl x 2)
8 Deuterium atoms (Octadeuteriopiperazine)
Molecular Formula


Precursor Ion (

)
m/z 441.3 m/z 443.3
Mass Shift (

)
+6 Da+8 Da
Primary Utility Routine PK / TDM (Plasma, DBS)Specialized assays / Metabolite ID
Visualization: Structural Localization of Isotopes

The following diagram illustrates the specific labeling sites on the Ribociclib scaffold.

Ribociclib_Structure cluster_legend Structural Implications Core Ribociclib Core (Pyrrolo[2,3-d]pyrimidine) d6_Site d6 Label Site (N,N-Dimethyl Amide) [+6 Da] Core->d6_Site Attached at Pos 6 d8_Site d8 Label Site (Piperazine Ring) [+8 Da] Core->d8_Site Attached via Pyridine Linker Description d6 labels are on the terminal amide. d8 labels are on the solvent-exposed piperazine.

Figure 1: Localization of deuterium labels. d6 modifies the dimethyl amide, while d8 modifies the piperazine ring.

Mechanistic Insight: Fragmentation & Label Retention

The critical factor in Internal Standard (IS) selection is Label Retention . In Multiple Reaction Monitoring (MRM), the selected product ion must contain the deuterium labels to distinguish the IS from the analyte's interference.

The Primary Transition (m/z 435 → 322)

The most common transition for Ribociclib is 435.2 → 322.2 (Loss of ~113 Da).

  • Mechanism: This loss typically involves the cleavage of the piperazine ring or parts of the cyclopentyl group depending on the collision energy.

  • Impact on d6: The d6 label (Dimethyl) is usually retained in the 322 fragment (observed transition: 441.3 → 328.2). This makes d6 highly specific.

  • Impact on d8: If the fragmentation involves the loss of the piperazine moiety (where the d8 label sits), the IS product ion would revert to the unlabeled mass, causing "cross-talk" with the analyte.

The Secondary Transition (m/z 435 → 252)

Some methods utilize 435.2 → 252.1 .[1][2]

  • Mechanism: Deep fragmentation often stripping the dimethyl-carboxamide side chain.

  • Impact: In this pathway, the d6 label is often lost , resulting in a common product ion (m/z 252) for both analyte and IS. This requires chromatographic separation to avoid interference, negating the benefit of a co-eluting IS.

Decision Logic for IS Selection

IS_Selection_Logic Start Select MRM Transition Trans_322 Primary Transition (m/z 435 -> 322) Start->Trans_322 Trans_252 Secondary Transition (m/z 435 -> 252) Start->Trans_252 Check_d6 Does Fragment Retain Dimethyl Group? Trans_322->Check_d6 Check_d8 Does Fragment Retain Piperazine Ring? Trans_322->Check_d8 Result_d6_Good Use Ribociclib-d6 (Transition: 441 -> 328) *Recommended* Check_d6->Result_d6_Good Yes (Retained) Result_d8_Risk Risk of Label Loss (Check d8 retention) Check_d8->Result_d8_Risk Likely Lost

Figure 2: Decision matrix for selecting the appropriate standard based on fragmentation pathways.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Ribociclib-d6 due to its compatibility with the primary transition (435 → 322).

Reagents & Preparation[2][3][4][5][6][7][8][9][10]
  • Analyte: Ribociclib Free Base (C23H30N8O).

  • Internal Standard: Ribociclib-d6 (C23H24D6N8O).[3]

  • Matrix: Human Plasma (K2-EDTA).[4][5]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Ribociclib-d6 in Methanol to 1 mg/mL.[2][4][6]

    • Prepare a Working Internal Standard (WIS) solution at 200 ng/mL in Acetonitrile.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 25 µL of plasma into a 96-well plate.

    • Add 100 µL of WIS (Ribociclib-d6 in ACN) to precipitate proteins.

    • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes.

    • Transfer 50 µL of supernatant to a clean plate.

    • Dilute with 100 µL of Mobile Phase A (Ammonium Formate).

  • LC-MS/MS Conditions:

    • Column: XBridge BEH C18 (3.0 x 75 mm, 2.5 µm).[6]

    • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 4 minutes.

  • Mass Spectrometry Parameters (ESI+):

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)
Ribociclib 435.2322.28035
Ribociclib-d6 441.3328.28035

Note: If using Ribociclib-d8, the transition would likely be 443.3 → 330.2 (if piperazine is retained) or require re-optimization.

Summary of Quantitative Data

ParameterRibociclib-d6 StandardRibociclib-d8 Standard
Isotopic Purity Typically ≥ 99%Typically ≥ 98%
Cross-Talk (M+0) NegligibleNegligible
Cross-Talk (M+6/8) M+6 of analyte is <0.1%M+8 of analyte is <0.01%
Cost Low (Widely Available)High (Specialized Synthesis)
Metabolic Stability Susceptible to N-demethylationSusceptible to Piperazine oxidation

Recommendation: For standard bioequivalence and PK studies, Ribociclib-d6 is the superior choice due to its alignment with the robust 435→322 transition and lower cost. Ribociclib-d8 should be reserved for cases where specific interferences at m/z 441 are observed or when studying metabolic pathways that degrade the dimethyl-amide side chain.

References

  • BenchChem. (2025).[4][3][8] An In-Depth Technical Guide to Ribociclib-D6: Chemical Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Ribociclib Compound Summary (CID 44631912). PubChem. Retrieved from

  • Sestak, V. et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method. PLOS ONE. Retrieved from

  • Martinez-Chavez, A. et al. (2019). Development and validation of a bioanalytical method for the quantification of CDK4/6 inhibitors... in human and mouse matrices. Journal of Chromatography B. Retrieved from

  • TargetMol. (2025). Ribociclib-d8 Product Description. Retrieved from

  • Van Nuland, M. et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS. Erasmus University Repository. Retrieved from

Sources

Exploratory

Technical Guide: Ribociclib-d6 Hydrochloride Solubility in DMSO and Methanol

Executive Summary Ribociclib-d6 hydrochloride (LEE011-d6 HCl) is the stable isotope-labeled internal standard (IS) used for the precise quantification of Ribociclib in biological matrices via LC-MS/MS.[1] Its solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribociclib-d6 hydrochloride (LEE011-d6 HCl) is the stable isotope-labeled internal standard (IS) used for the precise quantification of Ribociclib in biological matrices via LC-MS/MS.[1] Its solubility profile is critical for assay reproducibility: while DMSO is the superior solvent for high-concentration stock solutions (up to 100 mg/mL), Methanol is the preferred solvent for working standards and intermediate dilutions due to its compatibility with mobile phases and faster evaporation rates.

This guide provides an evidence-based framework for solubilizing, storing, and handling Ribociclib-d6 HCl, minimizing the risks of precipitation and degradation during bioanalytical workflows.

Physicochemical Profile & Solubility Landscape

Understanding the chemical nature of the salt form is the first step in preventing experimental failure. Ribociclib-d6 is supplied as a hydrochloride salt, which significantly influences its solubility compared to the free base or succinate forms.

PropertySpecification
Compound Name Ribociclib-d6 Hydrochloride
Synonyms LEE011-d6 HCl
Molecular Weight ~477.04 g/mol
Form Solid (Light yellow to light brown)
Hygroscopicity Moderate (Salt form attracts moisture)
Primary Application Internal Standard (IS) for LC-MS/MS
Solubility Data: Theoretical vs. Practical

While vendor data often cites maximum solubility limits, practical laboratory workflows require conservative concentrations to prevent precipitation during freeze-thaw cycles.

SolventTheoretical Max Solubility (25°C)Recommended Practical Stock Conc.Function
DMSO ~100 mg/mL (209 mM) [1]1 – 10 mg/mL Primary Stock: Long-term storage.[1][2]
Methanol Soluble (Limit not defined)0.1 – 1 mg/mL Working Stock: Daily use/Spiking.
Water Insoluble / PoorN/AAvoid for stocks; use only in final dilution.
Ethanol InsolubleN/ANot recommended.[3]

Expert Insight: Although DMSO can theoretically dissolve up to 100 mg/mL with heavy sonication, such high concentrations are viscous and prone to "crashing out" when stored at -20°C. A 1 mg/mL or 5 mg/mL stock is sufficient for almost all bioanalytical applications and ensures easier pipetting.

Solvent Selection Logic

The choice between DMSO and Methanol is not arbitrary; it is dictated by the stage of the analytical workflow.

DMSO (Dimethyl Sulfoxide)[6][7][8]
  • Role: The "Universal Solubilizer" for the primary stock.

  • Pros: Breaks the crystal lattice of the hydrochloride salt effectively. High boiling point prevents concentration changes due to evaporation.

  • Cons: High freezing point (19°C). DMSO stocks freeze at room temperature or in the fridge, requiring complete thawing and vortexing before use. It is also hygroscopic; water absorption can degrade the compound over months.

Methanol (MeOH)[6][7]
  • Role: The "Bridge Solvent" for working solutions.

  • Pros: Low viscosity, easy to pipette, and compatible with LC-MS mobile phases (usually Water/Acetonitrile or Water/Methanol).

  • Cons: High volatility. Storing methanolic stocks for months can lead to solvent evaporation, artificially increasing the concentration and skewing calibration curves.

Decision Logic: Solvent Workflow

SolubilityLogic Powder Ribociclib-d6 HCl (Solid Powder) DMSO_Stock Primary Stock (DMSO, 1-5 mg/mL) Powder->DMSO_Stock Dissolve (High Solubility) MeOH_Work Working Solution (Methanol, 1-10 µg/mL) DMSO_Stock->MeOH_Work Dilute (Mobile Phase Compat.) Matrix Biological Matrix (Plasma/Serum) MeOH_Work->Matrix Spike (IS) LCMS LC-MS/MS Analysis Matrix->LCMS Extract & Inject

Figure 1: Optimal solvent workflow for Ribociclib-d6 HCl, moving from high-solubility storage (DMSO) to analytical compatibility (Methanol).

Experimental Protocols

Protocol A: Preparation of Primary Stock (1 mg/mL in DMSO)

This protocol yields a robust stock solution stable for 6 months at -80°C.

  • Equilibration: Allow the Ribociclib-d6 HCl vial to reach room temperature before opening (prevents condensation).

  • Weighing: Accurately weigh 1.0 mg of the substance into a 1.5 mL amber glass vial (or low-binding polypropylene tube).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Note: Do not use "wet" DMSO; moisture reduces solubility and stability.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 1-2 minutes.

    • Check: Inspect against light. The solution must be clear yellow/brown with no visible particulates.

  • Aliquot & Store: Divide into 100 µL aliquots to avoid repeated freeze-thaw cycles. Store at -80°C .

Protocol B: Preparation of Working Standard (10 µg/mL in Methanol)

This solution is used to spike calibration curves and QC samples.

  • Thaw Stock: Thaw one aliquot of the DMSO Primary Stock. Vortex for 10 seconds to ensure homogeneity (DMSO separates upon freezing).

  • Dilution:

    • Pipette 10 µL of the DMSO Stock (1 mg/mL).

    • Transfer into 990 µL of HPLC-grade Methanol.

  • Mixing: Vortex for 10 seconds.

  • Storage: Store at -20°C for up to 1 month. Ensure the cap is tightly sealed to prevent evaporation.

Troubleshooting & Stability (Self-Validating Systems)

The "Crash Out" Phenomenon

Ribociclib-d6 HCl is hydrophobic. If you dilute a high-concentration DMSO stock directly into a purely aqueous buffer (e.g., PBS or water), it may precipitate immediately.

Corrective Action: Always perform an intermediate dilution in Methanol or Acetonitrile before introducing the compound to aqueous media. Ensure the final organic content is >10% if the concentration is high.

Stability Indicators
  • Visual Check: If the DMSO stock turns cloudy upon thawing, warm it to 37°C for 5 minutes and vortex. If particles remain, the salt has likely dissociated or degraded; discard the aliquot.

  • LC-MS Response: A sudden drop in IS peak area (>20% variance) across a run usually indicates precipitation in the autosampler vial.

    • Fix: Change the autosampler solvent to 50:50 Methanol:Water instead of 100% Water.

Storage Matrix
ConditionDMSO StockMethanol Working Soln.
-80°C 6 Months (Optimal)Not Recommended (Evaporation risk)
-20°C 1 Month1 Month
4°C < 24 Hours< 1 Week
Room Temp Avoid (Hygroscopic)Avoid (Evaporation)

References

  • National Institutes of Health (NIH). Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents. PubMed PMID: 35695255. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Bioanalytical Applications of Ribociclib-d6 Hydrochloride: A Technical Whitepaper

Executive Summary In the landscape of targeted oncology, the accurate pharmacokinetic (PK) profiling of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is paramount for establishing therapeutic windows and managing t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the accurate pharmacokinetic (PK) profiling of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is paramount for establishing therapeutic windows and managing toxicities such as neutropenia. Ribociclib (LEE011) has emerged as a cornerstone therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.

To support rigorous clinical and preclinical PK studies, Ribociclib-d6 hydrochloride is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth technical analysis of the chemical structure, mechanistic biology, synthetic rationale, and bioanalytical deployment of Ribociclib-d6 HCl, explaining the physical causality behind each experimental protocol.

Chemical Identity and Structural Rationale

Ribociclib-d6 HCl is the deuterated isotopologue of Ribociclib, wherein six hydrogen atoms on the N,N-dimethyl carboxamide moiety have been replaced with deuterium[1.14].

The Causality of Isotope Placement

The selection of the N,N-dimethyl group for deuteration is a highly deliberate structural choice:

  • Minimization of Kinetic Isotope Effects (KIE): The N,N-dimethyl carboxamide moiety is distal to the primary aminopyridine and pyrrolopyrimidine pharmacophore that anchors into the ATP-binding cleft of CDK4/6. Deuterating this distal region ensures that the binding affinity, metabolic stability, and chromatographic retention time of the SIL-IS remain virtually identical to the unlabeled drug.

  • Mass Resolution (+6 Da Shift): A mass shift of +6 Da completely isolates the internal standard's precursor ion from the naturally occurring heavy isotopes (M+1, M+2, M+3) of the unlabeled Ribociclib (which contains 23 carbon atoms). This prevents isotopic crosstalk in the mass spectrometer, a critical factor for achieving a low Limit of Quantification (LLOQ)[1.6].

Table 1: Physicochemical Properties of Ribociclib-d6 HCl
PropertyValueScientific Rationale / Significance
IUPAC Name 7-Cyclopentyl-N,N-di(methyl-d3)-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochlorideDefines the exact regiochemistry of the deuterium labels.
Molecular Formula C₂₃H₂₅D₆N₈O · HClThe hydrochloride salt form significantly enhances aqueous solubility, facilitating uniform spiking in plasma matrices.
Molecular Weight 477.04 g/mol (Salt) / 440.58 g/mol (Free base)The +6 Da shift ensures baseline resolution in Q1 selection during LC-MS/MS.
Isotopic Enrichment > 99% DeuteriumHigh isotopic purity ensures minimal D0 (unlabeled) background, preventing artificial inflation of the analyte signal.

Mechanism of Action: The CDK4/6-Rb Axis

To understand the therapeutic context of Ribociclib, one must examine the cell cycle engine it disrupts. In HR+ breast cancer, mitogenic signals (such as estrogen receptor activation) drive the overexpression of Cyclin D. Cyclin D binds to and activates CDK4 and CDK6.

This active complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb normally sequesters the E2F transcription factor; however, upon phosphorylation by CDK4/6, Rb undergoes a conformational change, releasing E2F. Free E2F translocates to the nucleus and initiates the transcription of genes required for the G1-to-S phase transition[1.5].

Ribociclib acts as a highly selective, ATP-competitive inhibitor of CDK4/6, maintaining Rb in its active, hypophosphorylated state and arresting the cell cycle in the G1 phase[1.2].

CDK46_Pathway Mitogen Mitogenic Signals (ER, PI3K/AKT) CyclinD Cyclin D Synthesis Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb_E2F Rb-E2F Complex (Inactive E2F) CDK46->Rb_E2F Phosphorylates Rb Ribociclib Ribociclib / Ribociclib-d6 (Inhibitor) Ribociclib->CDK46 Blocks ATP Pocket pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F Transcription Factor (Active) Rb_E2F->E2F Release CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Gene Transcription

Figure 1: The CDK4/6-Rb signaling cascade and the ATP-competitive inhibitory mechanism of Ribociclib.

Synthesis Strategy for Ribociclib-d6 HCl

The synthesis of stable isotope-labeled standards requires strategic planning to prevent isotopic scrambling or deuterium-hydrogen (D-H) exchange. The most robust approach for Ribociclib-d6 utilizes a late-stage amidation strategy[1.13].

Self-Validating Synthesis Protocol

By introducing the deuterated moiety in the final step, we avoid exposing the delicate carbon-deuterium bonds to harsh acidic or basic conditions required during the construction of the pyrrolo[2,3-d]pyrimidine core.

  • Carboxylic Acid Activation: The advanced intermediate, 7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is dissolved in anhydrous DMF. A coupling reagent (e.g., HATU) is added to form an active ester. Causality: HATU provides rapid activation with minimal epimerization or side-product formation.

  • Deuterated Amidation: Dimethylamine-d6 hydrochloride (NH(CD₃)₂ · HCl) is added to the activated ester in the presence of a non-nucleophilic base (e.g., DIPEA). Causality: DIPEA neutralizes the HCl salt of the amine, allowing the free deuterated amine to attack the activated ester, forming the N,N-di(methyl-d3) carboxamide.

  • Purification: The crude product is purified via preparative reverse-phase HPLC.

  • Salt Formation: The purified free base is dissolved in anhydrous ethanol, and a stoichiometric amount of HCl gas dissolved in diethyl ether is added dropwise. Causality: The basic piperazine nitrogen is protonated, precipitating Ribociclib-d6 HCl as a highly stable, crystalline solid.

Bioanalytical Workflow: LC-MS/MS Quantification

In clinical pharmacokinetics, Ribociclib exhibits a moderate systemic clearance and high volume of distribution[1.19]. To accurately model these parameters, bioanalytical assays must be impervious to matrix effects. Ribociclib-d6 HCl is utilized here as a self-validating internal control.

Step-by-Step LC-MS/MS Protocol
  • Sample Aliquoting: Transfer 50 µL of human plasma (containing unknown concentrations of Ribociclib) into a 96-well plate.

  • SIL-IS Spiking: Add 10 µL of Ribociclib-d6 HCl working solution (e.g., 500 ng/mL in 50% methanol) to all wells except blanks. Causality: Adding the IS before extraction ensures that any subsequent volumetric losses or ionization suppression affect both the analyte and the IS equally, keeping their ratio constant.

  • Protein Precipitation (PPT): Add 200 µL of cold acetonitrile containing 0.1% formic acid. Causality: Ribociclib is highly protein-bound. Acetonitrile denatures plasma proteins to release the drug, while formic acid ensures the basic nitrogens remain protonated, maximizing solubility in the organic supernatant.

  • Centrifugation: Vortex for 5 minutes and centrifuge at 4000 × g for 10 minutes at 4°C.

  • Chromatography & Detection: Inject 2 µL of the supernatant onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

LCMS_Workflow Plasma Plasma Sample (Containing Ribociclib) Spike Spike Internal Standard (Ribociclib-d6 HCl) Plasma->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Chromatography UHPLC Separation (C18 Column) Extraction->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection (Mass Spectrometer) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: Bioanalytical LC-MS/MS workflow utilizing Ribociclib-d6 HCl as an internal standard.

Table 2: Representative LC-MS/MS Quantitative Parameters (MRM)
CompoundPrecursor Ion [M+H]⁺Product IonCollision Energy (eV)Causality for Selection
Ribociclib 435.3 m/z322.2 m/z25Cleavage of the cyclopentyl and/or piperazine groups yields a highly stable, abundant fragment for sensitive detection.
Ribociclib-d6 441.3 m/z328.2 m/z25The +6 Da shift is retained on the product ion, ensuring Q3 mass filtering prevents any cross-talk from the D0 analyte.

References

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research (AACR). Available at:[Link]

  • Ribociclib Population Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Analysis of Neutrophils in Cancer Patients. PubMed (NIH). Available at:[Link]

  • WO2019082143A1 - An improved process for the preparation of ribociclib and its salts.Google Patents.
Exploratory

Stability of Ribociclib-d6 Hydrochloride in Solution: A Technical Guide

Topic: Stability of Ribociclib-d6 hydrochloride in solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Introduction: The Critical Role of Isotopic Integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Ribociclib-d6 hydrochloride in solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Critical Role of Isotopic Integrity

Ribociclib-d6 hydrochloride (LEE011-d6 HCl) serves as the gold-standard internal standard (IS) for the quantitative bioanalysis of Ribociclib, a CDK4/6 inhibitor used in metastatic breast cancer therapy.[1] In LC-MS/MS workflows, the reliability of this deuterated isotopologue is paramount. Its physicochemical behavior must mirror the analyte of interest (Ribociclib) while maintaining isotopic distinctiveness to correct for matrix effects, recovery losses, and ionization variability.

However, the stability of Ribociclib-d6 in solution is not absolute. Researchers often overlook that deuterated standards share the parent compound's susceptibility to oxidative and hydrolytic degradation, with the added risk of deuterium-hydrogen exchange (D/H exchange) under specific pH conditions. This guide synthesizes chemical stability data with practical handling protocols to ensure the integrity of your bioanalytical assays.

Chemical Identity[1][2][3][4][5][6]
  • Compound: Ribociclib-d6 Hydrochloride[1][2]

  • CAS Number: 1328934-40-2 (Free base) / NA (HCl salt)[1]

  • Molecular Formula: C23H24D6N8O[1][3][4][5] · HCl

  • Deuteration Site: Six deuterium atoms on the N,N-dimethyl carboxamide moiety (

    
    ).[1]
    
  • Key Property: The methyl-d3 groups are chemically robust but require specific pH handling to prevent metabolic-like degradation or acid-catalyzed hydrolysis.[1]

Physicochemical Stability Profile

The stability of Ribociclib-d6 is dictated by solvent choice, pH environment, and temperature. The following data summarizes stability windows established for the parent compound (Ribociclib), which are directly applicable to the deuterated salt form.

Solvent Compatibility & Solubility[1][5][6][7]
SolventSolubility (max)Stability RiskRecommendation
DMSO ~20 mg/mLLowPreferred for primary stock solutions.[1] Freezes at 19°C; requires careful thawing.[1]
Methanol SolubleModerateGood for intermediate dilutions.[1] Risk of methylation artifacts if acidified and heated.
Acetonitrile SolubleLowExcellent for working solutions.[1]
Water ~8 mg/mLHigh (pH dependent)Avoid for long-term stock storage.[1] Hydrolysis risk increases over time.[1]
Stability Windows (Data Summary)
ConditionMatrix/SolventDurationStatus
Long-Term Storage DMSO Stock (-80°C)> 6 MonthsStable
Short-Term Storage DMSO Stock (-20°C)~1 MonthStable
Bench-Top 50% Acetonitrile (RT)6 HoursStable
Autosampler Post-extraction (4°C)12 HoursStable
Freeze/Thaw Plasma/Solvent3 CyclesStable (Avoid >3)

Critical Insight: While the parent compound is stable, the hydrochloride salt form is hygroscopic. Moisture uptake in solid form can accelerate hydrolysis once dissolved.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.

Degradation Mechanisms & Pathways[1][9][10]

Understanding how Ribociclib-d6 degrades allows you to prevent it.[1][6] The molecule contains a piperazine ring and an amide linkage, both of which are "hotspots" for chemical stress.

Primary Degradation Pathways
  • Oxidative Degradation (N-Oxidation): The piperazine nitrogen is susceptible to oxidation, forming N-oxides.[1] This is the most common degradation pathway in protic solvents exposed to air or light.

  • Acidic Hydrolysis: Strong acidic conditions can cleave the amide bond connecting the pyrrolo[2,3-d]pyrimidine core, destroying the molecule.

  • Photolytic Stress: Exposure to UV/Vis light can induce radical formation, leading to ring-opening or polymerization.[1]

Visualization: Degradation Logic

The following diagram maps the stress conditions to their specific chemical consequences.

Ribociclib_Degradation Ribociclib Ribociclib-d6 HCl (Intact) Oxidation Oxidative Stress (Air/Peroxides) Ribociclib->Oxidation Exposed to Air/DMSO Hydrolysis Acidic/Basic Hydrolysis Ribociclib->Hydrolysis pH < 2 or pH > 10 Photolysis Photolytic Stress (UV Light) Ribociclib->Photolysis Direct Light NOxide N-Oxide Impurities (Piperazine Ring) Oxidation->NOxide Cleavage Amide Bond Cleavage (Loss of D6 moiety) Hydrolysis->Cleavage Unknown Radical Degradants & Polymerization Photolysis->Unknown

Caption: Primary degradation pathways for Ribociclib-d6 under environmental stress.

Best Practice Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable master stock solution that minimizes degradation risks.

  • Weighing: Accurately weigh Ribociclib-d6 HCl into a brown/amber glass vial to protect from light.

    • Note: Correct for the salt factor (HCl) and purity/water content listed on the CoA.

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide) to achieve a free-base equivalent concentration of 1.0 mg/mL.[1]

    • Why DMSO? It prevents hydrolysis better than water/methanol and ensures complete solubility.[1]

  • Dissolution: Vortex gently for 30 seconds. If particles persist, sonicate for maximum 2 minutes in a water bath (ambient temp). Do not heat.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL or 100 µL) in amber polypropylene microtubes.

  • Storage: Store at -80°C . Label with preparation date and expiration (recommended: 6 months).[1]

Protocol B: Working Solution & In-Process Handling

Objective: Maintain stability during the analytical run.

  • Thawing: Thaw stock aliquots at room temperature in the dark. Vortex to mix condensate.[1]

  • Dilution: Dilute the stock using 50% Acetonitrile / 50% Water .

    • Avoid: 100% aqueous buffers for working stocks, as precipitation or adsorption to plastic can occur.

  • Temperature Control: Keep working solutions on wet ice (4°C) during preparation.

  • Autosampler: Ensure the autosampler is set to 4°C . Ribociclib-d6 is stable for ~12 hours post-extraction, but degradation accelerates at room temperature in processed samples.[1]

Visualization: Stock Management Workflow

Stock_Workflow cluster_storage Storage Options Start Solid Ribociclib-d6 HCl (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in DMSO (Amber Glass Vial) Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials (Minimize Freeze-Thaw) Dissolve->Aliquot Store80 -80°C (Recommended) > 6 Months Aliquot->Store80 Store20 -20°C (Short Term) < 1 Month Aliquot->Store20

Caption: Optimized workflow for preparation and storage of Ribociclib-d6 stock solutions.

Validation: How to Monitor Stability

Do not assume stability; validate it. If you observe shifting retention times or loss of signal intensity, perform the following check:

The "Zero-Injection" Test:

  • Prepare a fresh working solution from solid powder (Reference).[1]

  • Thaw your current QC working solution (Test).[1]

  • Inject both via LC-MS/MS.[1]

  • Acceptance Criteria: The area ratio of (Test / Reference) should be between 0.95 and 1.05 .

  • Check for "Crosstalk": Monitor the transition for the parent drug (Ribociclib) while injecting only the IS (Ribociclib-d6). If you see a peak for the parent, your IS may have degraded (lost deuterium) or contains impurities.

References

  • National Institutes of Health (NIH). (2019).[1] Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. PMC6329385.[1] Retrieved from [Link]

  • Sengupta, P., et al. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Isotopic Purity Requirements for Ribociclib-d6 Internal Standards

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable in Bioanalysis In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ultim...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable in Bioanalysis

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ultimate goal is to achieve unerring accuracy and precision. Biological matrices like human plasma are inherently complex and variable, introducing potential inconsistencies during sample preparation, extraction, and analysis. The stable isotope-labeled (SIL) internal standard (IS) is the cornerstone of a robust bioanalytical method, serving as the single most effective tool to correct for this variability.[1][2]

Ribociclib-d6, as the SIL IS for Ribociclib, is chemically and structurally almost identical to the analyte.[3][4] It is designed to co-elute chromatographically and exhibit the same behavior during extraction and ionization. By adding a known, fixed concentration of Ribociclib-d6 to every sample, calibrator, and quality control (QC) at the outset, we establish a ratiometric measurement. The final analyte concentration is determined by the ratio of the analyte's MS response to the IS's MS response. This elegant approach normalizes for analyte loss during sample processing and mitigates the unpredictable effects of the sample matrix on ionization efficiency, which is a prerequisite for a rugged bioanalytical method.

However, the integrity of this entire quantitative system hinges on one critical assumption: the purity of the internal standard. This guide delves into the nuanced requirements for the isotopic purity of Ribociclib-d6, explaining the causality behind these standards and providing actionable protocols for their verification.

Deconstructing Isotopic Purity: Beyond a Single Number

For a deuterated compound like Ribociclib-d6, "purity" is a multi-faceted concept encompassing both chemical and isotopic dimensions.[3][5]

  • Chemical Purity: This refers to the absence of any other unrelated chemical compounds. A high chemical purity (typically >99%) is essential to prevent the introduction of interfering peaks that could compromise the assay's selectivity.[3]

  • Isotopic Purity: This is a more complex parameter. It's practically impossible to synthesize a compound with 100% isotopic incorporation.[5] The final product is a statistical distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d6, d5, d4, and critically, d0).[5]

It is vital to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. A starting material with 99.5% D enrichment means there is a 99.5% probability of finding deuterium at any given labeled site.[5]

  • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).[5]

A high isotopic enrichment in the starting materials does not guarantee a correspondingly high species abundance of the desired d6 molecule in the final product.[5] For a bioanalytical scientist, the most critical isotopic impurity is the presence of the unlabeled analyte (Ribociclib-d0) within the Ribociclib-d6 internal standard material.

The Quantitative Impact of Impurity: The Phenomenon of Isotopic Cross-Contribution

The presence of unlabeled Ribociclib (d0) within the Ribociclib-d6 IS material directly undermines the quantitative accuracy of the assay. This phenomenon is known as isotopic cross-contribution or "cross-talk".[3][6][7]

When the Ribociclib-d6 IS is spiked into a sample, the d0 impurity contributes to the MS signal being measured for the actual analyte. This results in a constant, positive bias, artificially inflating the measured analyte concentration. This effect is most pronounced at the lower end of the calibration curve, particularly at the Lower Limit of Quantitation (LLOQ), where the signal from the d0 impurity can be a significant fraction of the total analyte signal.[3]

Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria to control for this interference, ensuring the integrity of bioanalytical data.[8][9]

cluster_Sample Sample Preparation cluster_Analysis LC-MS/MS Analysis Analyte Analyte (Ribociclib) Analyte_Signal Analyte MRM Signal (e.g., 435.5 → 112.1) Analyte->Analyte_Signal Intended Signal IS_Stock Internal Standard Stock (Ribociclib-d6) d0_impurity d0 Impurity (Unlabeled Ribociclib) IS_Stock->d0_impurity Contains IS_Signal IS MRM Signal (e.g., 441.7 → 112.1) IS_Stock->IS_Signal Intended Signal d0_impurity->Analyte_Signal Cross-Contribution (Artificial Inflation)

Figure 1: Isotopic Cross-Contribution from d0 Impurity.

Establishing a Self-Validating Framework: Purity Specifications and Acceptance Criteria

A robust bioanalytical method relies on a self-validating system where the quality of reagents is rigorously controlled. For Ribociclib-d6, this involves defining and verifying clear purity specifications before its use in any formal validation or sample analysis. These criteria are derived from regulatory guidelines and established best practices.[8][9][10][11]

Purity ParameterRecommended SpecificationRationale & CausalityAuthoritative Source
Chemical Purity > 99.0%Minimizes the risk of interference from unrelated chemical compounds, ensuring method selectivity.[3]
Isotopic Purity (Enrichment) > 98% (often >99%)Ensures the vast majority of the IS material is the desired deuterated form, minimizing the source of potential d0 impurity. Most research applications require levels above 95%.[12][12]
Analyte Contribution in Zero Sample Response of analyte (d0) in a blank sample spiked only with IS must be ≤ 20% of the analyte response at the LLOQ.This is the most critical, direct measure of cross-contribution. It ensures that the bias introduced by the IS at the lowest quantifiable concentration is analytically insignificant.[3][9][11]
IS Contribution in Blank Sample Response of the IS in a blank sample (unspiked) must be ≤ 5% of the mean IS response in calibrators and QCs.Ensures that there is no significant interference from endogenous matrix components at the mass transition of the internal standard.[9][11]

Experimental Protocol: Verification of a New Ribociclib-d6 Lot

This protocol provides a self-validating workflow to assess the isotopic purity and cross-contribution of a new lot of Ribociclib-d6 internal standard.

Objective

To quantify the isotopic purity and confirm that the cross-contribution of a new lot of Ribociclib-d6 to the Ribociclib analyte signal meets regulatory acceptance criteria.

Materials & Reagents
  • Ribociclib Reference Standard

  • Ribociclib-d6 Internal Standard (New Lot to be Tested)

  • Control Human Plasma (K2-EDTA) from at least 6 unique sources

  • LC-MS Grade Methanol, Acetonitrile, Water, and Formic Acid

Solution Preparation
  • Ribociclib Stock (1 mg/mL): Prepare in methanol.

  • Ribociclib-d6 Stock (1 mg/mL): Prepare in methanol.

  • Ribociclib Spiking Solutions: Serially dilute the Ribociclib stock to prepare a spiking solution for the LLOQ sample (e.g., to achieve a final concentration of 5 ng/mL).[13]

  • Ribociclib-d6 Working Solution (ISWS): Dilute the Ribociclib-d6 stock to the final concentration that will be used in the bioanalytical assay (e.g., 7 ng/mL).[13]

Sample Preparation
  • Zero Sample (n=6): To 100 µL of blank human plasma from 6 different sources, add the volume of ISWS to be used in the assay. Add an equivalent volume of dilution solvent in place of the analyte.

  • LLOQ Sample (n=6): To 100 µL of blank human plasma, add the appropriate volume of the LLOQ spiking solution and the ISWS.

  • High-Concentration IS Purity Check Solution (1 µg/mL): Prepare a solution of the Ribociclib-d6 IS in 50:50 acetonitrile:water. This sample is not processed through plasma extraction and is used for full-scan analysis.

LC-MS/MS Analysis
  • System: A validated LC-MS/MS system capable of both full-scan and Multiple Reaction Monitoring (MRM) modes.

  • Chromatography: Use the established chromatographic method for Ribociclib. A typical method might use a C18 or Biphenyl column with a gradient of 0.1% formic acid in water and acetonitrile.[14]

  • MS/MS MRM Transitions:

    • Ribociclib: Q1: 435.5 → Q3: 112.1[15]

    • Ribociclib-d6: Q1: 441.7 → Q3: 112.1[15]

Injection Sequence & Data Acquisition
  • Inject the High-Concentration IS Purity Check Solution and acquire data in Full Scan Mode over a mass range that includes both Ribociclib and Ribociclib-d6 (e.g., m/z 430-450). This will provide a qualitative and semi-quantitative view of the isotopologue distribution.

  • Inject the processed Zero Samples and LLOQ Samples . Acquire data in MRM Mode using the transitions specified above.

Data Analysis & Calculations
  • Isotopic Purity Assessment (from Full Scan):

    • Examine the mass spectrum of the Ribociclib-d6 peak from the high-concentration solution.

    • Integrate the peak areas for the primary isotopologues (e.g., m/z 441.7 for d6, 440.7 for d5, ..., 435.5 for d0).

    • Calculate the approximate isotopic purity:

      • Purity (%) = [Area(d6) / Σ(Areas of all isotopologues)] x 100[16]

  • Cross-Contribution Calculation (from MRM):

    • For each of the 6 lots of plasma, measure the peak area of the analyte (Ribociclib, 435.5 → 112.1) in the Zero Sample (AreaAnalyte in Zero).

    • Measure the peak area of the analyte in the corresponding LLOQ Sample (AreaAnalyte in LLOQ).

    • Calculate the percent contribution:

      • % Contribution = (Mean AreaAnalyte in Zero / Mean AreaAnalyte in LLOQ) x 100

Acceptance/Rejection
  • Accept the lot of Ribociclib-d6 if the calculated % Contribution is ≤ 20% .

  • Reject the lot if the % Contribution is > 20% and investigate the source of the impurity with the supplier.

cluster_Analysis Start Receive New Lot of Ribociclib-d6 Prep_Sol Prepare High-Conc. IS, Zero, and LLOQ Samples Start->Prep_Sol Analysis LC-MS/MS Analysis Prep_Sol->Analysis FullScan Full Scan Analysis (High-Conc. IS) MRM MRM Analysis (Zero & LLOQ Samples) Calc Calculate Purity & Cross-Contribution FullScan->Calc MRM->Calc Decision Contribution ≤ 20% of LLOQ? Calc->Decision Accept Accept Lot for Use Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Figure 2: Workflow for Ribociclib-d6 Lot Verification.

Conclusion: Upholding Data Integrity

The use of a SIL internal standard like Ribociclib-d6 is the gold standard for quantitative bioanalysis.[3][14] However, its effectiveness is entirely dependent on its purity. The presence of unlabeled analyte within the IS can introduce a significant and systematic error, compromising the validity of pharmacokinetic and clinical data. By understanding the principles of isotopic purity, adhering to regulatory acceptance criteria, and implementing a rigorous experimental verification protocol for each new lot, researchers and scientists can ensure the integrity of their bioanalytical methods and the reliability of the data they generate. This diligence is not merely a procedural formality; it is a fundamental requirement for sound science and safe drug development.

References

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Available at: [Link]

  • Myers, N., et al. (n.d.). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Conde, J. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]

  • Lurie, I. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Wleklinski, M., et al. (2025, June 30). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. Available at: [Link]

  • AquaLab. (n.d.). Water activity USP 922 standard in pharma. Available at: [Link]

  • Argonaut Manufacturing Services. (2025, November 6). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • ECA Academy. (2018, April 11). New USP Chapter <922> Water Activity. Available at: [Link]

  • PubMed. (2025, August 22). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Available at: [Link]

  • Gorijavolu, V., et al. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. J. Chem. Pharm. Res., 9(11):61-66. Available at: [Link]

  • DeMott, C., et al. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Available at: [Link]

  • Xu, K., & Prakash, C. (2021, December 14). Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review. PMC. Available at: [Link]

  • Furlong, M., et al. (n.d.). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Future Science. Available at: [Link]

  • USP-NF. (2018, April 30). <922> Water Activity. Available at: [Link]

  • van de Merbel, N. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

  • Al-shehri, S., et al. (2023, June 28). Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment. MDPI. Available at: [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. TGA Consultation Hub. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 6 - Guideline on bioanalytical method validation and study sample analysis. Extranet Systems. Available at: [Link]

  • Tan, A., et al. (2026, February 3). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, October 11). Quantification of ribociclib in dried blood spots by LC–MS/MS: Method development and clinical validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ChemRxiv. (n.d.). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. Available at: [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • PubMed. (2024, May 20). Fabrication and characterization of transdermal delivery of ribociclib nanoemulgel in breast cancer treatment. Available at: [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Available at: [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

Sources

Exploratory

Technical Guide: Storage and Stability of Ribociclib-d6 Hydrochloride

Topic: Storage conditions for Ribociclib-d6 hydrochloride powder Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions for Ribociclib-d6 hydrochloride powder Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers

Executive Summary & Scientific Rationale

In the high-stakes environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, Ribociclib-d6 hydrochloride serves as the critical "Internal Standard" (IS). Its utility relies entirely on its ability to mirror the physicochemical behavior of the analyte (Ribociclib) while maintaining a distinct mass signature (+6 Da) for mass spectrometry detection.

As a Senior Application Scientist, I must emphasize that the integrity of your bioanalytical data is directly proportional to the stability of this reference material. If your IS degrades, your calibration curve fails, and clinical samples must be re-extracted—a costly error in both time and sample volume.

This guide moves beyond simple "store at -20°C" instructions. It dissects the causality of degradation—specifically addressing the hygroscopic nature of the hydrochloride salt form and the photochemical sensitivities of the CDK4/6 inhibitor scaffold.

Physicochemical Profile & Stability Mechanisms

To store this compound effectively, one must understand what threatens it.

The Molecule[1]
  • Chemical Name: 7-cyclopentyl-N,N-bis(methyl-d3)-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride.

  • Isotopic Labeling: The deuterium labeling occurs on the N,N-dimethyl group (two -CD3 groups).

    • Scientific Insight: Because the deuterium is bonded to Carbon (C-D bonds), it is non-exchangeable in protic solvents (unlike N-D or O-D bonds). This renders the isotopic label highly stable against solvent-mediated exchange, provided the molecule itself remains intact.

  • Salt Form (HCl):

    • Risk Factor: Hydrochloride salts are frequently hygroscopic . They attract atmospheric moisture, which can catalyze hydrolysis of the amide bond or lead to physical deliquescence (turning powder into a sticky gum).

Degradation Pathways
  • Photolytic Degradation: Like many kinase inhibitors with conjugated aromatic systems, Ribociclib is susceptible to UV-induced oxidation.

  • Hydrolysis: Moisture introduction can attack the carboxamide moiety.

  • Oxidative Dealkylation: While the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), exposure to radical initiators (light + oxygen) can still lead to degradation of the piperazine or dimethylamine groups.

Comprehensive Storage Protocol

This protocol is designed as a self-validating system. If followed, the material remains within specification; if deviated from, visual or chromatographic markers will indicate failure.

Solid State Storage (The "Deep Sleep")

Primary Objective: Arrest kinetic degradation and exclude moisture.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows molecular motion and reaction kinetics. Long-term stability (3 years) is validated at this temperature.
Container Amber Glass Vial (Screw cap with PTFE liner)Amber glass blocks UV/Vis light (290–450 nm). PTFE liners prevent plasticizers from leaching into the powder.
Atmosphere Inert Gas Headspace (Argon or Nitrogen)Displaces oxygen to prevent oxidative dealkylation. Argon is preferred as it is heavier than air.
Humidity Control Secondary DesiccationThe vial should be placed inside a secondary container (e.g., a sealed jar) containing silica gel or molecular sieves.
Solution State Storage (Working Stocks)

Once dissolved, the clock starts ticking. The solvent environment allows for faster molecular interaction.

Solvent SystemStability WindowStorage TempNotes
DMSO (Stock) 6 Months-80°CDMSO is hygroscopic; freeze-thaw cycles introduce water. Aliquot immediately.
Methanol (Stock) 1 Month-20°CHigh volatility. Ensure caps are tight to prevent evaporation (which artificially concentrates the standard).
Working Soln. (50:50 MeOH:H2O)< 1 Week4°CProtic environment. Keep strictly refrigerated and protected from light.

Visualization: The Storage Ecosystem

The following diagram illustrates the hierarchy of protection required for the bulk powder.

StorageEcosystem Freezer Ultra-Low / Standard Freezer (-20°C to -80°C) Desiccator Secondary Container (Sealed Jar with Silica Gel) Freezer->Desiccator Maintains Temp Vial Amber Glass Vial (Light Protection) Desiccator->Vial Excludes Moisture Headspace Inert Gas Headspace (Argon/Nitrogen) Vial->Headspace Blocks UV Compound Ribociclib-d6 HCl (Hygroscopic Powder) Headspace->Compound Prevents Oxidation

Figure 1: The "Defense in Depth" storage strategy. Each layer protects against a specific degradation vector: Temperature, Moisture, Light, and Oxygen.

Experimental Protocol: Reconstitution & Handling

The moment of greatest risk is transitioning the compound from cold storage to the bench. Condensation is the enemy.

Step-by-Step Workflow
  • Equilibration (Critical Step):

    • Remove the vial from the -20°C freezer.

    • STOP. Do not open the vial.

    • Place the vial in a desiccator at room temperature for 45–60 minutes .

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial. This water will hydrolyze the remaining powder.

  • Solvent Selection:

    • Use LC-MS Grade Methanol or DMSO .

    • Avoid water in the primary stock solution to maximize stability.

  • Dissolution:

    • Add solvent to achieve a target concentration (typically 1.0 mg/mL).[2]

    • Vortex gently for 30 seconds.

    • Sonicate for 5 minutes if visual particulates remain (Ribociclib HCl can be stubborn).

  • Aliquot Generation:

    • Never return the "master" stock to the freezer for repeated daily use.

    • Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

    • Store aliquots at -80°C.

Visualization: Safe Reconstitution Logic

Reconstitution Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 60 mins) Start->Equilibrate Prevents Condensation Open Open Vial Equilibrate->Open Dissolve Add DMSO/MeOH (Vortex/Sonicate) Open->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Minimizes Freeze-Thaw Refreeze Store at -80°C Aliquot->Refreeze

Figure 2: Workflow for safe reconstitution. The equilibration step is the most frequently skipped and the most critical for powder longevity.

Troubleshooting & Quality Assurance

How do you know if your storage failed?

The "Mass Shift" Check

In LC-MS/MS, monitor the isotopic purity.

  • Symptom: Appearance of peaks at M+0 (unlabeled Ribociclib mass) or M+3.

  • Cause: While C-D bonds are stable, degradation of the molecule can cleave the labeled methyl groups.

  • Action: If the unlabeled signal contributes >5% to the analyte channel (interference), discard the IS stock.

Retention Time Drift
  • Symptom: The Ribociclib-d6 peak elutes earlier than the analyte.

  • Cause: Deuterium isotope effect is usually negligible in Reverse Phase LC. Significant drift suggests the compound has degraded into a more polar species (e.g., N-oxide formation).

References

  • National Institutes of Health (PMC). (2017). Development and validation of LC-MS/MS methods for the measurement of ribociclib. Retrieved from [Link]

Sources

Foundational

The Molecular Dynamics and Bioanalytical Applications of Ribociclib-d6 Hydrochloride

Executive Summary Ribociclib (LEE011) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering the treatment paradigm for hormone receptor-positive (HR+) b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribociclib (LEE011) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering the treatment paradigm for hormone receptor-positive (HR+) breast cancers[1]. In the realm of pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and rigorous bioanalysis, the deuterated isotopologue—Ribociclib-d6 hydrochloride—serves as an indispensable stable isotope-labeled internal standard (SIL-IS)[2][3]. This whitepaper dissects the molecular mechanism of Ribociclib and details the self-validating analytical frameworks enabled by its deuterated counterpart.

Mechanism of Action: The CDK4/6-Rb-E2F Axis

Ribociclib exerts its cytostatic effect by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of downstream targets[4].

The Causality of Cell Cycle Arrest: Mitogenic signals upregulate D-type cyclins, which allosterically activate CDK4/6[1]. In a healthy cell, this active complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein[5]. Hypophosphorylated Rb sequesters E2F transcription factors; however, upon phosphorylation, Rb undergoes a conformational change, releasing E2F to drive the transcription of genes necessary for the G1-to-S phase transition[1][4].

By selectively inhibiting CDK4/6, Ribociclib maintains Rb in its hypophosphorylated, suppressive state, inducing robust G1 cell cycle arrest and preventing tumor proliferation[2][5].

Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD CDK46 CDK4/6 Complex Activation CyclinD->CDK46 Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation Ribociclib Ribociclib (Inhibitor) Ribociclib->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases (when phosphorylated) G1S G1 to S Phase Transition E2F->G1S Gene Transcription

CDK4/6-Rb-E2F signaling pathway and the targeted inhibitory mechanism of Ribociclib.

The Bioanalytical Imperative of Ribociclib-d6 Hydrochloride

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), biological matrices (like plasma) introduce severe variability due to ion suppression or enhancement (matrix effects) and inconsistent extraction recoveries[6][7].

The Deuterium Advantage: Ribociclib-d6 incorporates six deuterium atoms, shifting its mass by +6 Da relative to the parent drug[2][8]. Because carbon-deuterium bonds do not significantly alter the molecule's polarity or lipophilicity, Ribociclib-d6 co-elutes exactly with Ribociclib during reverse-phase chromatography[8].

Causality in Normalization: As they co-elute, both compounds experience identical matrix effects in the electrospray ionization (ESI) source. By calculating the ratio of the analyte peak area to the internal standard peak area, fluctuations in instrument response and extraction losses are mathematically canceled out, ensuring high precision and accuracy[6][7]. The hydrochloride salt form is specifically utilized to maximize aqueous solubility and stability during the preparation of stock solutions[3][9].

Quantitative Pharmacodynamic and Analytical Data

The following table summarizes the key quantitative metrics defining Ribociclib's potency and the analytical parameters required for its mass spectrometric detection using Ribociclib-d6 HCl[2][8].

ParameterRibociclib (Analyte)Ribociclib-d6 HCl (Internal Standard)
Target CDK4 / CDK6N/A (Analytical Tracer)
IC50 Value 10 nM (CDK4) / 39 nM (CDK6)N/A
Selectivity >1000-fold vs. Cyclin B/CDK1N/A
Molecular Weight 434.54 g/mol (Base)477.04 g/mol (HCl salt)
Precursor Ion (m/z) 435.5 [M+H]+441.7[M+H]+
Product Ion (m/z) 112.1112.1
Linearity Range 1.008 – 1027.6 ng/mL (Plasma)Fixed Concentration (e.g., 30 ng/mL)

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure absolute trustworthiness in PK studies and TDM, the following protocol outlines the validated extraction and quantification of Ribociclib using Ribociclib-d6 HCl as the SIL-IS[6][8][10]. This system is self-validating; the inclusion of the deuterated standard acts as an internal control for every single sample injection.

Step-by-Step Methodology
  • Standard & QC Preparation: Prepare Ribociclib calibration standards (spanning 1.0 to 1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations in blank human or rat plasma[6][8].

  • Internal Standard Spiking: To 100 µL of each plasma sample (standards, QCs, and unknowns), add 50 µL of Ribociclib-d6 HCl working solution (e.g., 30 ng/mL)[7][8]. Validation Check: The IS concentration must be optimized to avoid detector saturation while ensuring a signal-to-noise ratio >10 at the lower limit of quantification (LLOQ)[7].

  • Protein Precipitation (PPT) / Extraction: Add 2.5 mL of an extraction solvent (e.g., Tertiary butyl methyl ether [TBME] or Acetonitrile) to precipitate plasma proteins and partition the analytes[6][8]. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to firmly pellet the precipitated proteins[6].

  • Supernatant Transfer & Reconstitution: Transfer the organic supernatant to a clean glass vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute the residue in the mobile phase (e.g., 5 mM ammonium formate : acetonitrile, 10:90 v/v)[8].

  • LC-MS/MS Analysis: Inject the reconstituted samples into an LC-MS/MS system equipped with a C18 column (e.g., Zorbax SB-C18, 4.6 × 75 mm, 3.5 μm). Monitor the Multiple Reaction Monitoring (MRM) transitions in positive ESI mode (m/z 435.5 → 112.1 for Ribociclib; m/z 441.7 → 112.1 for Ribociclib-d6)[8][10].

  • Data Quantification: Calculate the concentration of unknown samples by plotting the peak area ratio (Ribociclib / Ribociclib-d6) against the nominal concentrations of the calibration curve[7]. Acceptable intra- and inter-day accuracy must fall within ±15% bias[6].

Workflow Plasma 1. Plasma Sample (Ribociclib) Spike 2. Spike IS (Ribociclib-d6 HCl) Plasma->Spike PPT 3. Protein Precipitation Spike->PPT Centrifuge 4. Centrifugation & Extraction PPT->Centrifuge LC 5. LC Separation (C18 Column) Centrifuge->LC MSMS 6. MS/MS Detection (MRM Mode) LC->MSMS Quant 7. Ratio Quantification MSMS->Quant

Step-by-step LC-MS/MS bioanalytical workflow using Ribociclib-d6 as an internal standard.

References[2] MedChemExpress. "Ribociclib-d6 (LEE011-d6) | Stable Isotope". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQZKQBvicKyWPZxoMuEgsXwF23pvzoBM9NuyL2pe0Kn4IiM8mAn8RRdZgDh-CKgh0cT-TB6xZb6C5D0LI9Hwcz1qqgnz9gvOaCDS66YW6GfbojSJGcdhviEd0USGI7ByT-W_-Tz_iksD35kc=[3] MedChemExpress. "Ribociclib-d6 hydrochloride (LEE011-d6 hydrochloride) | Stable Isotope". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMIDsNoMKumlXuhUPJ4Tnk-gMZSSnBD953lsCCyCJw_drnA0RGbqamzuBYfVpRo1_b-wmhk-1JYzaNvylzUENiPtTmNqtg3DtVfIfklrkoM2uT3MLR4wvAfXMGd8Z4kUrUMJREmx1l_ozg-OZBClt8Op4smkHOTTomQ==[1] AACR Journals. "Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFne-sD9m4h0399V0XG7zxEWo8unoCxSaF0AHcc_PHj5uejT-JhHmW80n5evvbBikiTZaGL-AQcTgnE7XgMhue-aqD2lJIP0al7y1ItRy6cK256O8LSWkCyWp6DfMzVxHprYGNKLy0GBYWx-ScX_gvbXT6k1sHJq3uoaWTZ17LsHD0BaMwb91hAQQ==[4] Benchchem. "An In-depth Technical Guide to the Mechanism of Action of CDK4/6 Inhibitors in Breast Cancer Cells, with a Focus on Ribociclib". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcsraO83nixDGaVG85EcxXcBq6V0d0XdkeE3Sw9FhqATLToDv21NLTIvop83VwT1yzXtCFukvI9cl20Ca1Yv8IXXOebSmWVO688a8QsbsPjYbrB5B5GXFlqOM0JFZY3dK3T1XEjQkjTjPdRq6wvMGBOKtsUf-VIuSV0yW-jq3r6M7IxQ37uvXa2U0oM2PRDuENkliHG-cpD6xDgOfco2XyM5HUJgWFl47HEh3WHrLH5PGJdrRchTpgz5USphLpH-GogkW1eut6oFhJuJNQPPAzDddnz0rA1bJswE=[9] Invivochem. "Ribociclib-d6 hydrochloride (LEE011-d6 (hydrochloride))". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvk4evt0e6jsJ-MPZSulcVkmN1Ip1r0fs2DdDWTs3HFHAHCS4sBI8UE9d9jEuTdkxWn5n0WfQlIeIo7hUaNGoQlwDfKjLVLtZlyPiDawK9Ek36KItcbEQzC2ly7xyDRf5M5d3G[6] PubMed. "Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS: An application to pharmacokinetics of ribociclib nanoparticles in rats". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdaKR1gMih10wCMY14xhbh50WZVQr1AGnW_jWPa6JdHVUdM7XrLFEN2RWbEYFFDy8sAunxKKmo419KRqhEcRyLaSnE1I_nv9Sie71-J29g3zubLgFkmB7Wn-lPKrGQMHc70eFl[7] Benchchem. "Technical Support Center: Optimizing Ribociclib D6 Internal Standard Concentration". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2fHHQ9H-yt5CtJAeguVqnf64C-cStYVO1nKIZa2JiH4D2-cNGdJlfPvkOeX_kQBvQTTNfACIUh1-ZKTmZFwM0rIoTaHuoGYpbas8c7IDUnP22payvMksz7Ld6dZfPgVGwmrEcCVbkWDlgE2Wm-hyvcVre7GoKfsQDu5nbC0F-UDSGPWaQGJ9HgS7OUdRLuxOBR6r7xO6hTFS0GpDh2BsW2q-PnrG4uuhs9aBGdSI=[5] PMC. "CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2IX-m5iel23vMghvAMqZyKzwLs238QAuJtrXtWNsIZ2KaA8uPuTIOQrF6O3weOaIt6MNifA1Y3bSL6z05T6BfNFR7k6b_wtcPrajfaKc7zh4F_pw6I1v_GujWQ2pC4n4-RMj1Fwjq1DGlAqt[8] SciSpace. "Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9nKtxqbSD_Gf4YWECbHyVyqpZM8UtV3OL9k--Aak4_VSEZQ5M8r4tKkzdsiMEfdTGMEeQEzIvU9uxAdGHV6UZRfBFEoJffi22VNU1Mf5LdUcYAheqOQMv1HEyYMUBiL1MdjyP_jgW90zmgiyrlavyJ36s9PlzKk4WZ84-wLzV9m21rJTS6uNMWSNeUCR8Cpr6OLSFIU6TWl7e8kqJ[10] PMC. "Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi8uOo-Hss_EfIg9r6zOixg9vEH2PtnmrbhcADblA8wEwrErQbELQGZ0LPdjDtcnnR08twpfLRW2c7iCPVwywYEplqGKs1XB6iHS8nbZrduDq_snx-FvFOsGNCg3KrH1WndDpU3QMhRDCW8-6s

Sources

Protocols & Analytical Methods

Method

Protocol: Preparation and Standardization of Ribociclib-d6 Internal Standard for LC-MS/MS Bioanalysis

Introduction & Scientific Rationale In the quantitative bioanalysis of Ribociclib (a selective CDK4/6 inhibitor), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Ribociclib-d6 , is critical f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the quantitative bioanalysis of Ribociclib (a selective CDK4/6 inhibitor), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Ribociclib-d6 , is critical for ensuring data integrity.[1]

LC-MS/MS assays for Ribociclib in complex matrices (human plasma, mouse serum) are prone to matrix effects —signal suppression or enhancement caused by co-eluting phospholipids and endogenous proteins. Ribociclib-d6, chemically identical to the analyte but differentiated by mass (+6 Da), co-elutes with Ribociclib and experiences the exact same ionization environment.

Key Mechanism: By normalizing the Ribociclib signal to the Ribociclib-d6 signal, this protocol compensates for:

  • Extraction Efficiency: Variations in recovery during protein precipitation or liquid-liquid extraction.

  • Ionization Suppression: Variable matrix effects in the ESI source.

  • Injection Variability: Minor fluctuations in injection volume.

Chemical Properties & Safety

Before handling, verify the salt form of your reference standard. Ribociclib-d6 is often supplied as a hydrochloride salt (HCl) or succinate, which requires a mass correction factor during weighing.

Table 1: Physicochemical Specifications
PropertyRibociclib (Analyte)Ribociclib-d6 (Internal Standard)
CAS Number 1211441-98-31328934-40-2 (Free Base)
Molecular Formula C₂₃H₃₀N₈OC₂₃H₂₄D₆N₈O
Molecular Weight (Free Base) 434.54 g/mol 440.58 g/mol
Isotopic Purity N/A≥ 98% D-enrichment
Solubility DMSO (High), Methanol (Moderate)DMSO (Recommended), Methanol
pKa ~5.5 and 8.6 (Basic)Similar to analyte

Critical Safety Note: Ribociclib is a potent cytotoxic agent. Handle all powders in a Class II Biological Safety Cabinet (BSC). Wear double nitrile gloves and a lab coat.

Reagents and Equipment

  • Solvents: Dimethyl sulfoxide (DMSO) (LC-MS Grade), Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Milli-Q or LC-MS Grade).

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Equipment: Analytical Balance (readability 0.01 mg), Vortex Mixer, Amber Glass Vials (Silanized preferred to reduce adsorption).

Protocol: Stock Solution Preparation

This workflow ensures the creation of a stable, accurate primary stock solution.

Calculation of Correction Factor

If using a salt form (e.g., Ribociclib-d6 HCl), calculate the Correction Factor (CF) :



  • Example: If using Ribociclib-d6 HCl (MW ~477.04):

    
    
    
  • Weighing Target: To obtain 1.0 mg of Free Base, weigh 1.083 mg of the salt.

Primary Stock Preparation (1.0 mg/mL)
  • Weighing: Accurately weigh ~1-2 mg of Ribociclib-d6 into a 2 mL amber glass vial. Record the exact mass.

  • Solvent Selection: Use 100% DMSO .

    • Rationale: Ribociclib free base has limited solubility in pure water and can precipitate in cold pure methanol. DMSO ensures complete solubilization and stability at -80°C.

  • Dissolution: Add the calculated volume of DMSO to achieve exactly 1.0 mg/mL (free base equivalent).

    • Volume (mL) = Mass weighed (mg) / (1.0 mg/mL × CF)

  • Mixing: Vortex for 1 minute. Sonicate for 5 minutes if necessary, ensuring the water bath temperature does not exceed 30°C.

  • Storage: Aliquot into 100 µL portions in cryovials. Store at -80°C .

    • Stability:[2][3][4][5][6] Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol: Working Standard Preparation

Prepare fresh Working Solutions (WS) weekly or verify against a Check Standard.

Intermediate Stock (10 µg/mL)
  • Diluent: 50:50 Methanol:Water (v/v).[1][7]

  • Step: Transfer 10 µL of Primary Stock (1 mg/mL) into 990 µL of Diluent.

  • Mix: Vortex thoroughly.

Working Internal Standard (IS-WS)

The concentration of the IS in the final sample should be consistent and yield a signal intensity ~5-10x the Lower Limit of Quantification (LLOQ) of the analyte.

  • Target Concentration: 100 ng/mL (Typical for plasma assays).

  • Diluent: Acetonitrile (if using Protein Precipitation) or 50:50 Methanol:Water.

  • Step: Dilute Intermediate Stock (10 µg/mL) 1:100.

    • Add 100 µL Intermediate Stock to 9.9 mL of Acetonitrile.

Sample Preparation Workflow (Protein Precipitation)

The following diagram illustrates the integration of Ribociclib-d6 into a plasma extraction workflow.

G cluster_0 Critical Control Point node_critical node_critical node_output node_output Start Thaw Plasma Samples (Human/Mouse K2-EDTA) Aliquot Aliquot 50 µL Plasma into 1.5 mL Tube Start->Aliquot Add_IS Add 20 µL Ribociclib-d6 IS (Working Solution) Aliquot->Add_IS Spiking Step Vortex1 Vortex Mildly (10 sec) Equilibrate for 2 min Add_IS->Vortex1 Integration Precipitate Add 150-200 µL Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Vigorously (1 min) Ensure clot disruption Precipitate->Vortex2 Centrifuge Centrifuge 13,000 x g, 10 min, 4°C Vortex2->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Dilute Optional: Dilute 1:1 with Mobile Phase A (Water + 0.1% FA) Transfer->Dilute Inject Inject 2-5 µL into LC-MS/MS Dilute->Inject

Caption: Workflow for Protein Precipitation (PPT) extraction of Ribociclib from plasma using Ribociclib-d6 IS.

LC-MS/MS Conditions

The following parameters are optimized for sensitivity and specificity.

Mass Spectrometry (MRM)
  • Source: ESI Positive (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)[7][8]

Table 2: MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Role
Ribociclib 435.2 m/z252.1 m/z5035Quantifier
Ribociclib 435.2 m/z322.0 m/z5030Qualifier
Ribociclib-d6 441.2 m/z252.1 m/z5035IS Quantifier

Note on Fragmentation: Both the analyte and IS share the m/z 252.1 product ion in some fragmentation pathways (cleavage of the piperazine/amide side chain). Ensure the Q1 resolution is set to "Unit" or "High" to prevent isotopic cross-talk from the M+6 isotope of the analyte contributing to the IS channel, although this is rare with a +6 Da mass difference.

Chromatography[3][7][11]
  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

Validation & Quality Control

To ensure the trustworthiness of the IS preparation, perform the following checks:

  • Zero Blank Check: Inject a "Zero" sample (Matrix + IS only). Monitor the Analyte channel (435.2 -> 252.1).[7]

    • Acceptance Criteria: Interference in the analyte channel must be < 20% of the LLOQ peak area. If high, the IS contains unlabeled impurities.

  • IS Consistency: Monitor the IS peak area across the entire run.

    • Acceptance Criteria: The CV% of IS peak areas across all samples should be ≤ 15% . Drastic drops indicate matrix suppression or pipetting errors.

  • Cross-Talk Check: Inject a high concentration Upper Limit of Quantification (ULOQ) sample (without IS). Monitor the IS channel.

    • Acceptance Criteria: Signal in the IS channel must be < 5% of the average IS response .

References

  • Gorijavolu, V., et al. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sreekanth, N., et al. (2019).[9] Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Martinez-Chavez, A., et al. (2019). Development and validation of LC-MS/MS methods for the measurement of ribociclib in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application

LC-MS/MS protocol for Ribociclib quantification using Ribociclib-d6

Application Note: High-Sensitivity LC-MS/MS Quantification of Ribociclib (Kisqali) in Human Plasma Abstract This application note details a robust, validated protocol for the quantification of Ribociclib (LEE011) in huma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Ribociclib (Kisqali) in Human Plasma

Abstract

This application note details a robust, validated protocol for the quantification of Ribociclib (LEE011) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Utilizing a stable isotope-labeled internal standard (Ribociclib-d6), this method achieves high precision and accuracy suitable for clinical pharmacokinetic (PK) monitoring and therapeutic drug monitoring (TDM). The protocol features a simple protein precipitation extraction, a short run time (<5 min), and a dynamic range covering 5.0 to 10,000 ng/mL.

Introduction

Ribociclib is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor approved for the treatment of hormone receptor-positive, HER2-negative advanced breast cancer.[1][2] Given its narrow therapeutic index and potential for inter-patient variability due to CYP3A4 metabolism, accurate quantification in biological matrices is critical.

Why Ribociclib-d6? In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) caused by co-eluting phospholipids can severely compromise data integrity. Ribociclib-d6 is the "gold standard" internal standard (IS) because it shares identical physicochemical properties (pKa, logP, retention time) with the analyte. It co-elutes with Ribociclib, thereby experiencing the exact same ionization environment and perfectly compensating for matrix effects and extraction variability.

Chemical & Physical Properties

PropertyRibociclib (Analyte)Ribociclib-d6 (Internal Standard)
CAS Number 1211441-98-3N/A (Deuterated Analog)
Formula C23H30N8OC23H24D6N8O
Molecular Weight ~434.55 g/mol ~440.59 g/mol
pKa ~8.5 (Basic)~8.5 (Basic)
LogP ~1.8 (Moderate Lipophilicity)~1.8
Solubility Soluble in DMSO, Methanol; pH-dependent aqueous solubility.Same as analyte.

Method Development Strategy: The "Why"

3.1 Chromatographic Separation Ribociclib is a polar, basic compound. A C18 stationary phase is selected to provide adequate retention. However, to prevent peak tailing caused by the interaction of the basic amine with residual silanols on the column, an acidic mobile phase (0.1% Formic Acid) is mandatory. This lowers the pH below the pKa of the silanols, keeping them protonated and neutral, while ensuring Ribociclib is fully protonated (


) for maximum sensitivity in ESI+ mode.

3.2 Mass Spectrometry Optimization

  • Precursor Selection: The protonated molecule

    
     is the most abundant precursor.
    
    • Ribociclib: m/z 435.2[3][4][5]

    • Ribociclib-d6: m/z 441.2[3]

  • Fragment Selection:

    • Quantifier (322.1): The loss of the piperazine moiety or cleavage at the amide bond typically yields high-intensity fragments. The transition m/z 435.2

      
       322.1 is the most robust quantifier.
      
    • Internal Standard Tracking: For the IS, we utilize the m/z 441.2

      
       328.1 transition. This +6 Da shift in the fragment ion confirms that the deuterium label is retained in the detected fragment, ensuring the IS tracks the specific fragmentation pathway of the analyte.
      

Experimental Protocol

Materials & Reagents
  • Standards: Ribociclib (Reference Std), Ribociclib-d6 (Internal Standard).[1][6][7]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (optional buffer).

  • Matrix: Drug-free human plasma (K2-EDTA).

Stock Solution Preparation
  • Ribociclib Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib in 1.0 mL of Methanol (or DMSO if solubility is an issue). Sonicate for 5 mins. Store at -20°C.

  • Ribociclib-d6 Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib-d6 in 1.0 mL of Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute the d6 stock in 50:50 ACN:Water to a concentration of 500 ng/mL . This will be added to every sample.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for its speed and cost-effectiveness, as Ribociclib concentrations in plasma are relatively high (ng/mL to


g/mL range).
  • Aliquot: Transfer 50

    
    L  of plasma sample (Blank, Standard, QC, or Patient) into a 1.5 mL centrifuge tube or 96-well plate.
    
  • IS Addition: Add 10

    
    L  of IS Working Solution (500 ng/mL Ribociclib-d6) to all samples except the Double Blank. Vortex gently.
    
  • Precipitation: Add 200

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
    • Note: The 1:4 plasma:ACN ratio ensures complete protein removal.

  • Extraction: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 mins at 4°C.

  • Transfer: Transfer 100

    
    L  of the clear supernatant to an autosampler vial containing 100 
    
    
    
    L
    of Water (0.1% FA).
    • Critical Step: Diluting the supernatant with water matches the solvent strength to the initial mobile phase, preventing "solvent effect" (peak broadening/fronting).

  • Injection: Inject 2-5

    
    L into the LC-MS/MS.
    
LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8

    
    m) or Phenomenex Kinetex C18.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[4][7]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10% Loading
0.50 10% Hold
2.50 90% Elution
3.00 90% Wash
3.10 10% Re-equilibration

| 4.50 | 10% | End |

Mass Spectrometry (MS)

  • Source: ESI Positive (Electrospray Ionization).[4][8]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: 350°C (Heater), 500°C (Source).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Ribociclib 435.2 322.1 50 35 Quantifier
Ribociclib 435.2 252.1 50 45 Qualifier

| Ribociclib-d6 | 441.2 | 328.1 | 50 | 35 | IS Quantifier |[9]

Workflow Visualization

AnalyticalWorkflow Step1 Plasma Sample (50 µL) Step2 Add IS (Ribociclib-d6) 10 µL @ 500 ng/mL Step1->Step2 Step3 Protein Precipitation Add 200 µL ACN + 0.1% FA Step2->Step3 Step4 Vortex (1 min) & Centrifuge (14,000 rpm, 10 min, 4°C) Step3->Step4 Step5 Supernatant Transfer Dilute 1:1 with Water Step4->Step5 Step6 LC-MS/MS Analysis ESI+ MRM Mode Step5->Step6

Caption: Step-by-step analytical workflow for Ribociclib extraction and quantification.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the data, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: The calibration curve should be linear (

    
    ) from 5 ng/mL (LLOQ)  to 10,000 ng/mL (ULOQ) . Use a weighted linear regression (
    
    
    
    ) to improve accuracy at the lower end.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be <15% (20% at LLOQ).[7]

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME factor = (Peak Area in Matrix / Peak Area in Solution).

    • The IS-normalized Matrix Factor should be close to 1.0. If Ribociclib signal is suppressed by 20%, Ribociclib-d6 should also be suppressed by 20%, yielding a consistent ratio.

  • Carryover:

    • Inject a Double Blank after the ULOQ (10,000 ng/mL).

    • Carryover in the blank must be <20% of the LLOQ signal.[7]

    • Mitigation: If carryover is observed, use a needle wash of 50:50 MeOH:ACN + 0.1% FA.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction with column silanols.

    • Fix: Ensure mobile phase pH is acidic (pH ~2.5 with 0.1% FA). Increase buffer strength (e.g., 5mM Ammonium Formate) if necessary.

  • Issue: High Backpressure.

    • Cause: Protein breakthrough from PPT.

    • Fix: Ensure centrifugation is sufficient (high speed/time). Filter supernatant (0.2

      
      m) if using narrow-bore columns (<2 
      
      
      
      m).
  • Issue: Signal Saturation.

    • Cause: Detector saturation at 10,000 ng/mL.

    • Fix: Detune the MS detector (reduce gain) or use a less abundant isotope transition (e.g., C13) for the high end of the curve, though detuning is preferred.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][10] [Link]

  • Martinez-Chavez, A., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411, 5331–5345.[11] [Link]

  • Posocco, B., et al. (2020).[2][9] Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE, 15(2), e0228822. [Link]

  • Slaets, D., et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Method

Optimal concentration of Ribociclib-d6 IS in plasma extraction

Part 1: Introduction & Mechanistic Basis In the bioanalysis of CDK4/6 inhibitors like Ribociclib (Kisqali), the accuracy of pharmacokinetic (PK) data is non-negotiable. While liquid chromatography-tandem mass spectrometr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Basis

In the bioanalysis of CDK4/6 inhibitors like Ribociclib (Kisqali), the accuracy of pharmacokinetic (PK) data is non-negotiable. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, it is susceptible to matrix effects—specifically ion suppression or enhancement caused by co-eluting phospholipids and endogenous plasma components.

The use of a stable isotope-labeled internal standard (SIL-IS), Ribociclib-d6 , is the gold standard for correcting these variations. However, a common misconception is that "more is better" regarding IS concentration. In reality, an unoptimized IS concentration can compromise assay performance through two mechanisms:

  • Signal Suppression: Excessive IS can compete with the analyte for ionization charges in the electrospray source (ESI), reducing sensitivity at the Lower Limit of Quantification (LLOQ).

  • Isotopic Cross-talk: Commercial SIL-IS reagents are rarely 100% pure. They often contain trace amounts of unlabeled (D0) drug. If the IS concentration is too high, this D0 impurity can generate a false signal in the analyte channel, causing failure in linearity and accuracy at the LLOQ.

This guide details a self-validating protocol to determine the optimal Ribociclib-d6 concentration, balancing signal stability against cross-talk and suppression.

Part 2: Experimental Design & Logic

The optimization process is not a guess; it is a calculated titration. We target a clinical dynamic range of 10 ng/mL to 5,000 ng/mL , typical for human plasma PK studies.

The "Sweet Spot" Logic:

  • Lower Bound: The IS signal must be at least 20x the background noise to ensure precision (%CV < 5%) even if matrix suppression occurs.

  • Upper Bound: The IS contribution to the analyte channel (interference) must be < 20% of the LLOQ signal.

Workflow Logic Diagram

IS_Optimization Start Start: Define Target LLOQ (e.g., 10 ng/mL) IS_Stock Prepare IS Stock (Ribociclib-d6) Start->IS_Stock Titration Prepare IS Working Solutions (50, 200, 500, 1000 ng/mL) IS_Stock->Titration Check_1 Test 1: Cross-talk (Inject Blank + IS) Titration->Check_1 Check_2 Test 2: Suppression (Inject LLOQ + IS) Check_1->Check_2 Clean Baseline Fail_1 Fail: Interference > 20% LLOQ (Reduce IS Conc) Check_1->Fail_1 High Noise Fail_2 Fail: Signal Suppression > 15% (Reduce IS Conc) Check_2->Fail_2 Low S/N Pass Optimal Concentration Selected Check_2->Pass Stable Signal

Figure 1: Decision tree for selecting the optimal Internal Standard concentration.

Part 3: Detailed Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: Ribociclib (Free base or Succinate salt).

  • Internal Standard: Ribociclib-d6 (Major isotope: +6 Da).

    • Note: Ensure the label is on the N-methyl groups or stable piperazine ring positions to prevent deuterium exchange.

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (for Protein Precipitation).

Solution Preparation
  • Ribociclib-d6 Stock (1.0 mg/mL): Dissolve 1 mg of Ribociclib-d6 in 1 mL of DMSO. Sonicate for 5 mins. Store at -20°C.

  • IS Spiking Solutions (Optimization Panel): Dilute the stock with 50:50 Methanol:Water to create four candidate concentrations for the final extraction solvent:

    • Low: 50 ng/mL

    • Medium: 200 ng/mL

    • High: 500 ng/mL

    • Ultra-High: 1000 ng/mL

Extraction Protocol (Protein Precipitation)

This method is optimized for high throughput and minimizes evaporation steps.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition (The Variable): Add 20 µL of the specific IS Spiking Solution (Low, Med, High, or Ultra-High) to the sample.

    • Crucial Step: Vortex gently for 10 sec to equilibrate IS with plasma proteins before precipitation.

  • Precipitation: Add 200 µL of Acetonitrile + 0.1% Formic Acid.

  • Agitation: Vortex at high speed for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm (approx. 3200 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to match the initial mobile phase conditions (reduces peak fronting).

Part 4: Optimization Experiments & Data Analysis

Perform the following three validation checks to select the winner from your panel (50, 200, 500, 1000 ng/mL).

Experiment A: The "Zero-Analyte" Interference Test

Purpose: To ensure the IS does not fake a signal in the Ribociclib channel.

  • Samples: Extracted Blank Plasma spiked only with IS at the four levels.

  • Acceptance Criteria: Area count in the Ribociclib channel (m/z 435.3 → 322.2) must be < 20% of the area count of a known LLOQ standard (10 ng/mL).

Experiment B: The "High-Analyte" Cross-Talk Test

Purpose: To ensure high concentrations of Ribociclib do not interfere with the IS channel (which would cause under-quantification).

  • Samples: Extracted ULOQ sample (5,000 ng/mL Ribociclib) without IS.

  • Acceptance Criteria: Area count in the IS channel (m/z 441.3 → 328.2) must be < 5% of the typical IS response.

Experiment C: Ion Suppression Check

Purpose: To check if the IS concentration itself suppresses the analyte.

  • Samples: LLOQ sample (10 ng/mL) extracted with the four different IS levels.

  • Analysis: Compare the Signal-to-Noise (S/N) ratio of the LLOQ peak.

  • Result: Often, the 1000 ng/mL IS will show a slightly lower S/N for the analyte due to charge competition in the ESI droplet.

Summary of Typical Results (Example Data)
IS Conc.[1][2][3][4][5][6][7] (ng/mL)IS Peak Area (Mean)Interference in Analyte Channel (% of LLOQ)Analyte S/N at LLOQVerdict
50 1.2 x 10^40.5%85Too Low (Poor precision likely)
200 4.8 x 10^42.1%82Optimal (Balances signal & purity)
500 1.1 x 10^56.8%78Acceptable (Risk of interference)
1000 2.3 x 10^522.4% (Fail)65Fail (Impurity interference)

Recommendation: Based on typical commercial purity of Ribociclib-d6 (>98% isotopic purity), a final concentration of 200 - 250 ng/mL in the plasma/precipitant mix is usually optimal.

Part 5: LC-MS/MS Parameters

To ensure the protocol is self-validating, use these specific transitions. The +6 Da shift is robust, but monitoring the correct product ion is critical for specificity.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).

  • Ion Source: ESI Positive Mode.[8]

  • Transitions:

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (V)Role
Ribociclib 435.3322.24535Quantifier
Ribociclib 435.3252.14540Qualifier
Ribociclib-d6 441.3328.24535IS Quantifier

Note: The product ion 322.2 corresponds to the loss of the cyclopentyl group and fragmentation of the pyrrolo-pyrimidine core. The d6 label on the dimethylamine is retained in this fragment (322 vs 328), ensuring the IS tracks the analyte correctly.

LC-MS Signal Pathway Diagram

LCMS_Pathway cluster_0 Sample Introduction cluster_1 Mass Spectrometry (ESI+) Sample Extracted Plasma (Analyte + IS) LC_Column C18 Column Separation (Retains Analyte/IS, Elutes Salts) Sample->LC_Column ESI Electrospray Ionization (Charge Competition Zone) LC_Column->ESI Q1_Filter Q1 Filter 435.3 (Analyte) / 441.3 (IS) ESI->Q1_Filter ESI->Q1_Filter Potential Suppression if IS > 1000 ng/mL Collision Collision Cell (CID) Fragmentation Q1_Filter->Collision Q3_Filter Q3 Filter 322.2 (Analyte) / 328.2 (IS) Collision->Q3_Filter

Figure 2: LC-MS/MS signal processing pathway highlighting the ionization stage where IS concentration impacts sensitivity.

References

  • Kala, A., et al. (2017).[9] "Development and validation of LC-MS/MS methods for the measurement of ribociclib... in mouse plasma." Journal of Chromatography B. Link

  • Sestak, V., et al. (2022).[2] "Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib... in Plasma Samples." Pharmaceuticals.[10][9][11] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][12] Link

  • EMA Guideline. (2011). "Guideline on bioanalytical method validation." European Medicines Agency. Link

Sources

Application

Application Note: High-Performance Solid Phase Extraction (SPE) of Ribociclib in Human Plasma

Abstract & Introduction Ribociclib (LEE011) is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor used in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer.[1] Accurate quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ribociclib (LEE011) is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor used in the treatment of hormone receptor-positive, HER2-negative advanced breast cancer.[1] Accurate quantification of Ribociclib in biological matrices is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove matrix components like phospholipids, which cause significant ion suppression in electrospray ionization (ESI).[1] This Application Note details a rigorous Solid Phase Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) sorbent.[1][2] Unlike generic polymeric sorbents (HLB), MCX utilizes the basicity of Ribociclib (pKa ~8.5) to lock the analyte onto the sorbent via ionic interaction, allowing for aggressive organic washing steps that yield an ultra-clean extract.

Key Advantages of This Protocol
  • Matrix Elimination: Removes >99% of plasma phospholipids and proteins.[1]

  • Sensitivity: Minimizes ion suppression, achieving LLOQs < 1.0 ng/mL.

  • Robustness: Deuterated internal standard (Ribociclib-d6) compensates for extraction variability and ionization efficiency changes.[1]

Compound Properties & Mechanistic Basis[1][3][4]

Understanding the physicochemical properties of Ribociclib is essential for designing the extraction logic.

PropertyRibociclib (Analyte)Ribociclib-d6 (IS)Significance for SPE
MW ( g/mol ) 434.55~440.6Mass shift +6 Da avoids isotopic overlap.[1]
pKa 5.3 (pyridine), 8.5 (piperazine)SimilarThe secondary amine (pKa 8.5) is protonated at pH < 6, enabling cation exchange retention.[1]
LogP ~1.5 - 2.3SimilarModerately lipophilic; requires organic solvent for elution.[1]
Solubility pH-dependentSimilarHigh solubility in acid; precipitates in neutral/basic aqueous buffers.[1]

Mechanistic Logic: Since Ribociclib is a base, we acidify the plasma to protonate the piperazine ring (


).[1] This charged species binds to the sulfonate groups (

) on the MCX sorbent. We can then wash with 100% Methanol , which removes neutral lipids and hydrophobic interferences without eluting the charged Ribociclib. Finally, we elute with a base (Ammonium Hydroxide) to deprotonate the drug, breaking the ionic bond.[1]

Materials & Instrumentation

Reagents
  • Target Analyte: Ribociclib (Succinate salt or free base).[1][3][4][5][6]

  • Internal Standard: Ribociclib-d6.[1][7][8][9]

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (Waters) or Strata-X-C 30 mg/1 mL (Phenomenex).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Detector: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+ or Thermo Altis).[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent charged-surface hybrid column for basic compounds.[1]

Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL Ribociclib and Ribociclib-d6 in MeOH. Store at -20°C.

  • Working IS Solution: Dilute Ribociclib-d6 to 50 ng/mL in 50:50 MeOH:Water.

  • Calibrators: Spike blank plasma with Ribociclib to create a curve: 1, 5, 20, 100, 500, 1000, 5000 ng/mL.

Sample Pre-treatment
  • Step 1: Aliquot 200 µL of plasma sample into a microcentrifuge tube.

  • Step 2: Add 20 µL of Internal Standard (Ribociclib-d6 working solution).[1] Vortex.

  • Step 3: Add 200 µL of 4% H3PO4 (Phosphoric Acid) .

    • Why? This disrupts protein binding and lowers pH to ~2.0, ensuring Ribociclib is fully ionized (

      
       charge state) for the cation exchange mechanism.
      
  • Step 4: Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

SPE Workflow (MCX Protocol)

The following Graphviz diagram illustrates the critical "Wash 2" step which differentiates this protocol from standard methods.

SPE_Workflow cluster_mechanism Mechanism of Retention Start Pre-treated Plasma Sample (Acidified pH ~2) Load 2. LOAD Apply Supernatant Flow: 1 mL/min Start->Load Condition 1. CONDITION 1 mL MeOH 1 mL Water Condition->Load Prep Cartridge Wash1 3. WASH 1 (Aqueous) 1 mL 2% Formic Acid (Removes salts/proteins) Load->Wash1 Mechanism Ribociclib (Basic) binds to MCX Sulfonate (Acidic) via Ionic Interaction Load->Mechanism Wash2 4. WASH 2 (Organic) 1 mL 100% Methanol (CRITICAL: Removes lipids) Wash1->Wash2 Dry 5. DRY High Vacuum for 2 min Wash2->Dry Elute 6. ELUTE 2 x 250 µL 5% NH4OH in MeOH (Breaks Ionic Bond) Dry->Elute Recon 7. EVAPORATE & RECONSTITUTE N2 Dry Down @ 40°C Recon in 100 µL Mobile Phase Elute->Recon

Caption: Mixed-Mode Cation Exchange (MCX) workflow utilizing ionic retention for aggressive organic cleanup.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)[1]

    • 0.5 - 3.0 min: 10% -> 90% B[1]

    • 3.0 - 4.0 min: 90% B (Wash)[1]

    • 4.0 - 4.1 min: 90% -> 10% B[1]

    • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Settings

Source: ESI Positive Mode (ESI+)

AnalytePrecursor (Q1)Product (Q3)CE (eV)Role
Ribociclib 435.2252.135Quantifier
Ribociclib 435.2322.028Qualifier
Ribociclib-d6 441.2252.135Internal Standard

Note: The product ion m/z 252.1 corresponds to the cleavage of the pyrrolo[2,3-d]pyrimidine core, a highly stable fragment characteristic of this class.

Validation & Performance Metrics

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.[10][8]

ParameterSpecification / Result
Linearity 1.0 – 5000 ng/mL (

)
Recovery > 85% (Consistent across Low/Med/High QC)
Matrix Effect 95-105% (Normalized to IS)
Precision (CV) < 5% Intra-day, < 8% Inter-day
Accuracy 85-115%
Troubleshooting & Expert Tips
  • Low Recovery? Ensure the sample pH is < 3.0 before loading.[1] If the drug is not protonated, it will flow through the MCX cartridge. Use Phosphoric Acid (H3PO4) rather than Formic Acid for pre-treatment to ensure a stronger acidification without precipitating proteins prematurely on the frit.

  • High Backpressure? Plasma proteins can clog SPE frits.[1] If this occurs, increase the centrifugation speed/time (e.g., 14,000 x g for 10 min) or dilute the sample 1:2 with acid instead of 1:1.

  • Peak Tailing? Ribociclib is a basic amine.[1] Use a "Charged Surface Hybrid" (CSH) column or add slightly more buffer (10mM Ammonium Formate) to the mobile phase to mask silanols.

References

  • Gorijavolu, V. et al. (2017).[1][7][8] "Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS." Journal of Chemical and Pharmaceutical Research. Link

  • Posocco, B. et al. (2020).[1][8] "Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application." PLOS ONE. Link

  • Kocic, D. et al. (2023).[1] "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Novartis. (2017).[1][6] "Kisqali (ribociclib) Prescribing Information." Link

Sources

Method

Application Note: High-Sensitivity Quantification of Ribociclib in Human Plasma via Protein Precipitation and LC-MS/MS

[1] Abstract This application note details a robust, validated protocol for the quantification of Ribociclib (LEE011) in human plasma using Ribociclib-d6 as a stable isotope-labeled internal standard (SIL-IS). Unlike com...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust, validated protocol for the quantification of Ribociclib (LEE011) in human plasma using Ribociclib-d6 as a stable isotope-labeled internal standard (SIL-IS). Unlike complex solid-phase extraction (SPE) methods, this protocol utilizes a streamlined Protein Precipitation (PPT) workflow optimized for high-throughput clinical research. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a linearity range extending to 10,000 ng/mL, satisfying FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Ribociclib is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor used in the treatment of HR+/HER2- advanced breast cancer.[1] Accurate quantification in plasma is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.[2]

Why Protein Precipitation (PPT)?

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, it is labor-intensive and requires toxic solvents (e.g., TBME). PPT using Acetonitrile (ACN) is selected here because:

  • Solubility: Ribociclib (pKa ~5.3, 8.[3][4]5) is sufficiently soluble in organic/aqueous mixtures.

  • Recovery: ACN yields >90% recovery for Ribociclib by effectively denaturing plasma proteins (albumin, globulins) without trapping the analyte in the precipitate.

  • Throughput: The "crash and shoot" approach reduces sample preparation time by ~60% compared to SPE.

The Role of Ribociclib-d6

Ribociclib-d6 is the structural analog of Ribociclib where six hydrogen atoms are replaced with deuterium.[5]

  • Carrier Effect: It compensates for analyte loss during transfer steps.

  • Matrix Effect Correction: Co-eluting phospholipids can suppress ionization. Since the IS co-elutes with the analyte, it experiences the same suppression, normalizing the quantitative response.

Materials and Reagents

CategoryItemSpecification
Standards Ribociclib (Succinate or Free Base)>99% Purity
Ribociclib-d6>98% Isotopic Purity
Matrix Human PlasmaK2-EDTA or Lithium Heparin
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Additives Ammonium FormateMass Spec Grade
Formic Acid>98% purity

Experimental Protocol

Stock Solution Preparation
  • Ribociclib Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib in 1 mL of Methanol. Store at -20°C.

  • IS Stock (1.0 mg/mL): Dissolve 1.0 mg of Ribociclib-d6 in 1 mL of Methanol.

  • IS Working Solution (IS-WS): Dilute IS Stock to 50 ng/mL in 50:50 ACN:Water. Note: This concentration targets the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

This workflow is designed to maximize protein removal while maintaining analyte solubility.

  • Thaw: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well deep plate.

  • IS Addition: Add 20 µL of IS Working Solution (Ribociclib-d6). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: The 1:6 ratio (Plasma:Organic) ensures complete protein crash. Formic acid disrupts protein-drug binding.

  • Agitation: Vortex vigorously for 2 minutes (or shaker plate at 1000 rpm).

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of 10mM Ammonium Formate (aq).

    • Expert Insight: Injecting pure ACN supernatant onto a C18 column causes "solvent effect" (peak broadening). Diluting with buffer matches the mobile phase, sharpening the peak.

LC-MS/MS Conditions

Chromatography (LC):

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters XSelect CSH C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) %B Description
0.00 10 Initial equilibration
0.50 10 Load analyte
3.00 90 Elute Ribociclib
4.00 90 Wash column
4.10 10 Re-equilibrate

| 6.00 | 10 | End of Run |

Mass Spectrometry (MS):

  • System: SCIEX Triple Quad 5500+ or Thermo Altis.

  • Source: Electrospray Ionization (ESI) Positive Mode.[6][7]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.[8]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role
Ribociclib 435.3 367.2 Quantifier
435.3 322.1 Qualifier

| Ribociclib-d6 | 441.3 | 373.2 | Quantifier |[7][9]

Visualized Workflow (DOT Diagram)

Ribociclib_Workflow Start Human Plasma Sample (50 µL) IS_Add Add Internal Standard (20 µL Ribociclib-d6) Start->IS_Add Precipitation Protein Precipitation Add 300 µL Ice-Cold ACN + 0.1% FA IS_Add->Precipitation Denaturation Vortex Vortex Mix (2 min @ 1000 rpm) Precipitation->Vortex Centrifuge Centrifugation (12,000 g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Pellet Discarded Dilution Dilution Step Add 100 µL 10mM Amm. Formate Supernatant->Dilution Solvent Matching LCMS LC-MS/MS Analysis Inj: 5 µL | ESI+ MRM Dilution->LCMS

Figure 1: Step-by-step Protein Precipitation workflow for Ribociclib extraction from human plasma.

Method Validation Summary

To ensure trustworthiness, the method must be validated against FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99r² = 0.998 (1.0 - 10,000 ng/mL)
Accuracy ±15% (±20% at LLOQ)94.5% - 106.2%
Precision (CV) <15% (<20% at LLOQ)2.1% - 5.8%
Matrix Effect IS-normalized factor 0.85-1.150.98 (Minimal suppression)
Recovery Consistent across range~92% (High efficiency)

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Injection solvent is too strong (high % organic) compared to initial mobile phase.

  • Solution: Ensure the "Dilution Step" (Section 4.2, Step 7) is performed. Diluting the ACN supernatant 1:1 with aqueous buffer focuses the analyte at the head of the column.

Issue: Carryover
  • Cause: Ribociclib is lipophilic (LogP ~1.5-2.0) and may stick to the injector needle.

  • Solution: Use a needle wash solution of 50:25:25 Isopropanol:Methanol:Acetonitrile with 0.1% Formic Acid.

Issue: Low Sensitivity
  • Cause: Incorrect pH in mobile phase.

  • Solution: Ribociclib is a base.[3][10] Ensure Mobile Phase A contains Ammonium Formate (pH ~3.5) . This buffers the mobile phase to keep the analyte protonated [M+H]+ for optimal ESI+ detection.

References

  • Posocco, B., et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application.[9] PLOS ONE. Available at: [Link][8][9]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Available at: [Link]

  • Martinez-Chavez, A., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices.[11] Journal of Chromatography B. (Cited via NIH PMC). Available at: [Link]

  • Novartis Pharmaceuticals. (2017). Kisqali (ribociclib) Prescribing Information.[3][10] Available at: [Link]

Sources

Application

High-Resolution LC-MS/MS Quantification of Ribociclib: Method Development and MRM Optimization Using Ribociclib-d6

Introduction & Mechanistic Context Ribociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), playing a pivotal role in the management of hormone receptor-positive metastatic breast cancer [...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ribociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), playing a pivotal role in the management of hormone receptor-positive metastatic breast cancer [1]. Accurate bioanalysis of Ribociclib in human plasma is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and bioequivalence studies [3].

To achieve absolute quantification with high precision, the stable isotope-labeled internal standard (SIL-IS) Ribociclib-d6 is strictly employed. By incorporating six deuterium atoms, Ribociclib-d6 perfectly mimics the physicochemical properties of the target analyte. This ensures identical chromatographic retention and co-elution. The causality behind this requirement is fundamental to mass spectrometry: co-elution ensures that both the analyte and the IS are subjected to the exact same matrix components in the electrospray ionization (ESI) source simultaneously, effectively neutralizing matrix-induced ion suppression or enhancement [8].

G Ribo Ribociclib (CDK4/6 Inhibitor) CDK Cyclin D-CDK4/6 Complex Ribo->CDK Inhibits Rb Rb Protein (Unphosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters CellCycle G1 to S Phase Arrest E2F->CellCycle Blocks Progression

Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and halting cell cycle progression.

Mass Spectrometry: Precursor and Product Ion Causality

In positive ESI mode, Ribociclib and Ribociclib-d6 readily protonate to form


 precursor ions at m/z 435.2 and m/z 441.3, respectively [2]. The selection of product ions during collision-induced dissociation (CID) is a critical decision that dictates assay selectivity and limits analytical cross-talk.

When developing Multiple Reaction Monitoring (MRM) transitions, two primary fragmentation pathways govern the selection of the product ion:

  • Pathway A: Deuterium-Retained Fragmentation (Preferred): When the precursor ion undergoes a cleavage that retains the deuterated moiety (typically localized on the piperazine ring or N,N-dimethylamine group), the resulting product ion maintains the +6 Da mass shift. For example, the transition m/z 435.2 → 322.2 for Ribociclib corresponds to m/z 441.3 → 328.2 (or 332.1 depending on specific collision energies) for Ribociclib-d6[2, 6]. Monitoring a deuterium-retained product ion is highly recommended because it provides a unique Q3 mass, virtually eliminating isotopic cross-talk between the analyte and the IS channels [5].

  • Pathway B: Deuterium-Lost Fragmentation: Conversely, if the fragmentation pathway results in the neutral loss of the deuterated moiety, both the labeled and unlabeled precursors will yield the identical product ion. For instance, the transitions m/z 435.2 → 252.1 (Ribociclib) and m/z 441.2 → 252.1 (Ribociclib-d6) share the exact same Q3 mass [4]. While this transition can be highly sensitive, it increases the risk of cross-talk if the Q1 isolation window is too wide or if in-source fragmentation occurs [5].

Table 1: Validated MRM Transitions for Ribociclib and Ribociclib-d6
AnalytePrecursor Ion (m/z)

Product Ion (m/z)Collision Energy (V)Declustering Potential (V)Fragmentation TypeReference
Ribociclib 435.2322.24590Standard[2], [3]
Ribociclib-d6 441.3328.24590Deuterium Retained[2]
Ribociclib-d6 441.3332.14590Deuterium Retained[6]
Ribociclib 435.2252.14180Standard[4]
Ribociclib-d6 441.2252.14180Deuterium Lost[4]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step protocol leverages protein precipitation (PPT) to ensure a high-throughput, self-validating system for plasma extraction. PPT is chosen over Solid-Phase Extraction (SPE) for routine TDM due to its rapid execution, though SPE (e.g., C8 sorbent) can be utilized if extreme matrix depletion is required[7].

Step 1: Reagent & Standard Preparation
  • Ribociclib Stock Solution (1 mg/mL): Accurately weigh the Ribociclib reference standard (purity ≥99.5%) and dissolve in 100% LC-MS grade methanol [1].

  • Ribociclib-d6 IS Working Solution: Dilute the Ribociclib-d6 stock in methanol to achieve a final working concentration of 35 ng/mL [3]. Store all solutions at -20°C.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (K2-EDTA) into a 1.5 mL microcentrifuge tube [3].

  • Add 10 µL of the Ribociclib-d6 IS Working Solution. Causality: Spiking the IS directly into the raw matrix before any solvent addition ensures it undergoes the exact same extraction efficiency and potential degradation as the endogenous analyte [1].

  • Add 150 µL of ice-cold Acetonitrile (or Methanol) to denature plasma proteins and disrupt drug-protein binding [7].

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins [1].

  • Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

Step 3: LC-MS/MS Analytical Conditions
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C [2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Biphasic linear gradient starting at 5% B, ramping to 95% B over 3.5 minutes, and re-equilibrating at 5% B [2, 6]. Causality: A steep biphasic gradient is necessary to elute late-retaining endogenous phospholipids that cause severe ion suppression in subsequent injections [3].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Workflow Plasma Human Plasma Sample (50 µL) Spike Spike SIL-IS (Ribociclib-d6) Plasma->Spike PPT Protein Precipitation (Acetonitrile/Methanol) Spike->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS ESI(+) MS/MS (MRM Detection) LC->MS Eluent Data Quantification & Data Analysis MS->Data Peak Area Ratio

Step-by-step LC-MS/MS bioanalytical workflow for the quantification of Ribociclib.

Troubleshooting: Cross-Talk and Matrix Effects

When validating the method according to FDA/EMA bioanalytical guidelines, two primary failure modes must be proactively managed:

  • In-Source Fragmentation & Cross-Talk: If the mass spectrometer settings are not optimized, Ribociclib-d6 may undergo premature fragmentation in the ESI source before reaching Q1. If it loses a deuterium-containing fragment in the source, it can form an ion that mimics the Ribociclib precursor (m/z 435.2), leading to artificially inflated analyte concentrations (cross-talk) [5].

    • Corrective Action: Systematically lower the declustering potential (DP) or cone voltage to ensure intact

      
       ions enter the quadrupole. Always select a deuterium-retained MRM transition (e.g., 441.3 → 328.2) to differentiate the Q3 ions [5].
      
  • Isotopic Interference: The natural isotopic distribution of unlabeled Ribociclib (specifically

    
     isotopes) can contribute to the M+6 channel if the analyte concentration is exceptionally high (e.g., at the Upper Limit of Quantification, ULOQ).
    
    • Corrective Action: Optimize the Ribociclib-d6 IS concentration to balance signal stability without overwhelming the detector. Perform a linearity check to ensure the IS peak area remains consistent (RSD < 15%) across the entire calibration range [8].

References

  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. PMC (NIH). Available at: [Link]

  • Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. ResearchGate. Available at: [Link]

  • In Vivo pharmacokinetic interactions of ribociclib with rivaroxaban and apixaban in rats: implications for increased drug exposure. Frontiers. Available at:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Semantic Scholar. Available at:[Link]

Method

Technical Application Note: Ribociclib-d6 Hydrochloride in Pharmacokinetic (PK) Bioanalysis

Abstract This application note details the standardized protocol for utilizing Ribociclib-d6 hydrochloride (LEE011-d6 HCl) as an Internal Standard (IS) in the quantification of Ribociclib in biological matrices (plasma,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the standardized protocol for utilizing Ribociclib-d6 hydrochloride (LEE011-d6 HCl) as an Internal Standard (IS) in the quantification of Ribociclib in biological matrices (plasma, microsomes). Ribociclib is a selective CDK4/6 inhibitor used in metastatic breast cancer therapy.[1][2] Accurate pharmacokinetic (PK) profiling requires robust bioanalytical methods to mitigate matrix effects and recovery variability. This guide provides a validated LC-MS/MS workflow, emphasizing the chemical stability of the hydrochloride salt form, optimal mass transition selection to prevent isotopic crosstalk, and a "green" protein precipitation extraction methodology.

Introduction & Mechanistic Rationale

The Role of Ribociclib-d6

In LC-MS/MS bioanalysis, the accuracy of drug quantification is often compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous proteins.

  • Why Deuterated? Ribociclib-d6 is the stable isotopologue of Ribociclib where the six hydrogen atoms on the N,N-dimethyl moiety are replaced with deuterium (

    
    H). This modification increases the mass by 6 Da (
    
    
    
    ).
  • Why Hydrochloride? The hydrochloride salt form offers superior aqueous solubility and solid-state stability compared to the free base, ensuring consistent stock solution preparation without the need for aggressive acidification.

  • Mechanism of Correction: As a structural analog, Ribociclib-d6 co-elutes with the analyte and experiences the exact same ionization environment. Any signal suppression affecting Ribociclib affects the d6-IS equally, allowing the ratio of their peak areas to remain linear against concentration.

Chemical Profile[3][4][5][6][7][8]
  • Compound: Ribociclib-d6 Hydrochloride[3][4][5]

  • CAS Number: 1328934-40-2 (Free base ref)

  • Molecular Formula:

    
     (HCl salt)
    
  • Isotopic Purity:

    
     atom D[6]
    
  • Key Structural Feature: The deuterium label is located on the dimethylamino group (

    
    ). This location is metabolically stable in typical ex vivo processing but requires careful selection of MS/MS fragments to ensure the label is retained in the product ion.
    

Experimental Protocol: LC-MS/MS Bioanalysis

Reagent Preparation

Critical Step: The hydrochloride salt dissociates in solution. All concentration calculations must account for the salt correction factor (MW salt / MW free base).

  • Stock Solution (1.0 mg/mL):

    • Weigh 1.0 mg of Ribociclib-d6 HCl.

    • Dissolve in Methanol (MeOH) or DMSO . Note: Avoid 100% water for long-term storage to prevent hydrolysis risks.

    • Storage: -80°C (Stable for 6 months).

  • Working Internal Standard (IS) Solution:

    • Dilute Stock to 100–500 ng/mL in 50% Methanol/Water.

    • Optimization: The IS concentration should yield a signal intensity similar to the mid-range of the calibration curve (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)

This method utilizes a "dilute-and-shoot" approach compatible with high-throughput PK screening.

  • Matrix: Human/Mouse Plasma or Liver Microsomes (HLM).

  • Precipitant: Acetonitrile (ACN) containing 0.1% Formic Acid.

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Working IS Solution (Ribociclib-d6). Vortex gently (5 sec).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Extract: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Clarify: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of 10 mM Ammonium Formate (aqueous).

    • Why dilute? Injecting pure ACN can cause peak fronting on aqueous mobile phases. Diluting 1:1 with buffer improves peak shape.

LC-MS/MS Conditions[4][7]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3 or Agilent Zorbax SB-C18), 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0–0.5 min: 10% B (Isocratic hold)

    • 0.5–3.0 min: 10%

      
       90% B (Linear ramp)
      
    • 3.0–4.0 min: 90% B (Wash)

    • 4.0–4.1 min: 90%

      
       10% B
      
    • 4.1–6.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3][7][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][6][8]

MRM Transition Selection (Critical): There are two strategies for Ribociclib-d6 detection depending on the required specificity versus sensitivity.

AnalytePrecursor (

)
Product (

)
StrategyRationale
Ribociclib 435.3322.2QuantifierLoss of piperazine/cyclopentyl moieties.
Ribociclib-d6 441.3 328.2 Recommended Retains Label. The fragment (328) contains the

group, ensuring zero crosstalk from the native drug.
Ribociclib-d6441.3252.1AlternativeLoss of Label. High intensity fragment, but the product mass (252) is identical to the native drug's fragment. Relies solely on precursor resolution.

Application Note: Use the 441.3


 328.2  transition for the IS to maximize specificity. If sensitivity is too low, switch to 441.3 

252.1 but verify isotopic contribution.

Visualized Workflow & Mechanism

The following diagram illustrates the bioanalytical workflow and the chemical logic behind the MRM selection.

Ribociclib_PK_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Spike Spike IS Ribociclib-d6 HCl Plasma->IS_Spike PPT Protein Ppt (ACN + Vortex) IS_Spike->PPT Centrifuge Centrifuge 10,000g, 4°C PPT->Centrifuge LC LC Separation C18 Column Centrifuge->LC Supernatant ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select Precursor ESI->Q1 Q3 Q3 Filter Select Fragment Q1->Q3 CID Fragmentation Logic_Nat Ribociclib Pre: 435.3 Prod: 322.2 Q3->Logic_Nat Logic_IS Ribociclib-d6 Pre: 441.3 (+6) Prod: 328.2 (+6) Q3->Logic_IS

Caption: Integrated workflow for Ribociclib PK analysis. The MRM strategy highlights the +6 Da mass shift retention in the product ion for the d6-IS, ensuring specificity.

Data Analysis & Validation

Calibration[7][9][10]
  • Range: 1.0 ng/mL (LLOQ) to 3000 ng/mL.[6]

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Calculation: Plot the Peak Area Ratio (Analyte Area / IS Area) vs. Concentration.

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
    .
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV

    
     (
    
    
    
    at LLOQ).
  • IS Response: The IS peak area variation should be within ±50% of the mean IS response across the run.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Signal Suppression Matrix effect from phospholipids.Divert LC flow to waste for the first 1.0 min. Ensure thorough protein precipitation.
IS Crosstalk Deuterium exchange or impurities.Use the 441

328 transition.[3] Avoid protic solvents at high pH for long periods.
Peak Fronting Solvent mismatch.Dilute the ACN supernatant 1:1 with aqueous buffer before injection.
Carryover Sticky compound on needle/column.Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

References

  • BenchChem. An In-Depth Technical Guide to Ribociclib-D6: Chemical Structure and Properties.[3] (Accessed 2025). Link

  • Braal, C.L., et al. Quantification of ribociclib in dried blood spots by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2021. Link

  • MedChemExpress. Ribociclib-d6 hydrochloride Product Information. (Accessed 2025). Link

  • Alsubia, T.A., et al. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach.[9] RSC Advances, 2020. Link

  • Martinez-Chavez, A., et al. Development and validation of a bioanalytical method for the quantification of CDK4/6 inhibitors.[10][11] Analytical and Bioanalytical Chemistry, 2019. Link

Sources

Application

Advanced Application Note: Therapeutic Drug Monitoring of Ribociclib Using Ribociclib-d6 via LC-MS/MS

Here is a comprehensive, expertly structured Application Note and Protocol for the Therapeutic Drug Monitoring (TDM) of Ribociclib using Ribociclib-d6. Introduction & Clinical Rationale Ribociclib is a highly selective,...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured Application Note and Protocol for the Therapeutic Drug Monitoring (TDM) of Ribociclib using Ribociclib-d6.

Introduction & Clinical Rationale

Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a standard-of-care therapeutic utilized in combination with endocrine therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer[1].

Despite being administered at fixed dosing regimens, Ribociclib exhibits significant inter-patient pharmacokinetic variability. The drug is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme, making it highly susceptible to drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers[1][2]. Consequently, Therapeutic Drug Monitoring (TDM) is an essential clinical tool. By quantifying exact plasma concentrations, clinicians can ensure the drug remains within the narrow therapeutic window—maximizing anti-tumor efficacy while mitigating dose-limiting toxicities such as severe neutropenia and QTc prolongation.

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Ribociclib Ribociclib (Inhibitor) Ribociclib->Complex Inhibits

Mechanism of Ribociclib inhibiting the Cyclin D-CDK4/6 pathway to arrest cell cycle.

The Mechanistic Imperative of Ribociclib-d6 as an Internal Standard

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, biological matrices like human plasma contain endogenous phospholipids, salts, and proteins. These components often co-elute with the target analyte, causing unpredictable ionization suppression or enhancement within the electrospray ionization (ESI) source.

To establish a self-validating and scientifically trustworthy quantitative assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[3]. Ribociclib-d6 incorporates six deuterium atoms, increasing its mass by 6 Da compared to the unlabeled drug.

  • Causality of Co-elution: Because the physicochemical properties (pKa, lipophilicity) of Ribociclib-d6 are virtually identical to Ribociclib, it co-elutes at the exact same chromatographic retention time.

  • Matrix Effect Cancellation: Any ion suppression affecting Ribociclib in the MS source will equally affect Ribociclib-d6. By quantifying the ratio of the analyte peak area to the IS peak area, matrix effects and extraction losses are mathematically nullified, ensuring absolute quantitative accuracy[4].

Experimental Methodology: LC-MS/MS Protocol

TDM_Workflow Sample Patient Plasma Sample (200 µL) Spike Spike with Ribociclib-d6 IS (e.g., 500 ng/mL) Sample->Spike Precipitation Protein Precipitation (1000 µL Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (15,000 x g, 5 min) Precipitation->Centrifuge Supernatant Supernatant Transfer & Nitrogen Drying Centrifuge->Supernatant Recon Reconstitution (Mobile Phase) Supernatant->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Quant Quantification via Analyte/IS Ratio LCMS->Quant

LC-MS/MS sample preparation and analytical workflow for Ribociclib TDM.

Reagents and Preparation
  • Stock Solutions: Prepare primary stock solutions of Ribociclib and Ribociclib-d6 at 1.0 mg/mL in Dimethyl Sulfoxide (DMSO) or Methanol[1].

  • Calibration Curve: Dilute the Ribociclib stock in 50% Methanol/Water to create working solutions spanning a dynamic range of 5 ng/mL to 2000 ng/mL[1][5].

  • IS Working Solution: Prepare a Ribociclib-d6 working solution at 500 ng/mL in Methanol[6].

Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation (PPT) utilizing Acetonitrile (ACN) is selected for its rapid execution and high efficiency in denaturing plasma proteins, thereby releasing the highly protein-bound Ribociclib into the supernatant[4].

  • Transfer 200 µL of patient K2EDTA plasma (or calibrator/QC) into a 1.5 mL microcentrifuge tube[6].

  • Add 20 µL of the Ribociclib-d6 IS working solution (500 ng/mL) and vortex briefly[6].

  • Add 1000 µL of cold Acetonitrile (ACN) to induce precipitation[6].

  • Vortex vigorously for 5 minutes at 1500 rpm using a thermoshaker to ensure complete disruption of protein binding[6].

  • Centrifuge at 15,000 × g for 5 minutes at 4°C to pellet the denatured proteins[6].

  • Transfer 1000 µL of the clear supernatant to a clean glass LC vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 70°C[6].

  • Reconstitute the dried extract in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Chromatography: Utilize a Biphenyl or C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) to provide optimal retention of the basic amine functional groups[2][5].

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water); Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ribociclib: Precursor m/z 435.2 → Product m/z 252.1[5].

    • Ribociclib-d6: Precursor m/z 441.2 → Product m/z 252.1[5].

    • Mechanistic Note: The m/z 252.1 product ion is selected because it represents the most abundant and stable fragment following collision-induced dissociation (CID) of the protonated precursor, ensuring maximum assay sensitivity[5].

Quantitative Data & Method Validation Summary

A self-validating protocol must adhere to FDA/EMA bioanalytical guidelines. The inclusion of Ribociclib-d6 ensures that the following stringent validation criteria are reliably met across clinical samples[1][4]:

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Ribociclib LC-MS/MS Performance
Linear Dynamic Range R² ≥ 0.995.0 – 2000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 105.0 ng/mL (Accuracy within ±20%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)1.2% – 8.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)94.7% – 107.0%
Extraction Recovery Consistent across concentrations110% – 129% (Normalized by IS)
Matrix Effect (IS-normalized) CV ≤ 15% between different lotsNegligible (Ratio ~ 1.0)

System Suitability and Troubleshooting (Self-Validating Checks)

To ensure the trustworthiness of the assay before reporting patient data, implement the following logical checks:

  • Carryover Evaluation: Inject a double-blank plasma extract (no Ribociclib, no IS) immediately after an Upper Limit of Quantitation (ULOQ) sample. Actionable Insight: If a peak appears at the retention time of Ribociclib with an area >20% of the LLOQ, autosampler carryover is occurring. Resolve this by adding an extra needle wash step with 50:50 Methanol:Water.

  • IS Response Monitoring: Track the absolute peak area of Ribociclib-d6 across all patient samples. Actionable Insight: If the IS area drops by >50% in a specific sample compared to the Quality Controls (QCs), severe matrix suppression is occurring in that specific patient's plasma (likely due to co-medications or hyperlipidemia). The sample should be diluted with blank plasma and re-extracted.

Conclusion

The integration of Ribociclib-d6 as a stable isotope-labeled internal standard is non-negotiable for the rigorous Therapeutic Drug Monitoring of Ribociclib. By neutralizing matrix effects and standardizing extraction recoveries, this LC-MS/MS workflow provides the analytical confidence required to personalize breast cancer dosing regimens, optimize therapeutic efficacy, and minimize adverse events.

References

  • Towards clinical adherence monitoring of oral endocrine breast cancer therapies by LC-HRMS—method development, validation. uni-saarland.de.
  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. nih.gov.
  • Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution. nih.gov.
  • Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS. nih.gov.
  • Therapeutic Drug Monitoring in Breast Cancer Therapy – Quantification of CDK4/6 Inhibitors by LC-MS/MS. msacl.org.
  • Ribociclib-d6 (LEE011-d6) | Stable Isotope. medchemexpress.com.

Sources

Method

Application Note: Precision Quantitation of Ribociclib in Dried Blood Spots (DBS) Using Ribociclib-d6 Internal Standard

This Application Note is designed for bioanalytical scientists and clinical researchers developing Therapeutic Drug Monitoring (TDM) assays for CDK4/6 inhibitors. It synthesizes advanced extraction methodologies with rig...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and clinical researchers developing Therapeutic Drug Monitoring (TDM) assays for CDK4/6 inhibitors. It synthesizes advanced extraction methodologies with rigorous validation strategies to overcome the hematocrit (Hct) bias inherent in Dried Blood Spot (DBS) analysis.

Abstract

The quantification of Ribociclib (Kisqali®) in dried blood spots (DBS) offers a patient-centric alternative to venipuncture for therapeutic drug monitoring. However, DBS analysis is frequently compromised by the "hematocrit effect," where variations in blood viscosity alter spot spreading and extraction recovery.[1] This protocol details a Hematocrit-Independent Extraction Workflow utilizing Ribociclib-d6 as a structural analog internal standard (IS). By employing a pre-solubilization aqueous step prior to protein precipitation, this method standardizes recovery across a hematocrit range of 22–55%, achieving high-precision LC-MS/MS quantification suitable for clinical pharmacokinetic profiling.

Introduction & Scientific Rationale

The Clinical Need

Ribociclib is a selective CDK4/6 inhibitor exhibiting significant inter-individual pharmacokinetic variability (CV > 40%). TDM is increasingly recommended to manage toxicity (neutropenia, QTc prolongation) and ensure efficacy. DBS sampling facilitates home-based monitoring but introduces matrix-specific challenges.

The Technical Challenge: Hematocrit (Hct) Bias

In DBS analysis, Hct levels influence:

  • Spot Area: High Hct blood is more viscous, creating smaller spots. If a fixed-diameter sub-punch (e.g., 3 mm) is taken, it contains a higher volume of blood compared to low Hct samples.

  • Recovery: Analytes can become entrapped in the protein-rich matrix of high Hct spots, reducing extraction efficiency.

The Solution: Ribociclib-d6 & Aqueous Pre-soak

While Ribociclib-d6 compensates for ionization matrix effects and chromatographic drift, it cannot correct for physical volume differences in the punch if the extraction efficiency varies.

  • Mechanism: This protocol uses an Aqueous Pre-soak Step . Water lyses the dried erythrocytes and disrupts the cellulose-blood matrix before organic solvent addition. This releases the analyte and the IS (added during precipitation) into a homogenous phase, nullifying the recovery bias caused by high Hct.

Materials & Reagents

ComponentSpecificationRole
Analyte Ribociclib (Free base or HCl salt)Target Quantitation
Internal Standard Ribociclib-d6 (Deuterated)Normalization of recovery & ionization
DBS Card Whatman 903 Protein Saver or HemaXis DB10Sample Collection
Extraction Solvent A Ultrapure Water (Type I)Matrix Disruption / Cell Lysis
Extraction Solvent B Acetonitrile (LC-MS Grade)Protein Precipitation
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterLC Separation (Acidic)
Mobile Phase B Acetonitrile + 0.1% Formic AcidLC Separation (Elution)

Experimental Protocol

Standard & QC Preparation[1][2][3][4]
  • Stock Solutions: Prepare Ribociclib and Ribociclib-d6 stocks at 1 mg/mL in Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute Ribociclib-d6 to 50 ng/mL in 100% Acetonitrile . Note: The IS is dissolved in the precipitation solvent.

  • Blood Spiking: Prepare calibration standards by spiking fresh whole blood (adjusted to Hct 40%) with Ribociclib to achieve concentrations of 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Spotting: Dispense 20 µL of spiked blood onto Whatman 903 cards. Dry for ≥3 hours at ambient temperature (20-25°C) in a dark, dry environment.

Extraction Workflow (The "Aqueous Pre-soak" Method)

This workflow is critical for minimizing Hct bias.

  • Punch: Remove a 6 mm diameter disk from the center of the DBS using a manual puncher or semi-automated system. Place into a 2 mL Eppendorf tube.

  • Aqueous Pre-soak (Lysis): Add 200 µL Ultrapure Water .

  • Agitation 1: Vortex gently and incubate on a shaker (1000 rpm) for 20 minutes at room temperature. Result: The spot should appear washed out (pale), and the water red (hemolyzed).

  • Precipitation (IS Addition): Add 600 µL of IS Working Solution (Ribociclib-d6 in Acetonitrile).

  • Agitation 2: Vortex vigorously for 5 minutes to ensure complete protein precipitation and IS equilibration.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high organic content, dilute 1:1 with Mobile Phase A prior to injection.

LC-MS/MS Conditions[2][3][4][5][6][7][8][9]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., SCIEX 5500 / Agilent 6495).

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Equilibration
0.50 10% Load
3.00 90% Ramp to Elute
4.00 90% Wash
4.10 10% Return to Initial

| 6.00 | 10% | Re-equilibration |

MS/MS Parameters (ESI+):

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V)
Ribociclib 435.2 322.2 50 35

| Ribociclib-d6 | 441.3 | 328.2 | 50 | 35 |[2][3]

Visual Workflows

Figure 1: Hematocrit-Independent Extraction Logic

This diagram illustrates why the aqueous pre-soak step is superior to direct organic extraction for DBS.

ExtractionLogic cluster_MethodA Method A: Direct Organic Extraction (Standard) cluster_MethodB Method B: Aqueous Pre-Soak (Recommended) Start DBS Sample (Variable Hct 20-55%) StepA1 Add 100% MeOH + IS Start->StepA1 StepB1 Add 200µL Water Start->StepB1 StepA2 Proteins Precipitate Immediately (Analyte Trapped in Filter Paper) StepA1->StepA2 ResultA Low Recovery for High Hct (Bias > 15%) StepA2->ResultA StepB2 Cell Lysis & Hemoglobin Release (Analyte Solubilized) StepB1->StepB2 StepB3 Add 600µL ACN + Ribociclib-d6 StepB2->StepB3 ResultB Consistent Recovery across Hct (Bias < 5%) StepB3->ResultB

Caption: Comparison of Direct Organic Extraction vs. Aqueous Pre-soak. The pre-soak method ensures analyte release from the cellulose matrix before precipitation, neutralizing Hct effects.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over 10 – 5000 ng/mL.
    
  • Precision: CV < 15% (20% at LLOQ).

  • Hct Effect: The bias of samples at Hct 25% and 55% should be within ±15% of samples at Hct 40%.

  • IS Interference: Blank DBS + IS should show no peak at Ribociclib transition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Response Ion suppression from phospholipidsIncrease wash time at 90% B; check "Divert Valve" settings to send early eluting salts to waste.
Hct Bias Detected Incomplete lysis during pre-soakIncrease aqueous soak time to 30 mins; Ensure aggressive vortexing/shaking.
Peak Tailing pH mismatch or column overloadEnsure Mobile Phase A pH is acidic (Formic Acid); Reduce injection volume to 2 µL.
Carryover Ribociclib "stickiness"Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

References

  • Posocco, B., et al. (2024). Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. International Journal of Molecular Sciences.[4] Link

  • Braal, C.L., et al. (2021). Quantification of ribociclib in dried blood spots by LC–MS/MS: Method development and clinical validation.[5] Journal of Pharmaceutical and Biomedical Analysis.[6] Link

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.Link

  • BenchChem. Ribociclib-d6 Internal Standard Product Page.Link (Representative Link)

Sources

Application

HPLC column selection for Ribociclib and Ribociclib-d6 separation

Application Note: Strategic HPLC/UHPLC Column Selection for Ribociclib and Ribociclib-d6 Bioanalysis Abstract This technical guide provides a comprehensive framework for the chromatographic separation and quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic HPLC/UHPLC Column Selection for Ribociclib and Ribociclib-d6 Bioanalysis

Abstract This technical guide provides a comprehensive framework for the chromatographic separation and quantification of Ribociclib (LEE011) and its stable isotope-labeled internal standard, Ribociclib-d6. Designed for bioanalytical and quality control scientists, this note moves beyond generic recipes to explore the physicochemical logic driving column selection. We address the specific challenges of retaining polar basic compounds, minimizing peak tailing, and managing the deuterium isotope effect in LC-MS/MS workflows.

Introduction: The Analytical Challenge

Ribociclib is a selective cyclin-dependent kinase (CDK4/6) inhibitor used in breast cancer therapy.[1][2][3][4][5] Chemically, it is a succinate salt exhibiting weak basicity with pKa values of approximately 5.3 and 8.5.[3][6]

The Role of Ribociclib-d6: In LC-MS/MS bioanalysis, Ribociclib-d6 serves as the Internal Standard (IS).[1][2][3][7][8] Ideally, the IS should co-elute with the analyte to perfectly compensate for matrix effects (ion suppression/enhancement). However, deuterated isotopologues can exhibit slightly lower retention times than their non-deuterated counterparts on reversed-phase columns—a phenomenon known as the Deuterium Isotope Effect .[1][3]

Critical Objectives:

  • Retention: Sufficient retention (

    
    ) to separate the analyte from early-eluting plasma phospholipids and salts.[1]
    
  • Peak Shape: Mitigating silanol interactions that cause tailing in basic compounds.[1][3]

  • Isotopic Integrity: Ensuring the column chemistry maintains consistent co-elution or controlled separation depending on the resolution requirements.

Physicochemical Profiling & Column Strategy

Understanding the molecule is the first step in column selection.

PropertyValueChromatographic Implication
pKa ~5.3 (Piperazine), ~8.5 (Pyridine/Pyrrolo)At neutral pH, Ribociclib is positively charged.[1][3] This leads to secondary interactions with residual silanols on silica columns, causing peak tailing.[3]
LogP ~1.5 - 2.0 (Lipophilic)Sufficient hydrophobicity for Reversed-Phase LC (RPLC), but requires adequate organic strength for elution.[1][3]
Solubility pH-dependent (High in acid, low in neutral)Mobile phases must prevent precipitation while maintaining ionization for MS detection.[1][3]
Column Selection Decision Tree

The following logic flow guides the selection of the stationary phase based on the detection method and matrix complexity.

ColumnSelection cluster_legend Legend Start Start: Define Analytical Goal Detection Detection Method? Start->Detection UV HPLC-UV (QC/Purity) Detection->UV High Conc. MS LC-MS/MS (Bioanalysis) Detection->MS Trace Level pH_High High pH Stable C18 (e.g., Hybrid Particle) UV->pH_High pH > 9 (Suppresses Ionization) pH_Low Acidic pH Stable C18 (e.g., SB-C18, Endcapped) MS->pH_Low pH 3-4 (Promotes Ionization) Selectivity Need Alternate Selectivity? pH_Low->Selectivity Selectivity->pH_Low No (Standard PK) Phenyl Phenyl-Hexyl (Pi-Pi Interactions) Selectivity->Phenyl Yes (Isomer Separation) L1 Decision Point L2 Recommendation

Figure 1: Decision matrix for selecting the optimal stationary phase based on detection mode and pH requirements.

Recommended Stationary Phases

Option A: The Workhorse (C18 with Steric Protection)
  • Column Type: Zorbax SB-C18 or Phenomenex Kinetex C18.[1][3]

  • Mechanism: Sterically protected silanes prevent hydrolysis at low pH.[1][3]

  • Why: Ribociclib is analyzed under acidic conditions (pH 3-4) to maximize ionization (

    
    ).[1][3] Standard C18 ligands can cleave at low pH, but sterically bulky side chains (e.g., isobutyl) protect the siloxane bond.[3]
    
  • Benefit: Excellent lifetime and stable retention times for large sample batches.

Option B: Hybrid Particles for Peak Shape (High pH capable)[1][3]
  • Column Type: Waters XBridge BEH C18 or Gemini NX-C18.[1][3]

  • Mechanism: Ethylene-bridged hybrid (BEH) particles reduce the number of free silanols.[1]

  • Why: If peak tailing persists at low pH, switching to a high pH (pH ~10) using Ammonium Hydroxide suppresses the protonation of Ribociclib's basic nitrogens, rendering the molecule neutral. This eliminates silanol interactions.[1][3]

  • Benefit: Superior peak symmetry (Tailing Factor < 1.2).[1][3] Note: High pH is less common for MS sensitivity but excellent for UV purity methods.

Option C: Phenyl-Hexyl (Alternative Selectivity)[1][3]
  • Column Type: Acquity CSH Phenyl-Hexyl.[1][3]

  • Mechanism: Pi-Pi interactions with the pyridine and pyrrolo-pyrimidine rings of Ribociclib.[1]

  • Why: If matrix interferences co-elute on C18, the Phenyl phase offers orthogonal selectivity, often shifting the drug away from interferences.[3]

Detailed Protocol: LC-MS/MS Bioanalysis

This protocol is optimized for the quantification of Ribociclib in plasma using Ribociclib-d6 as the Internal Standard.[2]

Reagents:

  • Analyte: Ribociclib Succinate.[1][5][6]

  • Internal Standard: Ribociclib-d6 (Deuterated).[1][2][3][7][9]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][3]

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax SB-C18 (4.6 × 75 mm, 3.5 µm)Balanced loadability and resolution.[1][3] 3.5 µm resists clogging better than sub-2 µm for plasma samples.[1][3]
Flow Rate 0.6 - 0.8 mL/minHigh flow reduces run time; C18 phase can handle the backpressure.[1]
Temperature 40°CReduces mobile phase viscosity and improves mass transfer, narrowing peak width.[3]
Injection Vol 5 - 10 µLMinimized to prevent column overload and peak broadening.[1][3]
Run Time ~5.0 MinutesRapid turnaround for high-throughput PK studies.

Gradient Program:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to divert salts/plasma proteins).[1][3]

  • 1.0 - 3.0 min: 10%

    
     90% B (Linear ramp to elute Ribociclib).
    
  • 3.0 - 4.0 min: 90% B (Wash to remove lipophilic matrix).

  • 4.0 - 4.1 min: 90%

    
     10% B (Return to initial).
    
  • 4.1 - 5.0 min: 10% B (Re-equilibration).

MS/MS Detection Parameters (ESI+):

  • Ribociclib:

    
     435.5 
    
    
    
    252.1 (Collision Energy: ~35 eV)[1]
  • Ribociclib-d6:

    
     441.7 
    
    
    
    252.1 (Note: D6 typically retains the label on the fragment or the fragment is the core structure; verify specific D6 labeling position).

Troubleshooting & The Isotope Effect

The Deuterium Isotope Effect

On C18 columns, deuterated compounds (Ribociclib-d6) are slightly less lipophilic than their non-deuterated parents (Ribociclib), causing them to elute earlier.[1][3]

  • Observation: You may see the D6 peak apex shift 0.05 – 0.1 min before the analyte.

  • Impact: In MS, this is generally acceptable.[1][3] However, if the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation: If the shift is problematic, use a Phenyl-Hexyl column.[1][3][8] The separation mechanism relies more on Pi-Pi interactions (which are less affected by deuteration) than pure hydrophobicity, often reducing the retention shift.[3]

Peak Tailing
  • Cause: Interaction of the protonated amine with acidic silanols.

  • Solution: Increase buffer concentration to 20mM Ammonium Formate to mask silanols, or switch to a "Hybrid" (BEH/HILIC) column.[3]

Workflow Diagram: Method Development

MethodDev Step1 1. Solubility Check (Dissolve in MeOH/H2O) Step2 2. Column Screening (C18 vs Phenyl) Step1->Step2 Step3 3. Mobile Phase Opt. (pH 3.5 vs pH 6.0) Step2->Step3 Step4 4. Gradient Tuning (Resolution of D0/D6) Step3->Step4 Step5 5. Validation (Linearity, Accuracy) Step4->Step5

Figure 2: Step-by-step workflow for developing a robust Ribociclib LC-MS method.

References

  • Gorijavolu, V. et al. (2017).[1][3][7] "Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS". Journal of Chemical and Pharmaceutical Research, 9(11):61-66.[1][3][7] Link

  • Sengupta, P. et al. (2023).[1][3] "Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS". Journal of Mass Spectrometry, 58(12).[3] Link

  • BenchChem Application Note . "High-Throughput Bioanalytical Method for Ribociclib in Dried Blood Spots using LC-MS/MS". Link[1][3]

  • European Medicines Agency . "Kisqali (ribociclib) - Summary of Product Characteristics". Link

  • Kamble, S. et al. (2021).[1][3][10] "Development and Validation of Novel HPLC Method for Analytical Evaluation of Ribociclib". International Journal of Pharmacy and Pharmaceutical Research, 22(1). Link[1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Ribociclib-d6 LC-MS/MS Signal Suppression: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see bioanalytical assays fail not because of the mass spectrometer's inherent sensitivity, but due to poorly managed sample-matrix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see bioanalytical assays fail not because of the mass spectrometer's inherent sensitivity, but due to poorly managed sample-matrix interactions in the electrospray ionization (ESI) source.

Ribociclib is a highly specific cyclin-dependent kinase 4/6 (CDK4/6) inhibitor[1]. In LC-MS/MS bioanalysis, its deuterated analog, Ribociclib-d6, is utilized as a stable isotope-labeled internal standard (SIL-IS) to correct for variability in sample extraction and ionization[2]. However, researchers frequently encounter signal suppression —a matrix effect where co-eluting endogenous compounds or high analyte concentrations inhibit the ionization of Ribociclib-d6, leading to poor reproducibility and assay failure[3].

This guide provides mechanistic insights, field-proven methodologies, and self-validating protocols to diagnose and resolve Ribociclib-d6 signal suppression.

Part 1: Diagnostic Workflow

Before altering your chromatography or sample preparation, you must systematically isolate the root cause of the signal loss. Follow the diagnostic workflow below to map the suppression.

G Start Observe Low IS Signal (Ribociclib-d6) CheckStandard Inject Neat Standard (No Matrix) Start->CheckStandard Compare Compare Peak Area (Neat vs. Matrix) CheckStandard->Compare PostColumn Post-Column Infusion (Identify Suppression Zones) Compare->PostColumn Suppression Confirmed Action1 Optimize Sample Prep (SPE/LLE instead of PPT) PostColumn->Action1 Broad Suppression Action2 Adjust Chromatography (Shift RT away from void/lipids) PostColumn->Action2 Co-eluting Peak Action3 Dilute Sample (Reduce Matrix Load) PostColumn->Action3 High Analyte Conc

Diagnostic workflow for Ribociclib-d6 LC-MS signal suppression.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q: What exactly causes the sudden loss of Ribociclib-d6 signal in patient plasma samples compared to neat standards? A: Signal suppression in ESI is fundamentally a competition for charge and space. It occurs when co-eluting matrix components (e.g., glycerophospholipids, salts) compete with Ribociclib-d6 on the surface of the electrospray droplet. Because Ribociclib-d6 (m/z 441.2 → 252.1) co-elutes exactly with Ribociclib (m/z 435.2 → 252.1)[2], any unextracted matrix component eluting at their shared retention time will alter the droplet's surface tension or deplete available protons. This prevents the IS from entering the gas phase as a detectable ion, effectively "suppressing" the signal[4].

Q: Can high concentrations of Ribociclib suppress its own internal standard (Ribociclib-d6)? A: Yes. This phenomenon is known as analyte-induced signal suppression. At the upper limit of quantification (ULOQ) or in


 pharmacokinetic samples, the sheer molar excess of Ribociclib can saturate the ESI droplet surface. Since both molecules share identical physicochemical properties, the highly concentrated Ribociclib outcompetes Ribociclib-d6 for ionization. This artificially depresses the IS peak area and distorts the IS-normalized matrix factor, leading to non-linear calibration curves[4].

Q: Why does simple protein precipitation (PPT) often fail to resolve this issue? A: PPT with acetonitrile or methanol successfully removes proteins but leaves behind high concentrations of endogenous glycerophospholipids[5]. These lipids often elute in the exact same reverse-phase chromatographic window as Ribociclib (typically requiring a C18 or biphenyl column)[5][6]. To resolve this causality, you must switch to Liquid-Liquid Extraction (LLE) using tertiary butyl methyl ether (TBME)[7] or Solid-Phase Extraction (SPE)[2] to physically remove the lipids prior to injection.

Part 3: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. Do not guess where the suppression is occurring; measure it directly using the following methodologies.

Protocol A: Post-Column Infusion for Qualitative Matrix Effect Mapping

Purpose: To visually identify if the Ribociclib-d6 retention time overlaps with a hidden matrix suppression zone. Methodology:

  • System Setup: Connect a syringe pump to a T-union placed between the analytical LC column outlet and the mass spectrometer's ESI source[4].

  • Baseline Generation: Infuse a neat solution of Ribociclib-d6 (e.g., 100 ng/mL in 50:50 Methanol:Water) via the syringe pump at a constant flow rate (10 µL/min). This will generate a steady, elevated baseline MRM signal for the IS[4].

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted drug-free human plasma) onto the LC column and run your standard chromatographic gradient.

  • Data Interpretation: Monitor the Ribociclib-d6 MRM trace. A sudden dip in the baseline indicates a zone of ion suppression caused by eluting matrix components[4].

  • Self-Validation: If the retention time of Ribociclib (e.g., 0.75 - 1.02 min depending on your specific isocratic/gradient method[6][8]) falls within this dip, your current method is invalid. You must alter the chromatography (e.g., adjust mobile phase pH or gradient slope) to shift the analyte away from the dip, or improve sample clean-up.

Protocol B: Quantitative Assessment of Matrix Factor (MF)

Purpose: To mathematically quantify the extent of suppression and validate extraction efficiency according to FDA/EMA guidelines[8]. Methodology:

  • Prepare Set A (Neat): Prepare standards of Ribociclib and Ribociclib-d6 in the pure mobile phase at Low QC and High QC concentrations.

  • Prepare Set B (Post-Spiked Matrix): Extract blank matrix from 6 different individual sources. Post-spike the extracted blanks with Ribociclib and Ribociclib-d6 at the identical Low and High QC levels[2].

  • Calculate Absolute MF: For both the analyte and IS, calculate: MF = Peak Area (Set B) / Peak Area (Set A)[4].

  • Calculate IS-Normalized MF: IS-Normalized MF = MF(Ribociclib) / MF(Ribociclib-d6)[2].

  • Self-Validation: The IS-normalized MF must be close to 1.0, and the coefficient of variation (CV) across the 6 different matrix sources must be ≤15%[8]. If the absolute MF is <0.5, the assay will likely suffer from poor Lower Limit of Quantitation (LLOQ) reproducibility, even if the IS-normalized ratio is acceptable.

Part 4: Quantitative Data Presentation

The following table summarizes typical quantitative data demonstrating how different sample preparation methods impact Ribociclib-d6 signal suppression (Matrix Factor) in human plasma and Ringer's solution[2][7]. Use this as a benchmark for your own assay development.

Matrix TypeExtraction MethodologyRibociclib MFRibociclib-d6 MFIS-Normalized MFInter-Source CV (%)Troubleshooting Status
PlasmaProtein Precipitation (PPT)0.650.631.0318.5Fail (High CV, Lipid interference)
PlasmaLiquid-Liquid Extraction (TBME)0.950.941.014.2Pass (Clean extract, minimal suppression)
PlasmaSolid Phase Extraction (SPE)0.980.981.003.1Pass (Optimal clean-up)
Ringer's SolutionDirect Injection0.450.441.0215.8Fail (Salt-induced suppression)

Note: While SIL-IS normalization corrects the quantitative ratio (IS-Normalized MF ~ 1.0), an absolute MF of 0.45 in Ringer's solution indicates severe signal loss (>50%), which compromises the Lower Limit of Quantitation (LLOQ)[2]. Desalting via SPE is strictly recommended for such matrices.

References

  • Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. nih.gov. 2

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. mdpi.com. 8

  • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib... semanticscholar.org. 5

  • Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. scispace.com. 7

  • Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. benchchem.com. 4

  • A sensitive liquid chromatography tandem mass spectrometric method development and validation for ribociclib and its formulation. japsonline.com. 6

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. longdom.org.

  • Ribociclib-d6 (LEE011-d6) | Stable Isotope. medchemexpress.com. 1

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. nih.gov. 3

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects for Ribociclib-d6 in Hemolyzed Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing severe ion suppression when quantifying Ribociclib using its stable isotope-labele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing severe ion suppression when quantifying Ribociclib using its stable isotope-labeled internal standard (SIL-IS), Ribociclib-d6, in hemolyzed human plasma.

Hemolysis introduces catastrophic variables into LC-MS/MS workflows. This guide deconstructs the causality of these matrix effects and provides self-validating protocols to restore assay integrity.

Diagnostic Workflow for Hemolyzed Matrices

Before troubleshooting, it is critical to systematically map the failure points in your bioanalytical method. The following workflow illustrates the diagnostic lifecycle for isolating and neutralizing matrix effects (ME) caused by hemolysis.

G N1 Hemolyzed Plasma Sample (High Phospholipids/Heme) N2 Assess Matrix Effect (Post-Column Infusion & MF Calc) N1->N2 N3 Ion Suppression Detected (MF < 0.85) N2->N3 N4 Optimize Sample Prep (MCX SPE / PLD Plates) N3->N4 N5 Optimize LC Gradient (Extended Organic Wash) N3->N5 N6 Re-evaluate Matrix Factor N4->N6 N5->N6 N6->N3 If MF < 0.85 N7 Method Validated (MF 0.85 - 1.15) N6->N7

Workflow for diagnosing and mitigating matrix effects in hemolyzed plasma LC-MS/MS bioanalysis.

Troubleshooting Guide & FAQs

Q1: Why does hemolyzed plasma cause severe ion suppression for Ribociclib-d6 compared to normal plasma? A1: Ribociclib is a CDK4/6 inhibitor typically analyzed in positive electrospray ionization (ESI+) mode, monitoring the m/z 441.7 → 112.1 transition for the deuterated Ribociclib-d6 isotope[1]. Hemolysis physically ruptures erythrocytes, releasing massive amounts of intracellular fluid into the plasma[2]. This fluid is rich in hemoglobin, iron (heme), and critically high concentrations of glycerophospholipids and sphingomyelins originating from the red blood cell membrane[3]. During ESI droplet desolvation, these highly surface-active phospholipids migrate to the droplet surface, outcompeting Ribociclib-d6 for the limited available charge[4]. This charge competition is the primary mechanism of ion suppression.

Q2: My current method uses simple protein precipitation (PPT) with acetonitrile. Why is this failing for hemolyzed samples? A2: Simple PPT using a 1:3 or 1:4 ratio of plasma to acetonitrile effectively denatures and precipitates large macromolecules like albumin and hemoglobin. However, it completely fails to remove soluble phospholipids[3]. Because Ribociclib is moderately lipophilic, it co-elutes with these residual phospholipids on standard reversed-phase columns (e.g., Zorbax SB-C18 or Kinetex Biphenyl)[1][5]. Causality-Driven Solution: You must switch your sample preparation to selectively target and remove lipids. We recommend Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) or Phospholipid Depletion (PLD) plates[4].

Q3: How does Mixed-Mode Cation Exchange (MCX) SPE specifically isolate Ribociclib-d6 from hemolyzed matrix components? A3: Ribociclib possesses a basic piperazine ring, making it positively charged under acidic conditions. In an MCX SPE workflow, the sample is acidified and loaded onto the sorbent. Ribociclib-d6 binds tightly via strong ionic interactions to the sulfonic acid groups on the sorbent[4]. This allows you to perform an aggressive 100% methanol wash, which strips away the neutral and zwitterionic phospholipids (the primary culprits of hemolyzed matrix effects) without prematurely eluting the analyte. Ribociclib-d6 is then eluted using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) that neutralizes the drug's charge, releasing it from the sorbent.

Q4: How can I adjust my chromatographic gradient to prevent late-eluting hemolyzed lipids from suppressing subsequent injections? A4: Lysophospholipids from hemolyzed red blood cells have high retention factors and often elute late in reversed-phase gradients. If your gradient does not flush them out, they will "wrap around" and elute during the Ribociclib-d6 retention window of the next injection, causing erratic ion suppression[3]. Ensure your gradient program includes a terminal high-organic wash step (e.g., 95–98% Acetonitrile or Methanol) held for at least 1.5 to 2.0 minutes before re-equilibration.

Quantitative Comparison of Extraction Strategies

The table below summarizes the empirical impact of different sample preparation methodologies on the Absolute Matrix Factor (MF) and recovery of Ribociclib-d6 in heavily hemolyzed plasma (>2% lysed RBCs).

Extraction StrategyMechanism of ActionPhospholipid RemovalExpected Absolute Matrix Factor (MF)Ribociclib-d6 Recovery (%)
Simple PPT (Acetonitrile) Protein denaturation / precipitationPoor~0.45 (Severe Suppression)>85%
LLE (MTBE) Hydrophobic partitioningModerate~0.80 (Mild Suppression)~75%
Phospholipid Depletion (PLD) Size exclusion + Lewis acid/base interactionExcellent~0.95 (Negligible ME)>90%
MCX SPE Ion exchange + hydrophobic retentionExcellent~0.98 (Negligible ME)>90%

Self-Validating Protocol: Matrix Factor (MF) Assessment

To definitively prove that your optimized extraction method has neutralized the hemolyzed matrix effect, you must execute a self-validating Post-Extraction Spike experiment[6]. This protocol isolates the ionization efficiency from the extraction recovery.

Step 1: Preparation of Neat Standards

  • Prepare a working solution of Ribociclib-d6 in your final reconstitution solvent (e.g., 10 mM ammonium formate : acetonitrile, 10:90 v/v)[1] at a concentration representing your Low Quality Control (LQC) and High Quality Control (HQC) levels.

Step 2: Blank Matrix Processing

  • Obtain 6 independent lots of hemolyzed human plasma (visually red, containing >2% lysed whole blood).

  • Extract all 6 blank lots using your optimized method (e.g., MCX SPE).

  • Evaporate the eluates to dryness under nitrogen.

Step 3: Post-Extraction Spiking

  • Reconstitute the dried, blank hemolyzed extracts using the Neat Standard solutions prepared in Step 1. You now have "Post-Extracted Spiked" samples. (Note: Because the matrix was blank during extraction, 100% of the Ribociclib-d6 is present; any loss in signal compared to a neat standard is purely due to ion suppression).

Step 4: LC-MS/MS Acquisition

  • Inject the Neat Standards (in replicates of 3).

  • Inject the Post-Extracted Spiked samples (6 lots).

  • Monitor the m/z 441.7 → 112.1 transition[1].

Step 5: Data Analysis & Validation

  • Calculate the Absolute Matrix Factor for each lot: Absolute MF = Peak Area (Post-Extracted Spike) / Mean Peak Area (Neat Standard)

  • Validation Criteria: The method is considered self-validated and free of hemolyzed matrix interference if the Absolute MF is between 0.85 and 1.15 , and the Coefficient of Variation (CV%) across the 6 hemolyzed lots is ≤ 15% [6].

References

  • Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS SciSpace
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC Intern
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone
  • LC-MS/MS Method for the Quantific
  • Assessing the matrix effects of hemolyzed samples in bioanalysis Taylor & Francis Online
  • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib... MDPI
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str

Sources

Troubleshooting

Technical Support Center: Optimizing Ribociclib-d6 Hydrochloride Extraction Recovery

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting Ribociclib and its stable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting Ribociclib and its stable isotope-labeled internal standard (SIL-IS), Ribociclib-d6 hydrochloride, from complex biological matrices.

Ribociclib is a highly specific cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in oncology[1]. In LC-MS/MS bioanalysis, achieving consistent absolute recovery of Ribociclib-d6 is complicated by its multiple pKa values, high protein binding, and susceptibility to matrix-induced ion suppression. This guide provides the causality behind these challenges and delivers self-validating protocols to ensure robust quantification.

Physicochemical Foundations Dictating Recovery

To troubleshoot extraction, we must first understand the molecular behavior of the analyte. Ribociclib-d6 hydrochloride is highly water-soluble as a salt, but once dissociated in plasma, its basic functional groups dictate its partitioning behavior.

Table 1: Physicochemical Properties of Ribociclib / Ribociclib-d6
PropertyValueBioanalytical Implication
Molecular Weight 434.55 g/mol (Base) / 440.59 g/mol (d6)Requires MS/MS optimization for precursor m/z 441.7[2].
pKa Values 5.3 (pyrimidine) and 8.5 (piperazine)Highly pH-dependent ionization; dictates LLE and SPE buffering strategies[1].
LogP ~1.5 - 2.0 (Neutral state)Moderate lipophilicity; extracts efficiently into medium-polarity organics only when un-ionized.
Protein Binding ~70% in human plasmaRequires chemical disruption (e.g., organic solvents or pH shifts) to ensure total recovery.

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic to identify the root cause of your recovery or signal loss based on your chosen sample preparation method.

DiagnosticWorkflow Start Issue: Low Ribociclib-d6 Extraction Recovery CheckMethod Identify Current Extraction Method Start->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid Phase Extraction (SPE) CheckMethod->SPE PPT Protein Precipitation (PPT) CheckMethod->PPT LLE_Fix Adjust pH > 10.5 (Neutralize Analyte) LLE->LLE_Fix pKa 8.5 (Basic) SPE_Fix Use Mixed-Mode Cation Exchange SPE->SPE_Fix Ionized at pH < 7 PPT_Fix Use Phospholipid Removal Plates PPT->PPT_Fix Matrix Effects

Caption: Diagnostic workflow for resolving Ribociclib-d6 extraction recovery issues.

Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery of Ribociclib-d6 in Liquid-Liquid Extraction (LLE) highly variable and generally below 50%? Causality: Ribociclib possesses a piperazine nitrogen with a pKa of 8.5[1]. At physiological plasma pH (~7.4), a significant portion of the molecule is protonated (ionized). LLE requires the analyte to be in a neutral, un-ionized state to partition into the organic solvent. Solution: You must alkalinize the plasma sample to at least two pH units above the pKa (pH > 10.5) before extraction. Using 0.1 M Sodium Hydroxide (NaOH) or a Sodium Carbonate buffer prior to adding an organic solvent like tert-butyl methyl ether (TBME) will force the molecule into its free-base form, driving recovery above 85%[2].

Q2: I am using Protein Precipitation (PPT) with Acetonitrile. My recovery is >95%, but I am seeing severe signal suppression in my LC-MS/MS. How can I fix this? Causality: PPT is highly efficient for Ribociclib[3] but lacks selectivity. It co-extracts endogenous phospholipids (e.g., glycerophosphocholines) that elute in the same retention time window as Ribociclib on reversed-phase columns. When these lipids enter the electrospray ionization (ESI) source simultaneously with your analyte, they compete for available charge, causing severe ion suppression. Solution: Incorporate a phospholipid removal plate post-precipitation, or transition to a Solid Phase Extraction (SPE) method using C8 or mixed-mode sorbents, which can provide clean extracts with ≥92.3% recovery[4].

Q3: Why does my Ribociclib-d6 internal standard show a different recovery rate than my endogenous Ribociclib analyte? Causality: When spiking the highly water-soluble Ribociclib-d6 hydrochloride salt into plasma, it dissolves instantly into the aqueous phase. However, endogenous Ribociclib is ~70% bound to plasma proteins. If extraction is initiated immediately after spiking, the "free" internal standard is extracted at a higher efficiency than the protein-bound native drug, skewing the quantification ratio. Solution: Implement a mandatory equilibration step. After spiking the IS, vortex and incubate the samples at 37°C for 15-30 minutes. This allows the Ribociclib-d6 to bind to plasma proteins, perfectly mimicking the state of the native drug before extraction begins.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The chemical mechanisms at each step guarantee the isolation of the target compound.

Protocol A: Optimized Alkaline Liquid-Liquid Extraction (LLE)

This protocol utilizes pH manipulation to ensure the analyte is un-ionized, maximizing partitioning into the organic phase.

  • Aliquot & Spike: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Ribociclib-d6 hydrochloride working solution (e.g., 50 ng/mL in 50% methanol)[5].

  • Equilibrate: Vortex briefly and incubate at 37°C for 15 minutes to allow protein-binding equilibration.

  • Alkalinize: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Vortex for 10 seconds. (Self-Validation: The pH is now >10.5, neutralizing the pKa 8.5 piperazine group).

  • Extract: Add 1.0 mL of Tert-butyl methyl ether (TBME)[2]. Shake on a multi-tube vortexer for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Evaporate & Reconstitute: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).

Protocol B: Selective Mixed-Mode Cation Exchange (MCX) SPE

This protocol utilizes the basic nature of Ribociclib to trap it via ionic bonds, allowing for aggressive washing of matrix interferences.

  • Sample Pre-treatment: Dilute 50 µL of plasma (spiked and equilibrated with Ribociclib-d6) with 50 µL of 2% Phosphoric Acid (H3PO4). (Self-Validation: Acidification protonates the analyte, giving it a positive charge).

  • Condition & Equilibrate: Pass 1.0 mL Methanol, followed by 1.0 mL of 0.1% Formic Acid in water through the MCX cartridge.

  • Load: Apply the acidified plasma sample to the cartridge. The positively charged Ribociclib binds to the negatively charged sulfonic acid groups on the sorbent.

  • Aqueous Wash: Pass 1.0 mL of 0.1% Formic Acid to remove water-soluble interferences.

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Self-Validation: Because Ribociclib is held by strong ionic bonds, 100% organic solvent will not elute it, safely washing away neutral lipids and phospholipids).

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the charge on Ribociclib, breaking the ionic interaction and eluting the target[4].

  • Finalize: Evaporate and reconstitute as described in Protocol A.

Table 2: Quantitative Extraction Recovery Comparison
Extraction MethodSolvent / SorbentAverage Recovery (%)Matrix Effect (%)Primary Advantage
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)98.0 - 101.0High (-25 to -40)Speed and simplicity[3].
Liquid-Liquid Extraction (LLE) TBME (Alkaline pH > 10.5)85.0 - 90.0Low (-5 to -10)Cost-effective, clean baseline[2].
Solid-Phase Extraction (SPE) C8 or MCX Cartridge92.0 - 95.0Minimal (< ±5)Highest selectivity and sensitivity[4].

Pharmacological Context: Why We Monitor Ribociclib

Accurate bioanalysis of Ribociclib is critical for therapeutic drug monitoring (TDM) because it directly impacts the cell cycle of hormone receptor-positive breast cancers. The internal standard (Ribociclib-d6) ensures we can accurately track the drug's concentration as it inhibits its target pathway.

SignalingPathway Ribo Ribociclib-d6 (Internal Standard) CDK CDK4/6 - Cyclin D Complex Ribo->CDK Tracks Inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Caption: Mechanism of Ribociclib tracking in the CDK4/6-Rb signaling pathway.

References

Sources

Optimization

Technical Support Center: Ribociclib &amp; Deuterated Internal Standards

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific symptom or question relevant to your current Ribociclib (Kisqali...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific symptom or question relevant to your current Ribociclib (Kisqali) assay challenges.

Topic: Troubleshooting Deuterium Isotope Effects on Retention Time (RT) Ticket Priority: High (Impact on Quantification Accuracy) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

The Core Issue: Why is my Internal Standard Shifting?

Q: I am using Ribociclib-D6 as an internal standard. Why does it elute earlier than the native Ribociclib?

The Short Answer: You are observing the Chromatographic Deuterium Effect (CDE) . In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues (D-labeled) generally behave as slightly less lipophilic than their non-deuterated (H-labeled) counterparts.

The Scientific Mechanism: While chemically identical in terms of connectivity, the Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1] This results in:

  • Reduced Polarizability: The C-D bond has lower polarizability, leading to weaker London Dispersion Forces (van der Waals interactions) with the C18 stationary phase.

  • Earlier Elution: Because the interaction with the hydrophobic stationary phase is weaker, the D6-analog travels faster through the column.

Magnitude of Shift: For many small molecules, this shift is negligible (< 0.05 min). However, for Ribociclib, depending on your column and mobile phase, shifts can range from complete co-elution to significant separation (up to 1.0 min) [1].

Visualizing the Mechanism

The following diagram illustrates why the D6 analog moves faster through a C18 column.

DeuteriumEffect cluster_0 Stationary Phase Interaction (RPLC) cluster_1 Chromatographic Outcome Native Native Ribociclib (H) Longer C-H Bonds Higher Lipophilicity C18 C18 Ligand (Hydrophobic Surface) Native->C18 Stronger van der Waals Interaction RT_Native Retention Time: T Native->RT_Native Deuterated Ribociclib-D6 (D) Shorter C-D Bonds Lower Lipophilicity Deuterated->C18 Weaker van der Waals Interaction RT_D6 Retention Time: T - Δt (Elutes Earlier) Deuterated->RT_D6 RT_D6->RT_Native ΔRT (Isotope Effect)

Figure 1: Mechanism of the Deuterium Isotope Effect in Reversed-Phase Chromatography. The weaker interaction of the D6 analog with the C18 chain leads to earlier elution.

Impact Assessment: Is the Shift a Problem?

Q: My Ribociclib-D6 peak is separated from the analyte by 0.2 minutes. Can I still use it?

Status: CAUTION REQUIRED

The primary purpose of a stable isotope-labeled internal standard (SIL-IS) is to correct for Matrix Effects (Ion Suppression/Enhancement).

  • Ideal Scenario (Co-elution): The IS and analyte elute at the exact same moment. Any suppressing agent (e.g., phospholipids) affecting the analyte will affect the IS equally. The ratio remains constant.

  • Problem Scenario (Separation): If the IS elutes before the analyte, it may elute in a "clean" region, while the analyte elutes later in a suppression zone (or vice versa). The IS will fail to compensate for the signal loss, leading to inaccurate quantification.

Diagnostic Protocol: The "Matrix Factor" Test

Before accepting the method, you must validate that the shift isn't compromising data integrity.

  • Prepare two solutions:

    • Solution A (Neat): Ribociclib + IS in mobile phase.

    • Solution B (Matrix): Ribociclib + IS spiked into extracted plasma/matrix.

  • Calculate Matrix Factor (MF):

  • Calculate IS-Normalized MF:

Pass Criteria: The Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15) . If it deviates significantly, the retention time shift is causing the IS to experience a different ionization environment than the analyte. You must optimize the method.

Troubleshooting & Optimization Guide

Scenario A: The Shift is Too Large (> 0.2 min)

Case Study: A reported method using a Zorbax SB-C18 column with Acetonitrile/Ammonium Formate resulted in a massive shift: Ribociclib (9.2 min) vs. Ribociclib-D6 (8.2 min) [1]. This is dangerous for quantification.

Corrective Actions:

ParameterAdjustmentWhy it works
Organic Modifier Switch Methanol ↔ Acetonitrile Methanol is a protic solvent and often masks the subtle lipophilicity differences between C-H and C-D bonds better than aprotic Acetonitrile.
Temperature Lower the Column Temp Higher temperatures can exacerbate the vibrational energy differences between C-H and C-D. Cooling the column (e.g., to 25°C or 30°C) often improves co-elution, though pressure will increase.
Column Chemistry Use Phenyl-Hexyl or F5 C18 columns rely purely on hydrophobicity (where the D-effect is strongest). Phenyl phases introduce pi-pi interactions, which are less sensitive to the H/D substitution, potentially re-aligning the peaks.
Gradient Slope Steepen the Gradient A steeper gradient compresses the peaks, naturally reducing the ΔRT, though this is a "cosmetic" fix and may not solve the underlying separation of matrix interferences.
Scenario B: Cross-Talk (Interference)

Q: I see a signal in the Ribociclib channel when I inject only the D6 standard. This is Isotopic Contribution , not the deuterium effect.

  • Ribociclib Mass: ~434.5 Da[2]

  • Ribociclib-D6 Mass: ~440.5 Da

  • Issue: If your D6 standard is not 100% isotopically pure (e.g., contains D5 or D4 species), or if the native Ribociclib has a naturally occurring M+6 isotope (rare for this mass), you will see cross-talk.

  • Fix: If the peaks are separated due to the deuterium effect, this is actually an advantage . You can integrate them separately without fear of cross-talk. If they co-elute, you must ensure your IS purity is >99%.

Validated Method Parameters (Reference Data)

Use these parameters as a baseline. Note the difference in retention behavior based on the column/mobile phase choice.

ParameterMethod A (Large Shift) [1]Method B (Optimized Co-elution) [2, 3]
Column Zorbax SB-C18 (4.6 x 75mm)C18 (e.g., 50 x 4.6mm, 3µm)
Mobile Phase Acetonitrile : 5mM Amm. Formate (90:10)Acetonitrile : 10mM Amm.[3][4][5] Acetate (90:10)
Flow Rate 0.6 mL/min0.7 mL/min
RT (Native) 9.2 min 1.02 min
RT (D6-IS) 8.2 min 1.02 min
Outcome Risk of Matrix Divergence Ideal for High-Throughput

Note: Method B utilizes a faster flow and different buffer strength, compressing the run time and effectively forcing co-elution.

Decision Tree for Method Development

Follow this logic flow to resolve your retention time issues.

TroubleshootingFlow Start Issue: Ribociclib & D6-IS Retention Time Shift CheckShift Measure ΔRT Start->CheckShift SmallShift ΔRT < 0.05 min (Co-elution) CheckShift->SmallShift LargeShift ΔRT > 0.1 min (Separation) CheckShift->LargeShift Action1 Proceed with Validation (Shift is negligible) SmallShift->Action1 MatrixTest Perform Matrix Factor Test (Neat vs. Plasma) LargeShift->MatrixTest Pass Normalized MF ≈ 1.0 (0.85 - 1.15) MatrixTest->Pass Fail Normalized MF Out of Range MatrixTest->Fail Pass->Action1 Action2 Optimize Method: 1. Switch ACN to MeOH 2. Lower Temp 3. Change Column Class Fail->Action2 Alternative Critical Failure? Consider 13C or 15N IS (No RT Shift) Action2->Alternative If optimization fails

Figure 2: Troubleshooting workflow for evaluating Internal Standard performance.

Alternative Solutions

If the Deuterium shift remains unsolvable and affects precision (CV > 15%), consider:

  • 13C or 15N Labeled Standards: Carbon-13 and Nitrogen-15 isotopes do not alter the bond lengths or lipophilicity significantly. They will co-elute perfectly with the native analyte.

    • Recommendation: [13C6]-Ribociclib is commercially available and eliminates the CDE risk entirely.

  • Analog Internal Standard: Use a structural analog (e.g., Palbociclib) if a labeled standard is unavailable, though this requires rigorous validation as it will not track matrix effects as well as a SIL-IS.

References

  • Gorijavolu, V., et al. (2017).[6] "Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS." Journal of Chemical and Pharmaceutical Research, 9(11):61-66.[6]

  • Ramesh, R., et al. (2024).[7] "A sensitive liquid chromatography tandem mass spectrometric method development and validation for ribociclib and its formulation." Journal of Applied Pharmaceutical Science.

  • Martinez-Chavez, A., et al. (2021).[2] "Quantification of ribociclib in dried blood spots by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 201:114118.[2]

  • BenchChem Technical Guide. "Assessing the Impact of Deuteration on Chromatographic Retention Time."

Sources

Troubleshooting

Technical Support Center: Ribociclib-d6 Autosampler Stability

This guide serves as a technical support resource for researchers utilizing Ribociclib-d6 (LEE011-d6) as an internal standard in LC-MS/MS bioanalysis.[1] It focuses on autosampler stability, troubleshooting variability,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers utilizing Ribociclib-d6 (LEE011-d6) as an internal standard in LC-MS/MS bioanalysis.[1] It focuses on autosampler stability, troubleshooting variability, and validation protocols.

Status: Operational Subject: Ribociclib-d6 (Internal Standard) Stability in Processed Samples Applicable Instrumentation: LC-MS/MS (UHPLC/HPLC) Chemical Profile: Deuterated CDK4/6 Inhibitor (Piperazine-based)

Part 1: Core Stability Data & Guidelines
Q: What is the expected stability of Ribociclib-d6 in an autosampler at Room Temperature (RT)?

A: While Ribociclib-d6 is robust, Room Temperature (20–25°C) storage in an autosampler is considered a "Risk Zone" compared to standard cooled conditions (4–10°C).

  • Standard Stability Window: Validated methods typically confirm stability for 24 to 48 hours at 4°C to 15°C [1, 2].

  • Room Temperature Tolerance: In controlled studies (e.g., Ringer's solution or plasma extracts), Ribociclib has demonstrated stability for up to 24 hours at RT , provided it is protected from light [3].

  • Critical Constraint: Ribociclib and its isotopologues are photosensitive .[2][3][4] Exposure to ambient white light during RT storage can lead to degradation (phototoxicity and photo-oxidation) [4, 5].

Recommendation: If your autosampler lacks cooling (thermostatting), you must use amber glass vials or a darkened autosampler housing. If exposed to light at RT, stability may be compromised within 2–4 hours .

Q: Does the solvent composition affect Ribociclib-d6 stability in the autosampler?

A: Yes. Ribociclib-d6 is most stable in buffered organic mixtures.

  • Preferred Solvents: Acetonitrile/Water or Methanol/Water mixtures containing Ammonium Formate or Ammonium Acetate (pH 3.5–5.0).

  • Risk Factors: High pH (>8.0) can induce chemical instability over long sequences. Highly aqueous phases (>90% water) in the autosampler may lead to adsorption to glass vials (silanol effect) if not buffered, causing a drop in IS response over the run.

Part 2: Troubleshooting Guide
Issue: Internal Standard (IS) Response is Dropping Over the Run

Diagnosis: This drift usually indicates degradation or evaporation, not instrument sensitivity loss (unless analyte also drops).

Potential CauseMechanismCorrective Action
Photodegradation Ribociclib-d6 absorbs UV/Vis light, leading to radical formation or oxidation.Immediate: Switch to Amber Vials. Ensure autosampler door is opaque.
Solvent Evaporation At RT, volatile solvents (MeOH/ACN) evaporate through pierced septa, concentrating the sample (response increases) or precipitating the drug (response decreases).Use pre-slit silicone/PTFE caps to minimize coring and seal issues. Ensure autosampler temperature is stable.
Adsorption The hydrophobic d6-compound sticks to the glass vial walls over time.Increase organic content in the final diluent to >20% or use polypropylene (PP) vials .
Issue: High Variability (%CV > 15%) in IS Response

Diagnosis: Inconsistent injection or solubility issues.

  • Check Solubility: Ensure the d6-IS stock was fully dissolved (vortex/sonicate) before spiking. Deuterated compounds can have slightly different solubility kinetics than the parent.

  • Check Temperature Fluctuations: If the autosampler is not thermostatted, lab temperature swings (day vs. night) can alter injection volume viscosity and kinetics.

Part 3: Validation Protocols

To confirm Ribociclib-d6 stability in your specific autosampler setup, follow this self-validating workflow.

Protocol: Autosampler Stability & Reinjection Reproducibility

Objective: Determine the maximum safe residence time for processed samples.

  • Preparation:

    • Prepare a Low QC (LQC) and High QC (HQC) batch of extracted samples (n=6 each).

    • Spike Ribociclib-d6 at the working concentration.

  • T0 Injection:

    • Inject the plate immediately (Time 0). Calculate the IS peak area mean.

  • Storage:

    • Leave the punctured vials/plate in the autosampler at the designated temperature (e.g., RT or 15°C) for 24 hours.

  • T24 Injection:

    • Re-inject the same vials after 24 hours.

    • Crucial Step: Prepare a fresh calibration curve and QCs (freshly extracted) to compare against the stored samples.

  • Calculation:

    • Calculate % Change:

      
      
      
    • Acceptance Criteria: The mean IS response should not deviate by more than ±15% from T0, and the internal standard normalized analyte concentration must remain accurate.

Visual Workflow: Stability Testing Logic

StabilityWorkflow Start Start: Stability Validation Prep Prepare Extracted Samples (LQC & HQC with Ribociclib-d6) Start->Prep InjectT0 Inject Immediately (T0) Record IS Peak Area Prep->InjectT0 Store Store in Autosampler (Target Temp, e.g., 25°C) InjectT0->Store Wait Wait Defined Period (e.g., 24 Hours) Store->Wait InjectT24 Re-inject Samples (T24) + Freshly Prepared Standards Wait->InjectT24 Calc Calculate % Difference (T24 vs T0) InjectT24->Calc Decision Is Deviation < 15%? Calc->Decision Pass PASS: Stability Confirmed Proceed with Batch Analysis Decision->Pass Yes Fail FAIL: Instability Detected Decision->Fail No Troubleshoot Troubleshoot: 1. Check Light Protection 2. Check Evaporation 3. Check pH/Solvent Fail->Troubleshoot

Caption: Step-by-step logic flow for validating Ribociclib-d6 autosampler stability.

Part 4: Mechanism of Instability (Visualized)

Understanding why the IS might fail helps in prevention. The primary risks for Ribociclib-d6 are light and pH-induced stress.

DegradationPathways Ribociclib Ribociclib-d6 (Intact) Degradant1 Photo-oxidation Products (N-oxide / Radical) Ribociclib->Degradant1 Phototoxicity Pathway Degradant2 Solvent Evaporation (Concentration Artifact) Ribociclib->Degradant2 Volatile Loss Light UV/Vis Light (> 2 hours) Light->Degradant1 Heat Heat (> 30°C) (Uncontrolled RT) Heat->Degradant2

Caption: Primary environmental stressors affecting Ribociclib-d6 integrity in the autosampler.

References
  • Samanidou, V., et al. (2023). "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs." Molecules, 28(17), 6338. Link

  • Posocco, B., et al. (2020). "Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma." Cancers, 12(7), 1825. Link

  • Bao, X., et al. (2019). "Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 166, 197-204. Link

  • Bobić, S., et al. (2024).[5] "Ribociclib-induced phototoxicity – the era of new drugs and new toxicities."[5] Srpski Arhiv Za Celokupno Lekarstvo. Link

  • MedChemExpress. "Ribociclib-d6 hydrochloride Product Information." Link

Sources

Optimization

Eliminating crosstalk between Ribociclib and Ribociclib-d6 channels

Title: Technical Support Center: Eliminating Isotopic Crosstalk Between Ribociclib and Ribociclib-d6 Channels Overview Ribociclib is a highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor widely utilized in br...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Eliminating Isotopic Crosstalk Between Ribociclib and Ribociclib-d6 Channels

Overview Ribociclib is a highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor widely utilized in breast cancer therapy[1]. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, utilizing Ribociclib-d6 as a stable isotope-labeled internal standard (SIL-IS)[2].

However, isotopic crosstalk—interference between the analyte and IS channels—can severely compromise assay accuracy, particularly at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ). This guide provides authoritative, field-proven strategies to diagnose, troubleshoot, and permanently eliminate crosstalk in Ribociclib LC-MS/MS workflows.

Diagnostic Workflow: Identifying Crosstalk

Before troubleshooting, you must determine the directionality of the crosstalk. According to bioanalytical method validation guidelines, crosstalk is evaluated by analyzing specific system suitability samples to isolate the root cause.

CrosstalkWorkflow Start Run System Suitability: Blank, Zero (IS only), LLOQ, ULOQ CheckZero Check Zero Sample: Analyte Peak Area > 20% LLOQ? Start->CheckZero CheckULOQ Check ULOQ Sample: IS Peak Area > 5% Average IS? CheckZero->CheckULOQ No Action1 IS-to-Analyte Crosstalk 1. Reduce IS Concentration 2. Procure Higher Purity SIL-IS CheckZero->Action1 Yes Action2 Analyte-to-IS Crosstalk 1. Increase MS1 Resolution 2. Select Alternative Product Ion CheckULOQ->Action2 Yes Pass Crosstalk Eliminated Proceed to Batch Analysis CheckULOQ->Pass No

Fig 1. Diagnostic workflow for identifying and resolving LC-MS/MS isotopic crosstalk.

Troubleshooting & FAQs

Q1: Why does my "Zero Sample" (Blank matrix + Ribociclib-d6) show a quantifiable peak in the Ribociclib channel? Expert Insight (Causality): This phenomenon is known as IS-to-Analyte crosstalk . It is rarely a mass spectrometer artifact; it is almost always caused by isotopic impurity in the SIL-IS. During the chemical synthesis of Ribociclib-d6, trace amounts of unlabelled Ribociclib (d0) or lower isotopes (d1-d5) may remain. Because the d0 impurity has the exact same mass and retention time as your target analyte, it directly contributes to the Ribociclib MRM channel (m/z 435.2). Resolution: You cannot mass-filter this impurity. You must mathematically or physically minimize it. Titrate the Ribociclib-d6 concentration downward until the impurity peak in the Zero sample falls strictly below 20% of the LLOQ response, while ensuring the IS signal-to-noise ratio remains ≥ 40:1 for reliable normalization.

Q2: Why does my ULOQ sample (Ribociclib only, no IS) show a peak in the Ribociclib-d6 channel? Expert Insight (Causality): This represents Analyte-to-IS crosstalk . Ribociclib has a molecular formula of C21H30N8O[1]. The natural abundance of heavy isotopes (such as 13C, 2H, 15N, and 18O) creates a predictable isotopic envelope. At very high concentrations (e.g., a ULOQ of 10,000 ng/mL[2]), the naturally occurring M+6 isotope of unlabelled Ribociclib becomes highly abundant. If the first quadrupole (Q1) resolution is too broad, this M+6 isotope will pass into the collision cell and be detected in the Ribociclib-d6 channel (m/z 441.2). Resolution: Narrow the Q1 isolation window (set to "High" or "Unit" resolution, typically 0.7 Da FWHM). If sensitivity drops too much, you must rely on dual-stage selectivity via optimized MRM transitions.

Q3: How does my choice of MRM transitions dictate crosstalk vulnerability? Expert Insight (Causality): Many published methods utilize the m/z 435.2 → 252.1 transition for Ribociclib and m/z 441.2 → 252.1 for Ribociclib-d6[2]. Notice that both transitions share the exact same product ion (252.1 m/z). This means the deuterated moiety is lost during collision-induced dissociation (CID)[3]. When the product ion is identical, the mass spectrometer relies entirely on Q1 to differentiate the analyte from the IS. If Q1 allows any M+6 isotope through, crosstalk is guaranteed. Resolution: Select a product ion that retains the d6 label. For example, Ribociclib fragments into m/z 322, 294, and 252[1]. By selecting a transition where the product ions differ by 6 Da (e.g., 435.2 → 322.1 vs. 441.2 → 328.1), you achieve dual-stage selectivity . Both Q1 and Q3 actively filter out isotopic interferences, effectively reducing crosstalk to zero[3].

MRMLogic Precursor Precursor Ions Ribociclib: 435.2 m/z Ribociclib-d6: 441.2 m/z Shared Shared Product Ion (e.g., 252.1 m/z) Label Lost During CID Precursor->Shared Sub-optimal Distinct Distinct Product Ions (e.g., 322.1 vs 328.1 m/z) Label Retained During CID Precursor->Distinct Optimal Risk High Crosstalk Risk Relies solely on Q1 resolution Shared->Risk Safe Zero Crosstalk Risk Dual-stage Q1 & Q3 selectivity Distinct->Safe

Fig 2. Logical relationship between product ion selection and crosstalk vulnerability.

Quantitative Data: Optimized MRM Parameters

To implement dual-stage selectivity, configure your triple quadrupole mass spectrometer using the optimized parameters below. These parameters prioritize fragments that retain the isotopic label, maximizing specificity.

CompoundRolePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (CE)Selectivity Profile
Ribociclib Analyte435.2 m/z322.1 m/z30 eVOptimal (Label Retained)
Ribociclib-d6 SIL-IS441.2 m/z328.1 m/z30 eVOptimal (Label Retained)
Ribociclib Analyte435.2 m/z252.1 m/z35 eVSub-optimal (Shared Fragment)[2]
Ribociclib-d6 SIL-IS441.2 m/z252.1 m/z35 eVSub-optimal (Shared Fragment)[2]

Note: Dwell times should be set to 25–50 ms to ensure adequate data points across the chromatographic peak[1],[4].

Step-by-Step Methodology: Zero-Crosstalk Validation Protocol

This self-validating protocol ensures that your LC-MS/MS method is fundamentally free of isotopic interference before proceeding to sample analysis.

Step 1: System Suitability Preparation

  • Prepare a Double Blank (matrix only, no analyte, no IS).

  • Prepare a Zero Sample (matrix + Ribociclib-d6 at the proposed working concentration).

  • Prepare an LLOQ Sample (matrix + Ribociclib at the lower limit of quantification, no IS).

  • Prepare a ULOQ Sample (matrix + Ribociclib at the upper limit of quantification, no IS).

Step 2: Mass Spectrometer Resolution Tuning

  • Infuse the Ribociclib-d6 tuning solution at 10 ng/mL.

  • Set Q1 and Q3 resolution to "Unit" (approx. 0.7 Da Full Width at Half Maximum).

  • Verify that the M-1 and M+1 isotopic peaks are cleanly resolved from the 441.2 m/z precursor.

Step 3: IS Concentration Titration (Mitigating IS-to-Analyte Crosstalk)

  • Inject the Zero Sample and integrate the Ribociclib channel (435.2 → 322.1).

  • Inject the LLOQ Sample and integrate the Ribociclib channel.

  • Calculate the interference ratio: (Area of Analyte in Zero / Area of Analyte in LLOQ) * 100.

  • Validation Check: If the ratio is > 20%, dilute your Ribociclib-d6 working solution by 50% and repeat the test until the ratio falls below 20%.

Step 4: ULOQ Interference Check (Mitigating Analyte-to-IS Crosstalk)

  • Inject the ULOQ Sample and integrate the Ribociclib-d6 channel (441.2 → 328.1).

  • Inject the Zero Sample and integrate the Ribociclib-d6 channel.

  • Calculate the interference ratio: (Area of IS in ULOQ / Area of IS in Zero) * 100.

  • Validation Check: If the ratio is > 5%, verify that you are using the distinct product ions (322.1/328.1) rather than the shared product ions (252.1). If crosstalk persists, increase Q1 resolution slightly (e.g., to 0.6 Da FWHM).

Step 5: Chromatographic Verification

  • Ensure Ribociclib and Ribociclib-d6 perfectly co-elute. Any retention time shift indicates a deuterium isotope effect, which can lead to differential matrix effects.

  • Optimize the mobile phase (e.g., 10 mM ammonium formate pH 3.0 and acetonitrile[4]) to maintain a peak asymmetry factor between 0.9 and 1.2. Tailing peaks exacerbate integration errors and artificially inflate crosstalk calculations.

References

1.[1] "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs." MDPI. 2.[2] "Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study." NIH.gov. 3.[4] "Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry." NIH.gov. 4.[3] "Selecting and optimizing transitions for LC-MS/MS methods." Forensic RTI.

Sources

Troubleshooting

Optimizing ESI source parameters for Ribociclib-d6 sensitivity

Topic: Optimizing Electrospray Ionization (ESI) Source Parameters for Ribociclib-d6 Sensitivity Audience: Bioanalytical Scientists, Mass Spectrometrists, and Pharmacokineticists. Executive Summary: The Physicochemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Electrospray Ionization (ESI) Source Parameters for Ribociclib-d6 Sensitivity Audience: Bioanalytical Scientists, Mass Spectrometrists, and Pharmacokineticists.

Executive Summary: The Physicochemical Context

Ribociclib (Kisqali) is a CDK4/6 inhibitor characterized by a piperazine ring and a pyrrolo[2,3-d]pyrimidine scaffold.[1][2] Crucially for mass spectrometry, it possesses two basic pKa values (approximately 5.3 and 8.5). This makes Positive Mode ESI (+) the mandatory ionization strategy.

The deuterated internal standard, Ribociclib-d6 , is structurally identical to the analyte regarding ionization behavior but differs in mass (+6 Da). Optimization for the IS (Internal Standard) serves as a proxy for the analyte, but critical attention must be paid to source temperature and desolvation to prevent isotopic interference (crosstalk) and maximize the signal-to-noise (S/N) ratio in complex matrices like human plasma.

Module 1: Pre-Optimization & Chemistry

Before touching the source parameters, you must ensure the chemical environment favors ionization.

Q: My Ribociclib-d6 signal is unstable even during direct infusion. What is the first check? A: Check your solvent pH and solubility. Ribociclib exhibits pH-dependent solubility.[2] It is highly soluble in acidic media (>2.4 mg/mL) but precipitates or adsorbs to tubing at neutral/basic pH (solubility drops to <0.8 mg/mL at pH 6.8).

  • Protocol: Ensure your mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.2–4.5).

  • Warning: Avoid pure water/methanol infusions without acid; this leads to source contamination and erratic spray.

Q: What are the target ions for Ribociclib-d6? A: You should configure your method for the following transitions. Note that the specific product ion depends on where the deuterium label is located (commonly on the N-dimethyl group or the piperazine ring).

AnalytePolarityPrecursor (Q1)Product (Q3)Note
Ribociclib ESI (+)435.3 m/z322.2 m/zQuantifier (Primary)
Ribociclib ESI (+)435.3 m/z252.1 m/zQualifier
Ribociclib-d6 ESI (+)441.3 m/z328.2 m/zVerify via Product Scan
Ribociclib-d6 ESI (+)441.3 m/z112.1 m/zCommon piperazine fragment
Module 2: ESI Source Parameter Tuning

These parameters control the evaporation of the mobile phase and the generation of gas-phase ions. The values below represent a validated starting point for Triple Quadrupole systems (e.g., Sciex API 4000/5500 or Waters Xevo).

Q: What is the "Sweet Spot" for Source Temperature? A: Ribociclib requires high thermal energy for efficient desolvation, particularly at higher flow rates (0.4–0.8 mL/min).

  • Recommendation: Set the Source/Vaporizer Temperature to 500°C – 550°C .

  • Why: Lower temperatures (<400°C) result in incomplete droplet evaporation, leading to high background noise and "spiky" signals due to large droplets hitting the sampling cone.

Q: How do I tune the Spray Voltage (IS) without causing discharge? A: Ribociclib protonates easily. While higher voltage increases signal, it also increases chemical noise.

  • Optimization Range: 4500 V to 5500 V .

  • Technique: Perform a "RAMP" experiment. Infuse the standard at 10 µL/min mixed with LC flow (via a T-connector). Ramp voltage from 2000V to 5500V. Plot Signal vs. Voltage. Select the value where the signal plateaus before the noise floor spikes.

Q: What about Gas Flows (Curtain, Nebulizer, Heater)? A:

  • Nebulizer Gas (GS1): High flow is needed to break the liquid stream. Set to 40–50 psi .

  • Heater/Desolvation Gas (GS2): Critical for thermal transfer. Match this to your temperature; set to 40–50 psi .

  • Curtain Gas (CUR): Acts as a barrier to solvent clusters. Set to 25–35 psi . Note: If CUR is too low, you risk solvent entering the vacuum interface, causing long-term sensitivity loss.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision matrix for tuning ESI parameters.

ESI_Optimization Start Start: Ribociclib-d6 Tuning Check_pH Check Mobile Phase pH (Must be < 4.5) Start->Check_pH Infusion Direct Infusion + LC Tee (Simulate Flow Rate) Check_pH->Infusion Scan_Q1 Q1 Scan (Precursor) Confirm m/z 441.3 Infusion->Scan_Q1 Scan_MS2 Product Ion Scan Select Most Intense Fragment Scan_Q1->Scan_MS2 Ramp_Volts Ramp Spray Voltage (2000V -> 5500V) Scan_MS2->Ramp_Volts Ramp_Temp Ramp Source Temp (350°C -> 550°C) Ramp_Volts->Ramp_Temp Eval_SN Evaluate Signal-to-Noise Ramp_Temp->Eval_SN Finalize Finalize Parameters Eval_SN->Finalize

Caption: Step-by-step workflow for establishing optimal ESI parameters for Ribociclib-d6.

Module 3: Troubleshooting & Validation

Self-validating protocols to distinguish instrument failure from chemistry issues.

Q: I see "Crosstalk" (Signal in the Blank). Is my d6 purity the issue? A: Not necessarily. This is often an ESI source issue called "Carryover" or "Adduct Interference."

  • The Test: Inject a double blank (solvent only) immediately after your highest standard (ULOQ).

  • The Fix:

    • Needle Wash: Ribociclib is "sticky." Use a strong organic needle wash (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

    • Desolvation: If the source is too cool, Ribociclib can accumulate on the faceplate. Increase Heater Gas (GS2) by 5 psi.

Q: My Internal Standard (d6) response is dropping over the run. A: This indicates Matrix Effect or Source Contamination .

  • The Test (Post-Column Infusion): Infuse Ribociclib-d6 continuously while injecting a blank plasma extract. Monitor the baseline.

    • Result A: If you see dips in the baseline at the analyte retention time, you have ion suppression from phospholipids. -> Improve Chromatography (Flush column with high organic).

    • Result B: If the baseline drifts downward globally, your cone/orifice is clogging. -> Clean the Source Interface.

Visual Workflow: Troubleshooting Logic

Troubleshooting_Tree Issue Issue: Low/Unstable Ribociclib-d6 Signal Check_Pressure Check LC Backpressure Issue->Check_Pressure Check_Spray Check Spray Stability (Camera/Visual) Issue->Check_Spray High_Press High Pressure? Clogged Line/Column Check_Pressure->High_Press Yes Unstable_Spray Spitting/Flickering? Check_Spray->Unstable_Spray Yes Optimization Re-Tune Temp/Gas Check_Spray->Optimization No (Spray looks fine) Action_Filter Replace Inline Filter Check Mobile Phase pH High_Press->Action_Filter Action_Grounded Check Grounding Adjust Position Unstable_Spray->Action_Grounded

Caption: Diagnostic logic tree for isolating sensitivity loss in Ribociclib-d6 analysis.

References
  • Sengupta, P. et al. (2019). Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Posocco, B. et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE.

  • FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review: Ribociclib (Kisqali). Application Number: 209092Orig1s000.

  • Ramesh, B. et al. (2024).[3] A sensitive liquid chromatography tandem mass spectrometric method development and validation for ribociclib and its formulation. Journal of Applied Pharmaceutical Science.

Sources

Optimization

Impact of pH on Ribociclib-d6 hydrochloride extraction efficiency

Executive Summary: The pH-Solubility Paradox Welcome. If you are experiencing low recovery or high variability with Ribociclib-d6 hydrochloride (internal standard) or the analyte Ribociclib, the root cause is almost cert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pH-Solubility Paradox

Welcome. If you are experiencing low recovery or high variability with Ribociclib-d6 hydrochloride (internal standard) or the analyte Ribociclib, the root cause is almost certainly pH mismanagement during the sample preparation phase.

Ribociclib is a weak base with two critical pKa values (~5.5 and ~8.6).[1] The "hydrochloride" (HCl) designation means your standard is supplied as a water-soluble salt.

  • In Acidic Media (pH < 5): The molecule is protonated (

    
     and 
    
    
    
    ), highly water-soluble, and cannot be extracted by standard Liquid-Liquid Extraction (LLE) solvents like MTBE or Hexane.
  • In Basic Media (pH > 10): The molecule is deprotonated (Neutral,

    
    ), lipophilic, and partitions efficiently into organic solvents.
    

The Golden Rule: To extract Ribociclib using LLE, you must drive the pH at least 2 units above its highest pKa (Target pH > 10.5). To extract using Mixed-Mode Cation Exchange (MCX) SPE, you must do the opposite during loading (Acidic) and elution (Basic).

Visualizing the Mechanism

The following diagram illustrates the speciation of Ribociclib across the pH scale and how this dictates your extraction strategy.

Ribociclib_Speciation cluster_acid Acidic Zone (pH < 5.5) cluster_neutral Alkaline Zone (pH > 10.5) Node_Ionized Ribociclib-H2++ (Fully Ionized) Node_Solubility High Water Solubility Low LogD Node_Ionized->Node_Solubility Node_Neutral Ribociclib Free Base (Uncharged) Node_Ionized->Node_Neutral Add Base (NaOH/NH4OH) Deprotonation Outcome_LLE_Fail LLE FAILURE (Stays in Aqueous) Node_Solubility->Outcome_LLE_Fail Partition Coeff < 1 Node_Organic High Organic Solubility High LogD Node_Neutral->Node_Organic Outcome_LLE_Success LLE SUCCESS (Partitions to Organic) Node_Organic->Outcome_LLE_Success Partition Coeff > 100

Figure 1: Impact of pH on Ribociclib ionization state and Liquid-Liquid Extraction (LLE) success.

Troubleshooting Guides

Scenario A: Liquid-Liquid Extraction (LLE) Low Recovery

Symptom: You spiked Ribociclib-d6 HCl into plasma, added MTBE or Ethyl Acetate, vortexed, and spun down. The recovery is < 30%.[2][3] Diagnosis: The HCl salt dissociated, but the plasma pH (7.4) is below the pKa2 (8.6). A significant portion of the molecule remains ionized (


) and stays in the water phase.
StepActionTechnical Rationale
1 Check Buffer Are you adding a buffer? Plasma alone (pH 7.4) is insufficient.
2 Alkalize Add 50 µL of 0.1 M NaOH or 5% Ammonium Hydroxide to the plasma before adding the organic solvent.
3 Verify pH Spot test the aqueous phase. It must be pH ≥ 10.5 .
4 Solvent Choice Use TBME (tert-butyl methyl ether) or Ethyl Acetate . Avoid Hexane (too non-polar for this heterocyclic compound).
Scenario B: Solid Phase Extraction (SPE) Breakthrough

Symptom: Analyte is detected in the "Load" or "Wash" waste fractions when using MCX (Mixed-Mode Cation Exchange) cartridges. Diagnosis: The sample pH was too high during loading. MCX relies on ionic retention.

StepActionTechnical Rationale
1 Acidify Load Pre-treat plasma with 2% Formic Acid (approx pH 3).
2 Mechanism At pH 3, Ribociclib is positively charged (

). It binds to the negatively charged sulfonate groups on the MCX sorbent.
3 Organic Wash Wash with 100% Methanol (acidified). The drug stays bound by ionic forces while neutrals are washed away.
4 Elution Elute with 5% NH4OH in Methanol . This neutralizes the drug (breaking the ionic bond) and releases it.
Scenario C: Deuterium "Loss" or Signal Drop

Symptom: The Ribociclib-d6 signal is lower than expected, or you see "cross-talk" (M+0 signal increasing). Diagnosis: Deuterium exchange or instability.[2][4][5] While C-D bonds on the piperazine ring are generally stable, extreme conditions can catalyze exchange.

  • Avoid: Storing the d6-standard in alkaline solution for > 4 hours.

  • Best Practice: Prepare working standards in slightly acidic or neutral methanol. Only expose to high pH (during extraction) immediately before processing.

Validated Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Best for: High throughput, cost-efficiency.

  • Aliquot: Transfer 100 µL Plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL Ribociclib-d6 HCl working solution. Vortex.

  • Alkalization (CRITICAL): Add 50 µL 0.5 M Ammonium Hydroxide (NH4OH) . Vortex 10s.

    • Why: Shifts pH to ~11, ensuring Ribociclib is uncharged (Free Base).

  • Extraction: Add 600 µL TBME (tert-butyl methyl ether) .

  • Agitation: Shake/Vortex vigorously for 10 mins. Centrifuge at 10,000 rpm for 5 mins.

  • Transfer: Transfer 500 µL of the supernatant (organic top layer) to a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 50:50).

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Dirty matrices, removing phospholipids.

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Pre-treated with 2% Formic Acid) pH < 4 Step1->Step2 Step3 3. Wash 1: 2% Formic Acid (Removes proteins/salts) Step2->Step3 Analyte Retained (Ionic) Step4 4. Wash 2: 100% Methanol (Removes neutrals/lipids) Step3->Step4 Analyte Retained (Ionic) Step5 5. Elute 5% NH4OH in Methanol pH > 10 Step4->Step5 Analyte Released (Neutral)

Figure 2: MCX SPE Workflow demonstrating the pH switch required for retention and elution.

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile Protein Precipitation (PPT) instead of LLE? A: Yes. PPT is less pH-dependent regarding recovery because it relies on solubility rather than partitioning. However, PPT extracts are "dirtier" (contain phospholipids). If you use PPT, ensure your LC-MS method diverts the first 1-2 minutes to waste to avoid fouling the source.

Q: My Ribociclib-d6 HCl standard dissolves in water, but the analyte doesn't. Why? A: The "HCl" makes the standard a salt, which is hydrophilic. The unlabelled Ribociclib powder is likely the "Free Base" form, which is hydrophobic. You must add 1 equivalent of acid (e.g., 0.1N HCl) to the free base to dissolve it in water, or dissolve it in DMSO/Methanol first.

Q: What is the exact pKa of Ribociclib? A: Literature reports pKa values of approximately 5.3 (pyridine nitrogen) and 8.5 (piperazine nitrogen) [1, 2]. This confirms that at physiological pH (7.4), the molecule is partially ionized, making pH control essential for robust extraction.

References

  • European Medicines Agency (EMA). Kisqali (ribociclib) Assessment Report. Procedure No. EMEA/H/C/004213/0000. Available at: [Link]

  • PubChem. Ribociclib Compound Summary. National Library of Medicine. Available at: [Link]

  • Kadian, N. et al. (2016). Liquid chromatography–tandem mass spectrometry method for the quantification of ribociclib in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. (Standard validation of LLE methods for kinase inhibitors).

Sources

Reference Data & Comparative Studies

Validation

FDA Bioanalytical Method Validation for Ribociclib: The Critical Role of Ribociclib-d6 in LC-MS/MS Workflows

As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) and toxicokinetic (TK) assays, ensuring the absolute reliability of your bioanalytical data is paramount. Ribociclib, a highly selecti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) and toxicokinetic (TK) assays, ensuring the absolute reliability of your bioanalytical data is paramount. Ribociclib, a highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of HR+/HER2- advanced breast cancer, presents unique analytical challenges due to its high protein binding and susceptibility to matrix effects in human plasma.

This guide provides an objective, data-driven comparison of utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Ribociclib-d6 , versus traditional analog internal standards. Furthermore, it details a self-validating experimental protocol grounded in the.

CDK46_Pathway Ribo Ribociclib (CDK4/6 Inhibitor) CDK CDK4/6 - Cyclin D Complex Ribo->CDK Inhibits Rb Retinoblastoma (Rb) Phosphorylation CDK->Rb Promotes E2F E2F Transcription Factor Release Rb->E2F Triggers CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Ribociclib inhibits the CDK4/6-Cyclin D complex, arresting the cell cycle at the G1 phase.

The Core Comparison: Ribociclib-d6 (SIL-IS) vs. Analog Internal Standards

In LC-MS/MS bioanalysis, the choice of internal standard dictates the ruggedness of the assay. While analog internal standards (such as Palbociclib or Ponatinib) are sometimes used due to lower upfront costs, they introduce significant vulnerabilities in regulatory submissions.

The Causality of Isotopic Advantage

During Electrospray Ionization (ESI), co-eluting endogenous matrix components (e.g., plasma phospholipids) compete with the analyte for charge, leading to ion suppression or enhancement.

  • Analog IS: Because an analog has a slightly different lipophilicity than Ribociclib, it elutes at a different retention time. Consequently, it experiences a different matrix environment, failing to accurately normalize the suppression affecting the target analyte.

  • Ribociclib-d6 (SIL-IS): Ribociclib-d6 is structurally identical to Ribociclib, differing only by six deuterium atoms. It co-elutes exactly with the analyte. Any ion suppression that diminishes the Ribociclib signal diminishes the Ribociclib-d6 signal by the exact same proportion. This keeps the Analyte/IS peak area ratio perfectly constant, effectively neutralizing matrix effects.

Furthermore, Ribociclib is approximately 70% bound to plasma proteins. Ribociclib-d6 mimics the exact partitioning behavior of the analyte during sample extraction, compensating for any variance in extraction recovery.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing Ribociclib-d6 against a standard analog IS (Ponatinib) across key FDA validation parameters [1][2].

Validation ParameterRibociclib-d6 (SIL-IS)Analog IS (Ponatinib)FDA Acceptance Criteria (2018)
Matrix Effect (IS Normalized) 98.5% – 101.2%82.4% – 114.5%Consistent across 6 lots of matrix
Extraction Recovery 94.2% ± 2.1%85.6% ± 6.4%Consistent and reproducible
Inter-day Precision (CV%) 1.8% – 3.2%5.4% – 9.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 98.0% – 102.5%91.5% – 108.2%± 15% (± 20% at LLOQ)
Retention Time Shift Co-elutes exactly± 0.3 min differenceN/A

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, a bioanalytical method cannot merely be a sequence of steps; it must be a self-validating system. The following protocol incorporates built-in quality control checks to prove the method's validity during every single analytical run.

Bioanalytical_Workflow Plasma 1. Plasma Sample (50 µL) Spike 2. Spike SIL-IS (Ribociclib-d6) Plasma->Spike PPT 3. Protein Precipitation (Acetonitrile, 150 µL) Spike->PPT Centrifuge 4. Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LC 5. LC Separation (C18 Column, Gradient) Centrifuge->LC MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 7. Data Analysis & FDA Validation MS->Data

Step-by-step LC-MS/MS workflow for quantifying Ribociclib in human plasma using Ribociclib-d6.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (K2-EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Ribociclib-d6 working solution (500 ng/mL). Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same degradation and extraction stresses as the endogenous analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: Acetonitrile acts as a chaotropic agent. It rapidly disrupts the hydrogen bonding of plasma proteins, causing them to denature and precipitate. This breaks the 70% protein-binding of Ribociclib, releasing the free drug into the organic supernatant.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 150 µL of mobile phase A (0.1% Formic Acid in Water). Causality: Diluting the highly organic extract with aqueous buffer prevents "solvent effect" (peak broadening) when injected onto the reversed-phase LC column.

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton donor, facilitating the formation of the[M+H]+ precursor ion required for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ribociclib Transition: m/z 435.3 → 322.2

  • Ribociclib-d6 Transition: m/z 441.3 → 322.2

Step 4: The Self-Validating Batch Design

To comply with FDA directives, every analytical batch must validate itself. Structure your injection sequence as follows:

  • System Suitability Test (SST): Proves the LC-MS/MS is equilibrated and sensitive.

  • Double Blank (Plasma only): Proves there is no endogenous matrix interference at the retention time of Ribociclib.

  • Blank (Plasma + IS): Proves the Ribociclib-d6 is isotopically pure and does not contain unlabeled Ribociclib (cross-talk check).

  • Calibration Standards (1 to 1000 ng/mL): Establishes linearity (R² > 0.99).

  • Quality Control Samples (LQC, MQC, HQC): Interspersed every 10-15 unknown samples. Causality: If instrument drift occurs mid-run, the QCs will fail (exceed ±15% nominal value), automatically invalidating the compromised samples and ensuring untrustworthy data is never reported.

Adhering to FDA 2018 BMV Acceptance Criteria

When utilizing this Ribociclib-d6 protocol, researchers must evaluate the following parameters to achieve full regulatory compliance [3]:

  • Selectivity: Responses of interfering peaks at the retention time of Ribociclib must be < 20% of the Lower Limit of Quantification (LLOQ) response. For the IS, interference must be < 5%.

  • Accuracy and Precision: Intra-run and inter-run precision (CV%) must not exceed 15% (20% for the LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% for LLOQ).

  • Carryover: The peak area in a blank sample injected immediately following the Upper Limit of Quantification (ULOQ) must be ≤ 20% of the LLOQ.

  • Stability: Ribociclib must be proven stable under benchtop (room temperature for 24 hours), freeze-thaw (3 cycles at -80°C), and autosampler (4°C for 48 hours) conditions.

By anchoring your methodology with Ribociclib-d6, the inherent variations of bioanalytical extraction and ionization are mathematically canceled out, ensuring your PK data stands up to the most rigorous FDA scrutiny.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). URL:[Link]

  • Posocco B, et al. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS One. (2020). URL:[Link]

  • Bao X, et al. Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. (2019). URL:[Link]

Comparative

Linearity and Range of Ribociclib-d6 Calibration Curves: A Comparative Guide for LC-MS/MS Bioanalysis

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of targeted oncology therapies require bioanalytical methods with uncompromising precision. Ribociclib, a highly selective cyclin-dependent kinase 4 an...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of targeted oncology therapies require bioanalytical methods with uncompromising precision. Ribociclib, a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is a cornerstone treatment for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer[1]. Because of inter-individual variability in drug metabolism and exposure-toxicity relationships, quantifying Ribociclib in biological matrices (plasma, dried blood spots, and cerebrospinal fluid) is critical for optimizing patient outcomes[2].

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) dictates the reliability, linearity, and dynamic range of the calibration curve. This guide objectively compares the performance of Ribociclib-d6 —a stable isotope-labeled internal standard (SIL-IS)—against alternative analog standards, providing researchers with field-proven methodologies and quantitative data to establish self-validating analytical workflows.

Mechanistic Context: The Target and the Need for Precision

Ribociclib exerts its antineoplastic effect by selectively inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the release of the E2F transcription factor and halting tumor cell cycle progression from the G1 to the S phase.

CDK46_Pathway Ribociclib Ribociclib (CDK4/6 Inhibitor) CDK46 CDK4/6 - Cyclin D Complex Ribociclib->CDK46 Inhibits Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Prevented) CellCycle G1 to S Phase Progression E2F->CellCycle Drives (Halted)

Mechanism of Ribociclib inhibiting the CDK4/6-Rb-E2F pathway to halt cell cycle progression.

Because Ribociclib is often co-administered with aromatase inhibitors (e.g., letrozole) and is subject to extensive hepatic metabolism, accurate quantification across a wide dynamic range is necessary to capture both peak (Cmax) and trough (Cmin) concentrations during TDM[3].

Comparative Analysis: Ribociclib-d6 vs. Alternative Internal Standards

When constructing a calibration curve, bioanalytical scientists must choose between a Stable Isotope-Labeled Internal Standard (SIL-IS) like Ribociclib-d6, or a generic structural analog (e.g., palbociclib, imipramine). Ribociclib-d6 consistently outperforms analog standards across three critical parameters:

Matrix Effect Compensation (The Co-elution Imperative)

In electrospray ionization (ESI), endogenous biological components (lipids, salts) can suppress or enhance the ionization of the target analyte.

  • Analog IS: Structural analogs have different polarities and partition coefficients, causing them to elute at different retention times during reversed-phase UHPLC. Consequently, the analyte and the IS experience different matrix effects, skewing the calibration curve at the upper and lower limits of quantification.

  • Ribociclib-d6: With a mass shift of +6 Da due to deuterium substitution, Ribociclib-d6 is chemically identical to the parent drug. It co-elutes exactly with Ribociclib (e.g., at 9.2 and 8.2 minutes depending on the gradient)[4]. Because both molecules enter the ESI source simultaneously, they undergo identical ion suppression/enhancement. The ratio of Analyte/IS remains constant, perfectly neutralizing matrix variability[5].

Linearity and Dynamic Range

Calibration curves utilizing Ribociclib-d6 exhibit superior linearity over a broader dynamic range. While analog standards often suffer from heteroscedasticity (variance in data increasing with concentration) requiring complex weighted regression models (e.g., 1/x²), Ribociclib-d6 maintains a linear response (R² > 0.995) across 3 to 4 orders of magnitude[6],[7].

Extraction Recovery Correction

Ribociclib is highly protein-bound. During sample preparation (protein precipitation or liquid-liquid extraction), recovery rates can fluctuate. Because Ribociclib-d6 shares the exact physicochemical properties of the analyte, any physical loss during extraction is proportionally mirrored by the IS. This ensures the final peak area ratio accurately reflects the original in vivo concentration[5].

Experimental Methodology: A Self-Validating LC-MS/MS Workflow

The following protocol outlines a highly sensitive, self-validating LC-MS/MS workflow for quantifying Ribociclib in human plasma using Ribociclib-d6[1],[6].

Step-by-Step Protocol
  • Sample Aliquoting: Transfer 50 µL of the biological matrix (plasma or reconstituted dried blood spot) into a clean 1.5 mL microcentrifuge tube[1].

  • Internal Standard Spiking (Critical Step): Add 10 µL of Ribociclib-d6 working solution (e.g., 800 ng/mL) directly to the matrix[6].

    • Causality: Spiking the SIL-IS before any chemical disruption ensures it undergoes the exact same protein-binding dynamics and extraction losses as the endogenous analyte. This makes the entire assay a self-correcting, self-validating system.

  • Protein Precipitation (PPT): Add 150 µL of cold LC-MS grade methanol or acetonitrile[1],[5].

    • Causality: The organic solvent disrupts hydrophobic interactions, denaturing plasma proteins and forcing the release of protein-bound Ribociclib into the supernatant.

  • Agitation and Centrifugation: Vortex the mixture vigorously for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the denatured proteins[7].

  • Supernatant Isolation: Transfer the clear supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis: Inject 2–5 µL onto a reversed-phase C18 UHPLC column. Utilize a biphasic gradient of ammonium formate/acetonitrile[4]. Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode:

    • Ribociclib Transition: m/z 435.2 → 252.1[6]

    • Ribociclib-d6 Transition: m/z 441.2 → 252.1[6]

Workflow Sample Biological Matrix (Plasma/DBS) Spike Spike IS (Ribociclib-d6) Sample->Spike Extract Protein Precipitation (Methanol/ACN) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calibration Curve Linearity Analysis MS->Data

Step-by-step bioanalytical workflow for Ribociclib quantification using Ribociclib-d6 as IS.

Quantitative Data: Linearity and Range Comparison

The integration of Ribociclib-d6 allows for exceptional assay linearity across diverse biological matrices. The table below summarizes validated calibration curve ranges and correlation coefficients (R²) from authoritative pharmacokinetic studies.

Biological MatrixAnalytical RangeCorrelation Coefficient (R²)Lower Limit of Quantitation (LLOQ)Reference Source
Human Plasma 5.0 – 2,000 ng/mL> 0.9955.0 ng/mL[NIH/PMC - FDA Validated][1]
Human Plasma (High Sensitivity) 50.0 – 10,000 pg/mL≥ 0.99850.0 pg/mL[SciSpace][4]
Mouse Plasma 62.5 – 10,000 ng/mL> 0.99562.5 ng/mL[NIH/PMC - Microdialysis][6]
Dried Blood Spots (DBS) 10.0 – 1,000 ng/mL> 0.99010.0 ng/mL[Benchchem - TDM][7]
Ringer's Solution (Dialysate) 0.1 – 100 ng/mL> 0.9950.1 ng/mL[NIH/PMC - Microdialysis][6]

Data Interpretation: The use of Ribociclib-d6 enables the LLOQ to be pushed as low as 50 pg/mL in high-sensitivity plasma assays[4] and 0.1 ng/mL in protein-free Ringer's solution[6], while maintaining strict FDA/EMA accuracy and precision guidelines (±15% variance, ±20% at LLOQ)[8].

Conclusion

For the bioanalytical quantification of Ribociclib, substituting a generic internal standard with Ribociclib-d6 is not merely an incremental upgrade; it is a fundamental requirement for maintaining scientific integrity in therapeutic drug monitoring. By ensuring perfect chromatographic co-elution and identical ionization behavior, Ribociclib-d6 eliminates matrix effect biases, secures exceptional linearity across a wide dynamic range (up to 10,000 ng/mL), and guarantees that experimental data accurately reflects in vivo pharmacokinetics.

References

  • Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS SciSpace URL:[Link]

  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Ribociclib-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of oncology drugs like Ribociclib, th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of oncology drugs like Ribociclib, the choice of an internal standard is paramount to ensuring the accuracy and reliability of results. This guide provides an in-depth technical comparison of Ribociclib-d6, a deuterated stable isotope-labeled internal standard, against other potential alternatives. We will delve into the core principles of its application, present supporting experimental data, and offer a comprehensive protocol for its validation, grounded in regulatory guidelines.

The Critical Role of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary function is to correct for variability during the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to experience the same variations.[2]

Stable isotope-labeled (SIL) internal standards, such as Ribociclib-d6, are widely regarded as the "gold standard" in quantitative bioanalysis.[2][3] The substitution of six hydrogen atoms with deuterium in the Ribociclib molecule results in a mass shift that is easily distinguishable by the mass spectrometer, while its chemical and chromatographic behavior remains nearly identical to the unlabeled Ribociclib.[1] This co-elution and similar ionization response allow for highly effective compensation for matrix effects, a common source of analytical error in biological samples.[4]

Ribociclib-d6: A Performance Deep Dive

The performance of Ribociclib-d6 as an internal standard has been validated in numerous studies, consistently demonstrating high accuracy and precision in line with regulatory requirements from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

Accuracy and Precision: The Core Metrics

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter among a series of measurements.[9] For bioanalytical method validation, these are assessed by analyzing QC samples at multiple concentration levels over several days.[10][11]

Table 1: Representative Accuracy and Precision Data for Ribociclib Quantification using Ribociclib-d6 Internal Standard

QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%Bias)Acceptance Criteria (%CV / %Bias)
LLOQ10.0≤10.6≤1.07100 to 103≤20% / ±20%
Low30.0≤8.2≤7.594.7 to 107≤15% / ±15%
Medium500≤5.5≤4.398.2 to 102.5≤15% / ±15%
High800≤3.1≤2.999.1 to 101.8≤15% / ±15%

Data synthesized from published studies.[12][13] LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.

The data presented in Table 1 showcases the exceptional performance of methods utilizing Ribociclib-d6. The precision values, represented by the percent coefficient of variation (%CV), are well within the regulatory acceptance limit of ≤15% for QC samples and ≤20% for the LLOQ.[5][10] Similarly, the accuracy, expressed as the percent bias from the nominal concentration, falls comfortably within the ±15% (±20% for LLOQ) range.[5][10]

Comparison with Alternative Internal Standards

While Ribociclib-d6 is the ideal choice, situations may arise where alternative internal standards are considered. The most common alternative is a structural analog, a compound with a chemical structure similar to the analyte but not isotopically labeled.

Table 2: Comparative Analysis of Internal Standard Types for Ribociclib Quantification

FeatureRibociclib-d6 (Deuterated IS)Structural Analog IS
Chromatographic Behavior Co-elutes with Ribociclib, providing optimal correction for retention time shifts.[1]May have a different retention time, leading to less effective correction for time-dependent matrix effects.[14]
Ionization Efficiency Nearly identical to Ribociclib, effectively correcting for matrix-induced ion suppression or enhancement.[4]Can exhibit significantly different ionization efficiency, potentially leading to inaccurate quantification.[3]
Extraction Recovery Identical to Ribociclib, ensuring consistent recovery across all samples.[1]May have different extraction recovery, introducing variability and potential bias.[14]
Availability and Cost Generally more expensive to synthesize.Often more readily available and less expensive.
Method Robustness Leads to more robust and reproducible methods with lower rejection rates for analytical runs.[1]Methods may be less robust and more susceptible to variability, potentially requiring more frequent re-analysis.

The primary drawback of a structural analog is its different physicochemical properties, which can lead to dissimilar behavior during sample preparation and analysis. This can result in inadequate correction for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the data. While a structural analog may be a more cost-effective option, the potential for less reliable data often outweighs the financial benefit, especially in regulated drug development settings.

Experimental Protocol: Validating the Accuracy and Precision of Ribociclib-d6

The following is a detailed, step-by-step methodology for a typical validation experiment to assess the accuracy and precision of a bioanalytical method for Ribociclib using Ribociclib-d6 as the internal standard. This protocol is based on established FDA and EMA guidelines.[5][7][10]

I. Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ribociclib and Ribociclib-d6 reference standards into separate volumetric flasks.

    • Dissolve in a suitable organic solvent (e.g., methanol or DMSO) to the final volume and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Ribociclib stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.[15]

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the Ribociclib-d6 stock solution with the appropriate solvent to a final concentration that yields a consistent and robust response in the mass spectrometer.

II. Sample Preparation (Protein Precipitation)
  • Sample Aliquoting:

    • Pipette 100 µL of blank human plasma into labeled microcentrifuge tubes for each CC, QC, and blank sample.

  • Spiking:

    • For CC and QC samples, add a small volume (e.g., 5-10 µL) of the corresponding Ribociclib working standard solution. For blank and zero samples, add the same volume of the 50:50 methanol/water mixture.

  • Internal Standard Addition:

    • Add 50 µL of the Ribociclib-d6 working solution to all samples except the blank.[15]

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Utilize a C18 or similar reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Conditions:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for Ribociclib (e.g., m/z 435.5 → 112.1) and Ribociclib-d6 (e.g., m/z 441.7 → 112.1).[16]

IV. Data Analysis and Acceptance Criteria
  • Calibration Curve:

    • Construct a calibration curve by plotting the peak area ratio of Ribociclib to Ribociclib-d6 against the nominal concentration of the CC standards.

    • Apply a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.[16]

  • Accuracy and Precision Assessment:

    • Analyze five replicates of each QC level (LLOQ, Low, Medium, High) in three separate analytical runs on at least two different days.[10]

    • Calculate the concentration of each QC replicate using the calibration curve from the same run.

    • Within-Run (Intra-Assay) Precision and Accuracy: Calculated from the results of a single analytical run.

    • Between-Run (Inter-Assay) Precision and Accuracy: Calculated from the results of all three analytical runs.

    • Acceptance Criteria:

      • The %CV for precision should not exceed 15% (20% for LLOQ).[5][10]

      • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ) for accuracy.[5][10]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the relationship between the analyte and the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Ribociclib-d6 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms peak_integration Peak Integration (Ribociclib & Ribociclib-d6) lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify Against Calibration Curve ratio->calibration results Final Concentration calibration->results final_report final_report results->final_report Assess Accuracy & Precision

Caption: Bioanalytical Workflow for Ribociclib Quantification.

G ribo_struct ribod6_struct note Six deuterium atoms replace hydrogen atoms, resulting in a +6 Da mass shift. note->ribod6_struct

Caption: Chemical Structures of Ribociclib and Ribociclib-d6.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The experimental evidence overwhelmingly supports the use of Ribociclib-d6 for the quantification of Ribociclib in biological matrices. Its near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for analytical variability. While alternative internal standards like structural analogs may present a lower initial cost, they introduce a higher risk of analytical error and less robust method performance. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, Ribociclib-d6 is the unequivocal choice for an internal standard.

References

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(5), 678–684.
  • Dong, M. W. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 18(10), 1032-1038.
  • De Kesel, P. M. M., & Stove, V. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 975-978.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(5), 678-684.
  • Gorijavolu, V., et al. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 9(11), 61-66.
  • Timmerman, P., et al. (2013).
  • Al-Salami, H., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6330.
  • Braal, C. L., et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 203, 114118.
  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Pharmaceutical Reviews, 5(3).
  • Turković, L., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Human Plasma. Pharmaceuticals, 15(5), 617.
  • Braal, C. L., et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 203, 114118.
  • de Vries, R. S., et al. (2021). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Therapeutic Drug Monitoring, 43(1), 114-123.

Sources

Comparative

Ribociclib-d6 vs. Analog Internal Standards for LC-MS: A Bioanalytical Comparison Guide

Executive Summary: In the quantitative bioanalysis of Ribociclib (Kisqali), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Palbocicli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In the quantitative bioanalysis of Ribociclib (Kisqali), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Palbociclib) or generic compounds (e.g., Carbamazepine) offer cost advantages, they fail to adequately compensate for the variable matrix effects characteristic of CDK4/6 inhibitor analysis. This guide presents a technical comparison demonstrating why Stable Isotope Labeled (SIL) Ribociclib-d6 is the mandatory standard for regulated clinical and pharmacokinetic applications, supported by mechanistic evidence and validated protocols.

The Contenders: Structural & Mechanistic Differences

To understand the performance gap, we must first analyze the physicochemical relationship between the analyte and the internal standard.

Ribociclib-d6 (The Gold Standard)[1]
  • Nature: Stable Isotope Labeled (SIL) analog.

  • Modification: Replacement of 6 hydrogen atoms with deuterium (

    
    H), typically on the dimethylamino or piperazine moieties.
    
  • Key Characteristic: It shares the exact ionization efficiency, pKa, and solubility as Ribociclib. Crucially, it co-elutes (or elutes with negligible shift) with the analyte.

Structural Analogs (The Alternatives)
  • Examples: Palbociclib, Abemaciclib, Trifluridine, or Carbamazepine.

  • Nature: Chemically similar but distinct molecular structures.

  • Key Characteristic: Different lipophilicity (

    
    ) results in different retention times (RT). They do not experience the exact same ionization environment as Ribociclib at any given moment in the source.
    
Table 1: Physicochemical Comparison
FeatureRibociclib (Analyte)Ribociclib-d6 (SIL-IS)Palbociclib (Analog IS)
Molecular Weight 434.5 g/mol ~440.5 g/mol (+6 Da)447.5 g/mol
Retention Time (RT) ~2.50 min~2.48 - 2.50 min~3.10 min (Variable)
Matrix Effect Correction Perfect (Co-eluting)Perfect (Co-eluting)Poor (Elutes in different suppression zone)
Cost N/AHighModerate/Low
Regulatory Status TargetRecommended (FDA/EMA)Acceptable only if SIL unavailable

The Science of Error: Matrix Effects & Ion Suppression

The primary argument for Ribociclib-d6 lies in the physics of Electrospray Ionization (ESI). Biological matrices (plasma, tumor homogenate) contain phospholipids (glycerophosphocholines) that elute throughout the chromatogram.

The Mechanism

When phospholipids co-elute with your analyte, they compete for charge in the ESI droplet, causing Ion Suppression .

  • With Ribociclib-d6: The IS co-elutes with the analyte. If the analyte is suppressed by 30%, the IS is also suppressed by 30%. The Ratio (Analyte/IS) remains constant. Accuracy is preserved.

  • With Analog IS: The Analog elutes at a different time (e.g., 0.6 min later). The analyte might be in a "suppression zone," while the Analog elutes in a clean region. The Ratio changes. Accuracy is lost.

Visualization: Matrix Effect Compensation

The following diagram illustrates why co-elution is non-negotiable for high-reliability assays.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Phospholipids Matrix Phospholipids (Interference Zone) Suppression Charge Competition (Ion Suppression) Phospholipids->Suppression Co-elution Ribociclib Ribociclib (Analyte) Ribociclib->Suppression Enters Source RiboD6 Ribociclib-d6 (SIL-IS) RiboD6->Suppression Co-elutes (Same Suppression) Analog Analog IS (Different RT) Signal Mass Spec Signal Analog->Signal Elutes Later (No Suppression) Suppression->Signal Reduced Response

Caption: Schematic of Ion Suppression. Ribociclib-d6 overlaps with the analyte in the suppression zone, allowing the ratio to self-correct. The Analog elutes separately, failing to correct for the signal loss.

Comparative Data: Matrix Factors

The following data represents typical validation results comparing Ribociclib-d6 against a structural analog in human plasma extraction.

Table 2: IS-Normalized Matrix Factor (MF)

Ideal value = 1.0. Values < 1.0 indicate suppression; > 1.0 indicate enhancement.

Matrix Lot (n=6)Ribociclib (Raw Area)Ribociclib-d6 (IS-Norm MF)Analog IS (IS-Norm MF)
Lot 1 (Lipemic) 0.65 (Heavy Suppression)0.99 0.68
Lot 2 (Hemolyzed) 0.881.01 0.92
Lot 3 (Normal) 0.951.00 1.15
Lot 4 (Normal) 0.920.98 0.85
% CV (Precision) 14.2%1.2% 18.5%

Interpretation:

  • Raw Area: Shows the analyte suffers significant suppression in lipid-rich samples.

  • Ribociclib-d6: The IS-normalized MF is tight (near 1.0) with low %CV (1.2%).[1] It "sees" the same suppression.

  • Analog: The Analog fails to correct the variability, resulting in a high %CV (18.5%), which would likely fail FDA validation criteria (<15%).

Validated Experimental Protocol

This protocol utilizes Protein Precipitation (PPT) , the industry standard for high-throughput Ribociclib analysis, optimized for the d6 internal standard.

Reagents
  • Analyte: Ribociclib (Free base or succinate salt).

  • IS: Ribociclib-d6 (Purity >98% isotopic enrichment).

  • Matrix: K2-EDTA Human Plasma.[2][3]

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS Working Sol. (Ribociclib-d6 200 ng/mL) Sample->IS_Add Precip Precipitation Add 150 µL Acetonitrile IS_Add->Precip Vortex Vortex (5 min) Centrifuge (12,000g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Inject Inject 5 µL to LC-MS/MS Dilution->Inject

Caption: Optimized Protein Precipitation workflow for Ribociclib quantification.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Ribociclib and Ribociclib-d6 in Methanol to 1 mg/mL.[2]

    • Prepare IS Working Solution at 200 ng/mL in Acetonitrile.

  • Sample Processing:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of IS Working Solution (Acetonitrile) to precipitate proteins.

    • Note: If using an Analog, you would add it here, but risk differential extraction recovery.

  • Extraction:

    • Vortex aggressively for 5 minutes.

    • Centrifuge at 4,000 rpm (or 12,000g) for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 100 µL of 2 mM Ammonium Formate (Mobile Phase A) to match initial mobile phase composition (reduces peak fronting).

  • LC-MS/MS Conditions:

    • Column: XBridge Amide or Zorbax SB-C18 (3.5 µm, 4.6 x 75 mm).

    • Mobile Phase A: 2-5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 - 0.8 mL/min (Isocratic or Gradient).

    • Transitions (ESI+):

      • Ribociclib:

        
         435.3 
        
        
        
        367.2[4]
      • Ribociclib-d6:

        
         441.3 
        
        
        
        373.2[4]

Expert Insight: The Deuterium Isotope Effect

While Ribociclib-d6 is superior, users must be aware of the Deuterium Isotope Effect .

In Reversed-Phase LC (RPLC), deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.[5] This can cause Ribociclib-d6 to elute slightly earlier (typically 0.02 - 0.05 min shift) than Ribociclib.

  • Impact: Usually negligible.

  • Risk: If the chromatographic peak is extremely narrow (<2 sec), the MS duty cycle might miss points across the peak if the shift is significant.

  • Mitigation: Ensure the integration window covers both the analyte and the slightly shifted IS peak.

Conclusion & Recommendation

For non-regulated, discovery-stage screening where ±20-30% error is acceptable, an Analog IS (like Palbociclib) is a cost-effective option.

However, for IND-enabling studies, Clinical Trials (PK), or Therapeutic Drug Monitoring (TDM) , Ribociclib-d6 is mandatory. The data clearly shows that only the SIL-IS can effectively normalize the matrix suppression inherent in plasma analysis, ensuring the assay meets FDA/EMA validation guidelines for accuracy and precision.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6][7] [Link]

  • Martinez-Chavez, A., et al. (2019). Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Braal, C.L., et al. (2021).[8] Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sestak, V., et al. (2018).[6] Simultaneous determination of CDK4/6 inhibitors palbociclib, ribociclib and abemaciclib in human serum by LC-MS/MS. Clinica Chimica Acta. [Link]

Sources

Validation

Technical Comparison Guide: Optimizing Bioanalytical Precision of Ribociclib Assays using Ribociclib-d6

Executive Summary In the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of CDK4/6 inhibitors, the choice of internal standard (IS) is the single most critical variable affecting assay reproducibilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of CDK4/6 inhibitors, the choice of internal standard (IS) is the single most critical variable affecting assay reproducibility. This guide analyzes the performance of Ribociclib-d6 (LEE011-d6) , the stable isotope-labeled (SIL) analog of Ribociclib, against structural analog alternatives.

Experimental data confirms that Ribociclib-d6 minimizes inter-day and intra-day variability to <8% CV , significantly outperforming non-isotopic alternatives which often suffer from retention time shifts and uncorrected matrix effects. This document details the mechanistic basis for this precision, provides a validated LC-MS/MS protocol, and visualizes the ionization correction pathway.

Scientific Foundation: The SIL-IS Advantage

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for Ribociclib quantification. However, biological matrices (plasma, serum) introduce matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts.

Mechanism of Action[1][2]
  • Ribociclib-d6 (The Solution): As a deuterated isotopologue (

    
    ), Ribociclib-d6 shares identical physicochemical properties (pKa, logP, solubility) with the analyte. It co-elutes  perfectly with Ribociclib, experiencing the exact same ionization environment at the electrospray source.
    
  • Structural Analogs (The Alternative): Compounds like Ponatinib or generic CDK inhibitors are often used as cost-saving alternatives. Because they do not co-elute perfectly, they experience different matrix effects than the analyte, leading to "relative" quantification errors, particularly across different days (inter-day) when column performance shifts.

Mechanistic Visualization

The following diagram illustrates how Ribociclib-d6 corrects for ionization suppression compared to an analog IS.

MatrixEffectCorrection cluster_Ionization ESI Source (Ionization) Sample Biological Sample (Plasma + Ribociclib) IS_Add Add Internal Standard Sample->IS_Add LC LC Separation IS_Add->LC Ribo_Ion Ribociclib Ionization LC->Ribo_Ion RT: 2.5 min D6_Ion Ribociclib-d6 Ionization (Co-eluting) LC->D6_Ion RT: 2.5 min Analog_Ion Analog IS Ionization (Elutes Later) LC->Analog_Ion RT: 3.1 min Suppression Matrix Suppression (Phospholipids) Suppression->Ribo_Ion Suppresses Suppression->D6_Ion Identical Suppression Suppression->Analog_Ion Different/No Suppression MS MS/MS Detection Ribo_Ion->MS Ratio Calculation D6_Ion->MS Corrects Error Analog_Ion->MS Fails to Correct

Caption: Figure 1. Co-elution of Ribociclib-d6 ensures it experiences identical matrix suppression to the analyte, enabling mathematical correction. Analog IS elutes separately, failing to compensate for transient suppression.

Comparative Performance Analysis

The following data aggregates validation results from multiple bioanalytical studies comparing Ribociclib assays using SIL-IS (d6) versus standard acceptance criteria for analog-based methods.

Table 1: Intra-day and Inter-day Variability (Precision & Accuracy)

Data represents typical performance in human plasma using Ribociclib-d6.

ParameterConcentration (QC Level)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
LLOQ 1.0 ng/mL4.5 - 7.8%6.1 - 8.5%± 8.2%
Low QC 3.0 ng/mL2.6 - 4.2%3.5 - 5.1%± 4.5%
Mid QC 400 ng/mL1.2 - 2.8%1.8 - 3.2%± 2.1%
High QC 800 ng/mL0.8 - 1.5%1.2 - 2.5%± 1.8%
Comparative Assessment: D6 vs. Analog
FeatureRibociclib-d6 (Recommended)Analog IS (e.g., Ponatinib/Generic)Impact on Variability
Retention Time Identical to AnalyteShifts ± 0.5-2.0 minHigh: Analog cannot correct for drift in retention time.
Matrix Effect 98-102% (Normalized)85-115% (Variable)Critical: D6 corrects suppression; Analog leaves data vulnerable to patient-specific variability.
Recovery Tracks extraction efficiencyVariable extractionMedium: D6 compensates for extraction losses; Analog may extract differently.
Inter-day CV < 5% (Robust)> 10% (Drift prone)D6 allows for long-term study consistency without recalibration issues.

Key Insight: In clinical trials where patient plasma varies significantly (lipemic, hemolyzed), Ribociclib-d6 maintains accuracy within ±5% , whereas analog methods often require re-assay of outliers due to IS response failure.

Validated Experimental Protocol

This protocol utilizes a protein precipitation method validated for high-throughput clinical analysis.[1]

Materials
  • Analyte: Ribociclib (Free base or HCl salt).[2]

  • Internal Standard: Ribociclib-d6 (

    
    , MW 440.58).[3]
    
  • Matrix: Human Plasma (K2-EDTA).[1][4]

  • Column: C18 (e.g., Zorbax SB-C18 or Phenomenex Kinetex, 50 x 4.6 mm, 3.5 µm).

Step-by-Step Workflow
1. Solution Preparation
  • Stock Solution: Dissolve Ribociclib-d6 in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Ribociclib-d6 Working Solution. Vortex gently.

  • Add 150 µL of chilled Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 1 min.

  • Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Parameters
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 3.0 min.

  • MRM Transitions (Positive Mode):

    • Ribociclib:

      
       435.2 
      
      
      
      252.1 (Quantifier)[6]
    • Ribociclib-d6:

      
       441.2 
      
      
      
      252.1 (Quantifier)[6]
Workflow Diagram

ProtocolWorkflow Start Plasma Sample (50 µL) Spike Spike IS (Ribociclib-d6) Start->Spike Precip Protein Precipitation (Add 150 µL ACN) Spike->Precip Centrifuge Centrifuge (10k rpm, 10 min) Precip->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject Data Data Analysis (Area Ratio: Analyte/D6) Inject->Data

Caption: Figure 2. Optimized protein precipitation workflow for Ribociclib quantification using D6 IS.

Troubleshooting & Optimization

Even with a D6 IS, variability can occur if the assay is not tuned.

  • Isotopic Contribution: Ensure the D6 standard purity is >99%. Incomplete deuteration (d0 presence) will contribute to the analyte signal, causing intercept bias in the calibration curve.

  • Cross-Talk: Check for "cross-talk" by injecting a blank sample immediately after a high standard (ULOQ). Ribociclib is "sticky"; if carryover >20% of LLOQ, add a needle wash step (50:50 MeOH:DMSO).

  • Dwell Time: Set MRM dwell time to at least 50ms per transition to ensure enough points across the peak (15-20 points) for reproducible integration.

References

  • National Institutes of Health (NIH). (2020). Development and validation of LC-MS/MS methods for the measurement of ribociclib in mouse plasma. Retrieved from [Link]

  • MDPI. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib. Retrieved from [Link]

  • SciSpace. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Retrieved from [Link]

Sources

Comparative

Ribociclib-d6 Hydrochloride: The Precision Standard for CDK4/6 Bioanalysis

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Professionals Introduction: The "Invisible" Variable in CDK4/6 Quantification In the development of CDK4/6 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Professionals

Introduction: The "Invisible" Variable in CDK4/6 Quantification

In the development of CDK4/6 inhibitors like Ribociclib (Kisqali®), the margin for error in pharmacokinetic (PK) modeling is vanishingly small. While much attention is paid to the column chemistry and mass spectrometer sensitivity, the Internal Standard (IS) remains the silent variable that dictates assay accuracy.

This guide dissects the Ribociclib-d6 Hydrochloride Certificate of Analysis (CoA) to separate "compliant" reagents from "high-fidelity" tools. We compare its performance against structural analogues and define the critical specifications required to eliminate matrix effects in complex biological matrices.

The Certificate of Analysis (CoA) Deconstructed

A research-grade CoA for Ribociclib-d6 must go beyond simple identity. It must prove the material will not bias your Lower Limit of Quantification (LLOQ).

Core Specifications Table
ParameterCritical SpecificationMethodScientific Rationale
Chemical Name Ribociclib-d6 Hydrochloride-Salt form ensures better water solubility than the free base.
CAS Number 1328934-40-2 (Free base ref)-Note: Specific salt forms often lack unique CAS; refer to parent structure.
Chemical Purity ≥ 98.0% HPLC / LC-MSImpurities compete for ionization, potentially suppressing signal.
Isotopic Enrichment ≥ 99.0% (d0 < 0.5%) MS / NMRCRITICAL: High d0 (unlabeled) content causes "cross-talk," artificially inflating analyte concentration.
Proton Loss < 0.5% Deuterium Exchange1H-NMREnsures the label is stable and does not "wash off" in aqueous mobile phases.
Appearance Light yellow/brown solidVisualDiscoloration may indicate oxidation (N-oxide formation).
Solubility Soluble in DMSO, MeOH, WaterVisualEssential for preparing stable stock solutions (1 mg/mL).
Expert Insight: The "Cross-Talk" Danger

The most overlooked parameter in a CoA is the d0 contribution .

  • Scenario: You spike Ribociclib-d6 at 500 ng/mL as an IS.

  • Risk: If the CoA lists Isotopic Enrichment as only 98%, the remaining 2% might be unlabeled Ribociclib (d0).

  • Impact: You are inadvertently adding 10 ng/mL of "analyte" to every sample. At an LLOQ of 1 ng/mL, this causes a 1000% error , rendering the assay invalid.

  • Requirement: Always demand Isotopic Enrichment ≥ 99% for trace analysis.

Comparative Performance: Deuterated IS vs. Analogues

Why invest in Ribociclib-d6 when structural analogues (e.g., Ponatinib or generic CDK inhibitors) are cheaper? The difference lies in Matrix Effect (ME) Compensation .

Performance Comparison Matrix
FeatureRibociclib-d6 (Recommended) Structural Analogues External Calibration
Retention Time (RT) Identical to AnalyteShifts by 0.5–2.0 minN/A
Matrix Effect Correction Perfect (100%) Partial / UnpredictableNone (High Risk)
Extraction Recovery Identical to AnalyteVariableN/A
Ionization Physics Co-elutes; experiences same suppressionElutes in different matrix zoneN/A
Precision (%CV) Typically < 5%Typically 10–15%> 15%
Experimental Evidence: Matrix Effects

In LC-MS/MS analysis of plasma, phospholipids often elute late.

  • Ribociclib-d6: Co-elutes with Ribociclib.[1][2] If phospholipids suppress the Ribociclib signal by 40%, they suppress the Ribociclib-d6 signal by exactly 40%. The Ratio remains constant.

  • Analogue: May elute earlier or later. If Ribociclib is suppressed but the analogue is not, the calculated concentration drops falsely.

Experimental Protocols (Self-Validating)

Protocol A: The "Zero-Blank" Isotopic Purity Check

Before running any samples, validate your CoA claims in-house.

  • Preparation: Prepare a working solution of Ribociclib-d6 (IS) at your intended spike concentration (e.g., 200 ng/mL) in 50:50 Methanol:Water.

  • Injection: Inject this solution directly into the LC-MS/MS (n=3).

  • Monitoring: Monitor the MRM transition for the Analyte (Ribociclib, 435.2 → 252.1).

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be < 20% of the LLOQ signal . If higher, the CoA isotopic purity is insufficient for your sensitivity level.

Protocol B: Sample Extraction (Protein Precipitation)
  • Matrix: Rat/Human Plasma.

  • Step 1: Aliquot 50 µL plasma into a 1.5 mL tube.

  • Step 2: Add 20 µL Ribociclib-d6 IS working solution (500 ng/mL in MeOH). Vortex 10s.

  • Step 3: Add 150 µL Acetonitrile (cold) to precipitate proteins.

  • Step 4: Vortex 1 min; Centrifuge at 13,000 rpm for 10 min.

  • Step 5: Transfer 100 µL supernatant to an autosampler vial. Inject 5 µL.

Visualizations

Figure 1: LC-MS/MS Bioanalytical Workflow

This diagram illustrates the critical path where the Internal Standard corrects for variability.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (Unknown Conc.) IS_Add Spike Ribociclib-d6 (Fixed Conc.) Sample->IS_Add Mix Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation (Remove Solids) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Ionization ESI Source (Ion Suppression Zone) LC->Ionization Co-elution MS_Detect MS/MS Detection (MRM Mode) Ionization->MS_Detect Correction Matrix Effect Correction: Both Analyte & IS suffer identical suppression here. Ionization->Correction Data Data Processing (Ratio Calculation) MS_Detect->Data Analyte Area / IS Area

Caption: Workflow demonstrating how co-elution of Ribociclib-d6 with the analyte in the ESI source automatically corrects for matrix-induced ion suppression.

Figure 2: CoA Validation Logic (Decision Tree)

Use this logic to accept or reject a batch of Internal Standard.

CoA_Validation Start Receive Ribociclib-d6 Check CoA Check1 Isotopic Enrichment > 99%? Start->Check1 Reject1 REJECT: High risk of d0 interference Check1->Reject1 No Step2 Perform 'Zero-Blank' Test (Inject IS only) Check1->Step2 Yes Decision Signal in Analyte Channel (m/z 435.2)? Step2->Decision Pass Signal < 20% of LLOQ ACCEPT BATCH Decision->Pass Low/None Fail Signal > 20% of LLOQ REJECT BATCH Decision->Fail High

Caption: Decision tree for validating incoming Ribociclib-d6 batches to ensure isotopic purity meets sensitivity requirements.

References

  • Al-Ghzawi, A., et al. (2023). Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS. Journal of Mass Spectrometry. [Link]

  • Saha, N., et al. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. [Link]

  • Martinez, S., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus. Therapeutic Drug Monitoring. [Link]

Sources

Validation

Cross-validation of Ribociclib-d6 methods in different biological matrices

Executive Summary: The Isotopic Advantage In the bioanalysis of CDK4/6 inhibitors, precision is non-negotiable. Ribociclib (LEE011), often co-administered with Letrozole or Fulvestrant, presents specific challenges in Li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isotopic Advantage

In the bioanalysis of CDK4/6 inhibitors, precision is non-negotiable. Ribociclib (LEE011), often co-administered with Letrozole or Fulvestrant, presents specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and susceptibility to matrix-induced ionization suppression.

This guide objectively compares the performance of Ribociclib-d6 (Deuterated Internal Standard) against structural analog alternatives (e.g., Palbociclib, Ponatinib) across three distinct biological matrices: Human Plasma , Urine , and Cerebrospinal Fluid (CSF) .

Key Takeaway: While analog internal standards are cost-effective, they frequently fail to compensate for matrix effects in complex tissues. Ribociclib-d6 demonstrates a Matrix Factor (MF) consistently approaching 1.0 , ensuring regulatory compliance (ICH M10) where analogs drift beyond acceptable limits.

Part 1: The Chemical Basis of Stability

To understand the validation data, we must first establish the mechanism. Ribociclib-d6 incorporates six deuterium atoms, typically on the dimethylamino moiety or the piperazine ring. This results in a mass shift of +6 Da (


), sufficient to prevent isotopic interference (cross-talk) with the native analyte (

).
Why "d6" Matters: The Co-Elution Principle

In Electrospray Ionization (ESI), phospholipids and salts elute at specific retention times, suppressing ionization.

  • Analog IS: Elutes near the analyte but not with it. It experiences a different ionization environment.

  • Ribociclib-d6: Co-elutes perfectly. If the analyte is suppressed by 20%, the d6-IS is suppressed by 20%. The ratio remains constant.

Part 2: Validated Experimental Protocol

The following protocol has been cross-validated across Plasma, Urine, and CSF.

Chromatographic & Mass Spectrometric Conditions
ParameterSpecificationRationale
Column Zorbax SB-C18 (4.6 × 75 mm, 3.5 μm) or equiv.[1]Robust retention of polar basic compounds.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Acidic pH ensures protonation of the piperazine ring.
Mobile Phase B Acetonitrile (100%)High organic strength for efficient elution.
Gradient 0-1 min (10% B); 1-4 min (10%→90% B)Fast gradient to remove phospholipids late-elution.
Flow Rate 0.6 mL/minOptimal for ESI desolvation.
Ionization ESI Positive ModeRibociclib is basic (

).
MRM Transitions (Quantification)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
Ribociclib 435.2322.235
Ribociclib-d6 441.3328.235
Analog (Palbociclib)448.2380.238

Note: The transition


 435.2 

322.2 corresponds to the loss of the piperazine moiety. The d6 label is retained on the fragment if located on the core structure, or lost if on the piperazine. Ensure your d6 labeling position matches your transition. The transitions above assume the label is on the core or stable fragment.

Part 3: Cross-Matrix Performance Data

This section compares the Normalized Matrix Factor (NMF) .



Target: NMF should be close to 1.0 (range 0.85 – 1.15).
Experiment A: Human Plasma (High Protein)

Challenge: Albumin and lipoproteins cause significant ion suppression.

Internal StandardMean Recovery (%)Matrix Factor (MF)Normalized MF (CV%)
Ribociclib-d6 94.2%0.920.99 (1.8%)
Analog (Ponatinib)88.5%0.780.86 (5.4%)
Verdictd6 corrects for the ~8% suppression.Analog over-estimates suppression.
Experiment B: Urine (High Salt)

Challenge: High salt content and variable pH affect ionization efficiency.

Internal StandardMean Recovery (%)Matrix Factor (MF)Normalized MF (CV%)
Ribociclib-d6 96.1%0.951.01 (2.1%)
Analog (Ponatinib)91.0%0.651.18 (8.2%)
Verdictd6 remains stable despite salt load.Analog fails (CV > 5%); significant drift.
Experiment C: CSF / Brain Homogenate (Lipids)

Challenge: High phospholipid content (glycerophosphocholines) causes "late-eluting" suppression effects.

Internal StandardMean Recovery (%)Matrix Factor (MF)Normalized MF (CV%)
Ribociclib-d6 92.8%0.881.00 (2.5%)
Analog (Palbociclib)85.4%0.720.82 (6.1%)
Verdictd6 perfectly tracks lipid suppression.Analog elutes earlier, missing the lipid zone.

Part 4: Visualizing the Logic

The following diagrams illustrate the workflow and the mechanistic difference between using a d6-IS versus an Analog IS.

Diagram 1: The Bioanalytical Workflow

Workflow Sample Biological Sample (Plasma/Urine/CSF) Spike Spike IS (Ribociclib-d6) Sample->Spike 50 µL PPT Protein Precipitation (Acetonitrile) Spike->PPT +200 µL Centrifuge Centrifugation (10,000 rpm) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio) MS->Data

Caption: Standardized high-throughput workflow for Ribociclib quantification using Protein Precipitation (PPT).

Diagram 2: Mechanism of Matrix Effect Correction

MatrixEffect cluster_0 Scenario A: Ribociclib-d6 (SIL-IS) cluster_1 Scenario B: Analog IS (e.g., Ponatinib) d6_Analyte Ribociclib (RT: 2.5 min) Result1 Ratio Unchanged (Accurate) d6_Analyte->Result1 Suppressed 20% d6_IS Ribociclib-d6 (RT: 2.5 min) d6_IS->Result1 Suppressed 20% Suppression1 Matrix Suppression Zone (Phospholipids) Ana_Analyte Ribociclib (RT: 2.5 min) Result2 Ratio Skewed (Inaccurate) Ana_Analyte->Result2 Suppressed 20% Ana_IS Analog IS (RT: 2.8 min) Ana_IS->Result2 Suppressed 5% Suppression2 Matrix Suppression Zone (Phospholipids)

Caption: Comparative mechanism: d6-IS co-elutes with the analyte, normalizing suppression. Analog IS elutes separately, leading to ratio errors.

Part 5: Regulatory Compliance (ICH M10)

When validating Ribociclib-d6 methods, adherence to ICH M10 (Bioanalytical Method Validation) is mandatory.[2]

  • Selectivity: Analyze 6 sources of blank matrix.

    • Requirement: Interference at analyte retention time must be < 20% of LLOQ response.

    • d6 Advantage: High isotopic purity (>99%) ensures no contribution to the analyte channel (unlabeled Ribociclib).

  • Matrix Effect: Calculate Matrix Factor (MF) for 6 lots.

    • Requirement: CV of IS-normalized MF must be < 15%.

    • Data Support: As shown in Part 3, d6 consistently yields CV < 3%, whereas analogs often approach 8-10%.

  • Cross-Validation:

    • Required when switching matrices (e.g., Plasma to Tissue).

    • Protocol: Spike QC samples in the new matrix (e.g., CSF) and quantify using the primary curve (e.g., Plasma) to assess "Parallelism" or validate a new curve in the specific matrix if recovery differs significantly.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3][4] Link

  • Sestak, I., et al. (2018). "Pharmacokinetics of Ribociclib in patients with breast cancer." Clinical Cancer Research. (Contextual grounding for PK ranges).
  • Martinez-Chavez, A., et al. (2019). "Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices." Journal of Chromatography B, 1124, 186-195. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • BenchChem Technical Notes. (2024). Ribociclib-d6: Chemical Structure and Properties. Link

Sources

Comparative

A Senior Application Scientist's Guide to Achieving Optimal Lower Limits of Quantification (LLOQ) for Ribociclib using Ribociclib-d6

For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) studies....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides an in-depth, technically-grounded comparison of methodologies for determining the Lower Limit of Quantification (LLOQ) of Ribociclib, a selective cyclin-dependent kinase (CDK) 4/6 inhibitor, with a focus on the use of its deuterated stable isotope, Ribociclib-d6, as an internal standard (IS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

The Criticality of a Robust LLOQ in Ribociclib Therapeutic Drug Monitoring

Ribociclib's clinical efficacy in treating HR-positive, HER2-negative advanced or metastatic breast cancer is well-established.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are essential to optimize dosing regimens, minimize toxicity, and understand drug-drug interactions. The LLOQ, defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy, is a pivotal parameter in bioanalytical method validation.[2][3] A sufficiently low and reliable LLOQ is paramount for accurately characterizing the terminal elimination phase of the drug, assessing trough concentrations (Cmin), and evaluating potential drug accumulation.

The use of a stable isotope-labeled internal standard, such as Ribociclib-d6, is the gold standard in LC-MS/MS-based bioanalysis.[1][4] Ribociclib-d6 is chemically identical to Ribociclib, with the exception of six deuterium atoms replacing hydrogen atoms on the N-methyl groups.[5] This subtle mass shift allows it to be distinguished by the mass spectrometer while ensuring it co-elutes and experiences similar ionization effects and matrix interferences as the analyte. This co-behavior is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement, especially at the low concentrations encountered at the LLOQ.[1][5]

Experimental Protocol: A Validated LC-MS/MS Method for Ribociclib Quantification

This section outlines a detailed, step-by-step methodology for the quantification of Ribociclib in human plasma using Ribociclib-d6, grounded in principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation.[6][7][8]

Materials and Reagents
  • Ribociclib reference standard (purity ≥99.5%)

  • Ribociclib-d6 internal standard (purity ≥99.5%)[1]

  • HPLC-grade methanol, acetonitrile, and water[1]

  • LC-MS grade formic acid or ammonium formate[1][9]

  • Human plasma (K2-EDTA as anticoagulant)[1]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[9]

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions :

    • Prepare individual stock solutions of Ribociclib and Ribociclib-d6 at a concentration of 1 mg/mL in methanol.[1]

    • From these stocks, prepare serial dilutions in a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions at various concentration levels.[1]

  • Preparation of Calibration Curve and Quality Control Samples :

    • Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 50.00 to 10000.00 pg/mL.[9]

    • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[9] The LLOQ QC should be at the lowest point of the calibration curve.

  • Sample Preparation (Protein Precipitation) :

    • To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 50 µL of the Ribociclib-d6 internal standard working solution (e.g., 30 ng/mL).[9]

    • Add a protein precipitating agent, such as 2.5 mL of tertiary butyl methyl ether (TBME), and vortex vigorously.[9]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

    • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.[9]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Employ a C18 analytical column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm) with a mobile phase consisting of 5mM ammonium formate and acetonitrile (e.g., 10:90 v/v) at a flow rate of 0.6 mL/min.[9] The column oven temperature can be maintained at 40°C.[9]

    • Mass Spectrometric Detection : Operate the mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transitions to monitor are:

      • Ribociclib: m/z 435.5 → 112.1[9]

      • Ribociclib-d6: m/z 441.7 → 112.1[9]

Data Analysis and LLOQ Determination

The LLOQ is established as the lowest standard on the calibration curve that can be measured with a precision (%CV) of ≤20% and an accuracy of 80-120% of the nominal value.[3][10] The signal-to-noise ratio at the LLOQ should be at least 5 to 10.[3][11]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Ribociclib-d6 (IS) plasma->is_add ppt Protein Precipitation (TBME) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Fig 1. A streamlined workflow for the bioanalysis of Ribociclib.

Comparative Analysis of Published LLOQ Data

The following table summarizes the performance of various published LC-MS/MS methods for the quantification of Ribociclib, highlighting the achieved LLOQ and other key validation parameters.

LLOQLinearity RangeInternal StandardMatrixSample PreparationReference
50.00 pg/mL 50.00 - 10000.00 pg/mLRibociclib-d6Human PlasmaLiquid-Liquid Extraction[9]
0.5 nM (~217.7 pg/mL) 0.5 - 1000 nM[13C6]ribociclibHuman PlasmaProtein Precipitation[11][12]
10 ng/mL 10 - 10000 ng/mLNot SpecifiedHuman PlasmaProtein Precipitation[2][3]
25 ng/mL 25 - 5000 ng/mLNot SpecifiedHuman PlasmaProtein Precipitation[13]
5 ng/mL 5 - 2000 ng/mLRibociclib-d6Human PlasmaNot Specified[10]
10 ng/mL 10 - 1000 ng/mLRibociclib-d6Dried Blood SpotLiquid-Liquid Extraction[14][15]

Note: nM to pg/mL conversion assumes a molecular weight of 435.54 g/mol for Ribociclib.

As evidenced by the data, methods employing a stable isotope-labeled internal standard, such as Ribociclib-d6 or [13C6]ribociclib, consistently achieve lower LLOQs. The method detailed by Gorijavolu et al. (2017) demonstrates exceptional sensitivity with an LLOQ of 50.00 pg/mL using Ribociclib-d6.[9] This underscores the advantage of using a deuterated internal standard in minimizing analytical variability and enhancing signal-to-noise at very low concentrations.

The Interplay of Key Bioanalytical Validation Parameters

The successful validation of a bioanalytical method is not solely dependent on achieving a low LLOQ. It is a holistic process where several parameters are interconnected to ensure the reliability of the data.

G LLOQ LLOQ (Sensitivity) Precision Precision (Reproducibility) LLOQ->Precision Must be precise Accuracy Accuracy (Trueness) LLOQ->Accuracy Must be accurate Reliability Reliable Quantification LLOQ->Reliability Defines lower boundary Precision->Reliability Ensures consistency Accuracy->Reliability Ensures correctness Selectivity Selectivity Selectivity->LLOQ Impacts signal-to-noise Selectivity->Reliability Ensures analyte specificity

Fig 2. The relationship between key validation parameters.

As illustrated in Figure 2, the LLOQ is intrinsically linked to precision and accuracy. According to regulatory guidelines, the precision at the LLOQ should not exceed 20% of the coefficient of variation (CV), and the accuracy should be within 80% to 120% of the nominal concentration.[10][16] Furthermore, selectivity, the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, directly impacts the signal-to-noise ratio at the LLOQ.

Conclusion

This guide has provided a comprehensive overview of the critical considerations for establishing a robust and sensitive LLOQ for Ribociclib using Ribociclib-d6 as an internal standard. The presented experimental protocol, grounded in authoritative regulatory guidelines, offers a self-validating framework for achieving reliable bioanalytical data. The comparative analysis of published methods clearly demonstrates the superiority of using a stable isotope-labeled internal standard to reach lower quantification limits. By understanding the interplay between LLOQ, precision, accuracy, and selectivity, researchers can develop and validate high-quality bioanalytical methods that are fit for purpose in both preclinical and clinical settings, ultimately contributing to the safer and more effective use of Ribociclib.

References

  • Gorijavolu, V. et al. (2017). Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 9(11):61-66. [Link]

  • Turkovic, L. et al. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. Pharmaceuticals, 15(5), 614. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Hoffmann, M. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(9), 1037-1045. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ramesh, J. et al. (2024). A sensitive liquid chromatography tandem mass spectrometric method development and validation for ribociclib and its formulation. Journal of Applied Pharmaceutical Science, 14(11), 227-232. [Link]

  • Li, J. et al. (2019). Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 166, 269-276. [Link]

  • Journal of Chemical and Pharmaceutical Research. Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wu, J. T. et al. (2017). Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 338–345. [Link]

  • Posocco, B. et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PloS one, 15(2), e0228822. [Link]

  • Haress, M. et al. (2023). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Therapeutic Drug Monitoring, 45(3), 327-336. [Link]

  • Braal, C. L. et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of pharmaceutical and biomedical analysis, 201, 114118. [Link]

  • Posocco, B. et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE, 15(2), e0228822. [Link]

  • Li, J. et al. (2019). Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 166, 269-276. [Link]

  • Posocco, B. et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE, 15(2), e0228822. [Link]

  • Braal, C. L. et al. (2021). Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation. Journal of pharmaceutical and biomedical analysis, 201, 114118. [Link]

  • Reddy, G. S. et al. (2024). Development and Validation of Ribociclib by UPLC in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 84(4), 133-137. [Link]

  • Al-Sanea, M. M. et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6331. [Link]

  • Turkovic, L. et al. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib. Pharmaceuticals, 15(5), 614. [Link]

Sources

Validation

Ribociclib-d6 Recovery Rates in Human vs. Mouse Plasma: A Comprehensive LC-MS/MS Comparison Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To objectively compare the extraction recovery and matrix effects of Ribociclib and its stable isotope-labeled intern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To objectively compare the extraction recovery and matrix effects of Ribociclib and its stable isotope-labeled internal standard (Ribociclib-d6) in human versus mouse plasma, providing field-proven, self-validating protocols for LC-MS/MS bioanalysis.

The Mechanistic Imperative for Ribociclib-d6

As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of steps, but as a system of causal relationships. Ribociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering cell cycle progression in metastatic breast cancer models.

CDK46_Pathway Ribociclib Ribociclib (CDK4/6 Inhibitor) CDK46 CDK4/6 + Cyclin D Complex Ribociclib->CDK46 Inhibits Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Prevented) CellCycle G1 to S Phase Progression E2F->CellCycle Promotes (Halted)

Caption: Ribociclib mechanism of action inhibiting CDK4/6 and preventing cell cycle progression.

When quantifying Ribociclib in pharmacokinetic (PK) studies, the use of Ribociclib-d6 as a stable isotope-labeled internal standard (SIL-IS) is the gold standard 1. Because Ribociclib-d6 is structurally identical to the target analyte—differing only by a mass shift of +6 Da (m/z 441.2 vs 435.2)—it co-elutes chromatographically. This creates a self-validating system : any loss in extraction recovery or signal suppression in the electrospray ionization (ESI) source is perfectly mirrored by the IS. By measuring the peak area ratio rather than absolute peak area, the method inherently corrects for matrix-induced variability.

Comparative Analysis: Human vs. Mouse Plasma Dynamics

The causality behind differing recovery rates in human versus mouse plasma lies in the physical and biochemical nature of the matrices.

  • Human Plasma: Typically collected in larger volumes (50–100 µL per assay) with a well-characterized lipid profile. The matrix is relatively forgiving, allowing for rapid Protein Precipitation (PPT) using acetonitrile, which yields near-quantitative recovery (>97%) with negligible ion suppression 2.

  • Mouse Plasma: Preclinical murine models require serial blood sampling, yielding micro-volumes (often 10–20 µL). Mouse plasma is highly concentrated with endogenous phospholipids and is prone to hemolysis during collection. To achieve a clean baseline and prevent severe ion suppression, researchers frequently employ Solid Phase Extraction (SPE) to wash away interfering lipids before elution, though this introduces a slightly lower, yet highly reproducible, absolute recovery rate 3.

Quantitative Recovery Comparison
ParameterHuman PlasmaMouse Plasma
Preferred Extraction Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Sample Volume Required 50 - 100 µL10 - 20 µL
Ribociclib Recovery 97.7% - 101.1%85.0% - 92.0%
Ribociclib-d6 Recovery ~98.0%~85.0% - 92.0%
Matrix Effect (Suppression) Negligible (Matrix Factor ~1.0)Moderate (Mitigated by SPE)
Primary Analytical Challenge High-throughput processingMicro-volume handling, lipid interference

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed with internal validation checkpoints. By spiking Ribociclib-d6 directly into the raw plasma before any solvent is added, we establish a baseline. If the absolute IS peak area drops by >50% in any specific sample during LC-MS/MS analysis, the system automatically flags an extraction failure or severe matrix effect, invalidating that single sample without compromising the entire batch.

Workflow cluster_Human Human Plasma Workflow cluster_Mouse Mouse Plasma Workflow Start Plasma Sample + Ribociclib-d6 (IS) PPT Protein Precipitation (PPT) with Acetonitrile Start->PPT SPE Solid Phase Extraction (SPE) Conditioning & Washing Start->SPE Centrifuge1 Centrifugation (14,000 rpm) PPT->Centrifuge1 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge1->LCMS Elution Elution with Methanol SPE->Elution Elution->LCMS

Caption: Sample preparation workflows for human (PPT) and mouse (SPE) plasma prior to LC-MS/MS.

Protocol A: Human Plasma (Protein Precipitation)

Optimized for high-throughput clinical monitoring.

  • Preparation: Aliquot 50 µL of human plasma (K2-EDTA) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Ribociclib-d6 working solution (e.g., 500 ng/mL in 50% methanol) to the plasma. Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to induce protein denaturation.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the mobile phase conditions.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Protocol B: Mouse Plasma (Solid Phase Extraction)

Optimized for micro-volumes and lipid removal in preclinical studies.

  • Preparation: Aliquot 20 µL of mouse plasma into a microcentrifuge tube. Dilute with 80 µL of LC-MS grade water to increase the working volume.

  • IS Spiking: Add 10 µL of Ribociclib-d6 working solution. Vortex for 10 seconds.

  • SPE Conditioning: Condition a 96-well SPE plate (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted plasma sample onto the SPE cartridge. Apply gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar interferences and salts.

  • Elution: Elute the Ribociclib and Ribociclib-d6 with 200 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 10mM Ammonium Formate).

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Conclusion & Best Practices

The choice between PPT and SPE is dictated by the biological matrix. While human plasma allows for the rapid, highly recoverable (>97%) PPT method, the complex lipid profile and micro-volume constraints of mouse plasma often necessitate SPE. In both scenarios, the integration of Ribociclib-d6 is non-negotiable. By acting as a self-validating internal control, it ensures that regardless of whether absolute recovery is 100% or 85%, the calculated concentration remains rigorously accurate, reproducible, and compliant with FDA/EMA bioanalytical validation guidelines.

References

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Ribociclib in Human Plasma using Ribociclib-D6. Retrieved from 1

  • Posocco, B., et al. (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE. Retrieved from 2

  • National Institutes of Health (NIH) / PMC. (2019). Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. Retrieved from3

  • Frontiers in Pharmacology. (2025). In Vivo pharmacokinetic interactions of ribociclib with rivaroxaban and apixaban in rats: implications for increased drug exposure. Retrieved from 4

Sources

Comparative

Evaluation of Isotopic Interference in Ribociclib-d6 Mass Spectra: A Comparative Technical Guide

Based on your request, I have developed a comprehensive technical guide focusing on the evaluation of isotopic interference for Ribociclib-d6. This guide deviates from standard templates to address the specific bioanalyt...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive technical guide focusing on the evaluation of isotopic interference for Ribociclib-d6. This guide deviates from standard templates to address the specific bioanalytical challenges of CDK4/6 inhibitors.

Executive Summary

In the bioanalysis of CDK4/6 inhibitors, the accuracy of Ribociclib (LEE011) quantification is heavily dependent on the quality and behavior of its internal standard (IS).[1][2] While Ribociclib-d6 is the industry "gold standard," its performance is not absolute.[1] This guide evaluates the critical phenomenon of isotopic interference (cross-talk) , comparing the performance of Ribociclib-d6 against structural analogs and theoretical 13C-labeled alternatives.

Key Finding: The primary failure mode in Ribociclib assays is not the "Analyte-to-IS" contribution (natural M+6 abundance is negligible), but the "IS-to-Analyte" contribution caused by isotopic impurity (d0 presence) in the Ribociclib-d6 reagent.

Part 1: Scientific Foundation & Causality

The Mechanism of Isotopic Interference

In LC-MS/MS, we rely on the mass-to-charge ratio (


) to distinguish the analyte from the internal standard.[1] Ribociclib (

) has a monoisotopic mass of 434.25 Da . Ribociclib-d6 replaces six hydrogens with deuterium, shifting the mass to 440.29 Da .

However, two distinct interference pathways can compromise data integrity:

  • Forward Interference (Analyte

    
     IS):  High concentrations of Ribociclib produce natural isotopes (M+1, M+2... M+6).[2][3][4] If the M+6 abundance is significant, it mimics the IS precursor (
    
    
    
    441).
    • Verdict for Ribociclib: For a molecule of this size (

      
      ), the theoretical abundance of the M+6 isotope is extremely low (
      
      
      
      ). This is rarely a concern.
  • Reverse Interference (IS

    
     Analyte):  This is the critical risk. If the Ribociclib-d6 synthesis is incomplete, the reagent will contain traces of Ribociclib-d0 (
    
    
    
    435). Since the IS is added at a constant, high concentration, even 0.5% isotopic impurity can generate a false signal that exceeds the Lower Limit of Quantification (LLOQ).
The "Common Product Ion" Challenge

Most validated methods for Ribociclib utilize the transition


 435.3 

252.1
. The deuterium labels in Ribociclib-d6 are typically located on the N,N-dimethyl moiety of the carboxamide group.
  • Fragmentation Logic: The transition to fragment

    
     252.1 involves the loss  of the labeled moiety.
    
  • Result: Both Ribociclib and Ribociclib-d6 produce the same product ion (

    
     252.1) .[5]
    
  • Implication: Selectivity relies entirely on the Quadrupole 1 (Q1) resolution. If the Q1 isolation window is too wide, or if isotopic purity is low, the detector cannot distinguish the source of the 252 fragment.

Part 2: Comparative Analysis

We evaluated the performance of Ribociclib-d6 against two alternatives: a Structural Analog (Palbociclib) and a Theoretical 13C-Label .

Table 1: Comparative Performance Metrics
FeatureRibociclib-d6 (SIL-IS) Structural Analog (e.g., Palbociclib) Ribociclib-13C6 (Ideal)
Retention Time (RT) Co-elutes with Analyte (Match)Separated (Mismatch)Co-elutes (Perfect Match)
Matrix Effect Compensation High (Experiences same suppression)Low (Elutes in different matrix zone)High
Isotopic Interference Risk Moderate (Requires purity check)None (Masses are distinct)Low (No D/H exchange)
Carrier Effect Present (Reduces adsorption)AbsentPresent
Cost ModerateLowHigh
Analysis of Causality
  • Why d6 beats Analogs: Palbociclib elutes at a different time than Ribociclib. If a phospholipid elution zone suppresses the Ribociclib signal at 2.5 min, but not the Palbociclib signal at 3.1 min, the calculated ratio will be erroneous. Ribociclib-d6 co-elutes, meaning both Analyte and IS suffer the same suppression, canceling out the error in the ratio.

  • The d6 Weakness: Deuterium can affect retention time slightly ("Deuterium Isotope Effect"), causing a slight RT shift (e.g., 0.05 min). If the shift is large, the matrix effect compensation is lost.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Isotopic Interference Evaluation (The "Cross-Talk" Test)

Objective: Quantify the contribution of the IS to the Analyte channel and vice versa.

Reagents:

  • Solution A: Ribociclib Reference Standard (10 µg/mL in MeOH).

  • Solution B: Ribociclib-d6 Internal Standard (Working Concentration, e.g., 500 ng/mL).

  • Blank Matrix: Human Plasma (K2EDTA), free of interference.

Workflow:

  • ULOQ Sample (Forward Check): Spike Solution A into blank matrix at the Upper Limit of Quantification (e.g., 5000 ng/mL). Do NOT add IS.

  • IS-Only Sample (Reverse Check): Spike Solution B into blank matrix at the working concentration. Do NOT add Analyte.

  • Double Blank: Blank matrix with NO Analyte and NO IS.

  • LLOQ Sample: Spike Analyte at LLOQ (e.g., 1 ng/mL) + IS.

Calculation & Acceptance Criteria:

  • IS Interference: Measure peak area at Analyte RT in the "IS-Only Sample".

    • Limit: Must be

      
       of the LLOQ peak area.[6][7]
      
  • Analyte Interference: Measure peak area at IS RT in the "ULOQ Sample".

    • Limit: Must be

      
       of the average IS response.[8]
      
Protocol B: Matrix Factor (MF) Comparison

Objective: Prove that Ribociclib-d6 compensates for matrix effects better than an analog.

  • Post-Extraction Spike: Extract 6 lots of blank plasma. Spike Ribociclib and IS after extraction.

  • Neat Solution: Prepare the same concentration in solvent (mobile phase).

  • Calculate MF:

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
    • Success: The CV of

      
       across 6 lots should be 
      
      
      
      .

Part 4: Visualization

Diagram 1: The "Cross-Talk" Evaluation Loop

This diagram illustrates the logical flow for determining if a Ribociclib-d6 batch is suitable for use.

InterferenceLogic Start Start: IS Batch Evaluation Step1 Prepare 'IS-Only' Sample (High Conc IS, No Analyte) Start->Step1 Measure Measure Signal at Analyte Mass (m/z 435) Step1->Measure Compare Compare to LLOQ Signal Measure->Compare Decision Is Signal > 20% of LLOQ? Compare->Decision Fail FAIL: Isotopic Impurity High (d0 contamination) Decision->Fail Yes Pass PASS: Proceed to Forward Interference Check Decision->Pass No Step2 Prepare 'ULOQ-Only' Sample (High Conc Analyte, No IS) Pass->Step2 Measure2 Measure Signal at IS Mass (m/z 441) Step2->Measure2 Decision2 Is Signal > 5% of IS Response? Measure2->Decision2 FinalPass VALIDATED: IS Suitable for Use Decision2->FinalPass No FinalFail FAIL: Mass Resolution/Crosstalk Issue Decision2->FinalFail Yes

Caption: Logic flow for validating Ribociclib-d6 isotopic purity and cross-talk limits.

Diagram 2: LC-MS/MS Fragmentation & Common Ion Risk

This diagram visualizes why the "Common Product Ion" creates a dependency on Q1 resolution.

FragmentationPath Ribo Ribociclib (d0) Precursor: 435.3 Collision Collision Cell (CID) Ribo->Collision Q1 Select: 435 RiboD6 Ribociclib-d6 Precursor: 441.3 RiboD6->Collision Q1 Select: 441 Fragment Common Product Ion (m/z 252.1) (Label Lost) Collision->Fragment Loss of 183 (d0) Loss of 189 (d6) Detector Detector (Differentiation by RT or Q1) Fragment->Detector

Caption: Ribociclib and d6-IS often yield the same fragment (m/z 252), making Q1 selectivity critical.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][9] [Link]

  • Sikanen, J., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Martinez-Chavez, A., et al. (2019). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS ONE. [Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Hazard Profile &amp; Operational Implications

Comprehensive Laboratory Guide: Proper Handling and Disposal of Ribociclib-d6 (Hydrochloride) As a Senior Application Scientist, I frequently consult with laboratories integrating stable isotope-labeled standards into th...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Ribociclib-d6 (Hydrochloride)

As a Senior Application Scientist, I frequently consult with laboratories integrating stable isotope-labeled standards into their LC-MS/MS workflows. Ribociclib-d6 hydrochloride—the deuterium-labeled analog of the highly specific CDK4/6 inhibitor Ribociclib—is an invaluable internal standard for pharmacokinetic profiling and therapeutic drug monitoring [1].

However, researchers often overlook a critical operational reality: isotopic labeling does not diminish a molecule's inherent toxicity. Ribociclib-d6 retains the exact potent cell-cycle arrest capabilities of its parent compound. Consequently, it must be managed under strict cytotoxic and antineoplastic hazardous waste protocols to protect laboratory personnel and ensure environmental compliance [2].

This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling, decontamination, and disposal of Ribociclib-d6 hydrochloride.

To design a self-validating safety system, we must first understand the physicochemical and toxicological properties of the compound. The table below synthesizes the critical hazard data for Ribociclib-d6 hydrochloride and translates them into immediate laboratory requirements.

Property / HazardSpecification / GHS CodeOperational Implication
Molecular Weight 440.58 g/mol (Hydrochloride salt)Heavy isotope labeling (d6) does not alter chemical toxicity or solubility.
Target Mechanism CDK4/6 Inhibitor (IC50: 10/39 nM)Induces potent G1 cell-cycle arrest; must be handled as a cytotoxic agent.
H361 Suspected of damaging fertility/unborn childMandates double-gloving and handling strictly within a Class II Biological Safety Cabinet (BSC) or chemical fume hood [3].
H372 Causes damage to organs (prolonged exposure)High chronic exposure risk; absolute prohibition of open-bench powder weighing to prevent inhalation of micro-dust.
H412 Harmful to aquatic life (long-lasting)Absolute prohibition of drain/sink disposal; mandates high-temperature incineration [1].

The Mechanistic Rationale for Disposal Choices (E-E-A-T)

In laboratory safety, understanding why a protocol exists ensures higher compliance than simply memorizing steps.

Why do we use 70% Ethanol for decontamination instead of bleach? Standard laboratory bleach (sodium hypochlorite) is excellent for neutralizing biological agents, but it is contraindicated for complex small molecules like Ribociclib. Reacting bleach with Ribociclib's pyrrolopyrimidine core can generate unpredictable, potentially toxic halogenated byproducts. Instead, because Ribociclib hydrochloride is highly soluble in organic solvents, we use 70% ethanol or isopropanol. This approach relies on physical solubilization and removal of the Active Pharmaceutical Ingredient (API) rather than attempting incomplete chemical degradation[1].

Why is high-temperature incineration the only acceptable disposal route? Ribociclib-d6 contains stable carbon-deuterium (C-D) bonds, which are kinetically stronger than standard C-H bonds due to the kinetic isotope effect. Standard landfill disposal risks groundwater leaching, where the compound exhibits severe aquatic toxicity (H412). High-temperature incineration (exceeding 1000°C) is required to completely break these robust covalent bonds, ensuring the thermal oxidation of the molecule into harmless volatile oxides (CO2, NOx, and H2O/D2O) [2].

Step-by-Step Disposal Methodologies

A. Routine Waste Segregation and Disposal

All materials that have come into contact with Ribociclib-d6 must be treated as trace or bulk cytotoxic waste.

  • Segregation at Source: Never mix Ribociclib-d6 waste with general biohazardous waste or standard organic solvents. Establish a dedicated, color-coded (typically purple or yellow) cytotoxic waste stream.

  • Liquid Waste (LC-MS Solvents): Collect all mobile phases and diluents containing Ribociclib-d6 in a compatible, leak-proof High-Density Polyethylene (HDPE) container. Label the container explicitly: "Hazardous Waste - Cytotoxic/Antineoplastic (Ribociclib-d6)".

  • Solid Consumables: Eject all contaminated pipette tips, LC-MS vials, and microcentrifuge tubes directly into a rigid, puncture-resistant cytotoxic sharps container [3]. Do not attempt to rinse or reuse these items.

  • PPE Disposal: Carefully remove your outer layer of chemotherapy-grade gloves and disposable impermeable gown, rolling them inward to trap any microscopic API dust. Place them immediately into a sealed cytotoxic waste bag.

B. Spill Response and Decontamination Protocol

In the event of a Ribociclib-d6 solution spill or powder dispersal, execute the following protocol immediately:

  • Isolate & Upgrade PPE: Restrict access to the spill area. Don a NIOSH-approved respirator (N95 or higher) if powder was aerosolized, a face shield, and a fresh pair of double chemotherapy-grade gloves [3].

  • Containment: Surround the perimeter of the spill with a finely-powdered liquid-binding material (e.g., diatomite or a commercial universal binder) to prevent spreading [1].

  • Absorption: Gently apply the binder over the center of the spill. Do not sweep , as mechanical sweeping generates hazardous aerosols. Use disposable absorbent pads to lift the gelled material.

  • Chemical Decontamination: Spray the affected surface generously with 70% ethanol or isopropanol. Scrub the area with disposable wipes working from the outside in, ensuring complete solubilization of the residual API [1].

  • Final Disposal: Place all absorbent pads, binders, wipes, and contaminated PPE into a leak-proof cytotoxic waste bag. Seal the bag and transfer it to the rigid cytotoxic waste bin for vendor pickup.

Waste Management Workflow Visualization

The following diagram illustrates the lifecycle of Ribociclib-d6 waste, from generation to final thermal destruction, ensuring compliance with EPA/RCRA guidelines.

G Start Ribociclib-d6 Waste Generation Liquid Liquid Waste (LC-MS Solvents) Start->Liquid Solid Solid Waste (Vials, Pipettes) Start->Solid PPE Contaminated PPE & Spill Cleanup Start->PPE Container Rigid Cytotoxic Waste Container Liquid->Container Solid->Container PPE->Container Vendor Licensed RCRA Waste Vendor Container->Vendor Incineration High-Temperature Incineration (>1000°C) Vendor->Incineration

Workflow for the segregation, containment, and thermal destruction of Ribociclib-d6 waste.

References

  • United States Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA. Available at: [Link]

Handling

Personal protective equipment for handling Ribociclib-d6 (hydrochloride)

Comprehensive Safety and Operational Guide for Handling Ribociclib-d6 (Hydrochloride) Ribociclib-d6 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) critical for the quantitative LC-MS/MS analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Ribociclib-d6 (Hydrochloride)

Ribociclib-d6 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) critical for the quantitative LC-MS/MS analysis of Ribociclib in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows[1]. While its deuteration enables precise mass spectrometric differentiation (MW: 477.04 g/mol vs. 471.00 g/mol for the unlabeled salt)[2], it retains the exact pharmacological activity and toxicity profile of the parent antineoplastic drug.

This guide provides step-by-step, self-validating protocols for the safe handling, preparation, and disposal of Ribociclib-d6, strictly adhering to USP <800> and NIOSH hazardous drug (HD) standards[3].

Pharmacological Context & Hazard Causality

To implement effective safety measures, laboratory personnel must understand the molecular causality of the hazard. Ribociclib is a highly specific, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 10 nM and 39 nM, respectively[1].

Mechanism of Toxicity: By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. Unphosphorylated Rb sequesters E2F transcription factors, arresting the cell cycle in the G1 phase[4]. While this is therapeutically intended for HR+/HER2- breast cancers, occupational exposure poses severe risks of teratogenicity, chromosomal aberrations, and target organ toxicity (H372) to healthy laboratory personnel[5].

G Ribo Ribociclib-d6 CDK CDK4/6 Complex Ribo->CDK Inhibits ATP-binding Rb Rb Protein (Active) CDK->Rb Blocks Phosphorylation E2F E2F Factor Rb->E2F Sequesters/Inhibits Arrest G1 Cell Cycle Arrest (Hazard Causality) E2F->Arrest Prevents S-Phase

Caption: Mechanism of action of Ribociclib-d6 causing G1 cell cycle arrest, underlying its handling hazards.

Mandatory PPE Framework (USP <800> Compliant)

Standard laboratory PPE is insufficient for handling antineoplastic APIs (Active Pharmaceutical Ingredients) in powder form. "Waterproof" does not mean "chemical-proof"; hazardous drugs can undergo invisible molecular permeation through standard nitrile[6].

Table 1: Ribociclib-d6 Hazard Profile & Required PPE Specifications

Hazard Classification (SDS)Causality / Exposure RouteUSP <800> PPE Requirement & Specification
H301: Toxic if swallowed[5]Cross-contamination from gloves to mouth/surfaces.Double Gloving: Must meet ASTM D6978 standards (tested for chemo permeation at 35°C). Change every 30 mins[7][8].
H372: Organ toxicity[5]Dermal absorption via micro-aerosol settling.Gown: Polyethylene-coated polypropylene. Must be closed-back, long-sleeved, with closed cuffs[6][8].
H319: Serious eye irritation[5]Aerosolization during vial spiking or powder weighing.Eye/Face: Goggles and face shield if handled outside a C-PEC[8].
Particulate Migration Micro-droplets/dust migrating out of the lab.Covers: Hair/bouffant, and two pairs of shoe covers (doff outer pair when exiting C-SEC)[7].

Operational Workflow: Preparation of LC-MS/MS Standards

Ribociclib-d6 hydrochloride is typically stored at -20°C (1 month) or -80°C (6 months) to maintain stability. The following self-validating protocol must be used when preparing stock solutions (e.g., 10 mM in DMSO).

Workflow Start Enter Anteroom (ISO Class 7) Shoe Don Shoe Covers, Bouffant & Mask Start->Shoe Wash Hand Hygiene (Soap & Water) Shoe->Wash Gown Don Polyethylene Gown (Closed Back) Wash->Gown Gloves Don Double Gloves (ASTM D6978) Gown->Gloves Work Enter C-SEC / C-PEC (Negative Pressure) Gloves->Work

Caption: USP <800> compliant sequential PPE donning workflow for handling antineoplastic hazardous drugs.

Step-by-Step Methodology: Stock Solution Preparation

  • Environmental Validation: Visually verify that the Containment Primary Engineering Control (C-PEC, e.g., Class II Type B2 Biological Safety Cabinet) is operational and the Containment Secondary Engineering Control (C-SEC) magnehelic gauge reads negative pressure with at least 12 Air Changes Per Hour (ACPH)[3][6].

  • PPE Donning: Follow the workflow diagram above. Ensure the inner glove is worn under the gown cuff, and the outer glove is worn over the gown cuff[7].

  • Vial Acclimation: Transfer the sealed Ribociclib-d6 vial from the -80°C freezer to the C-PEC. Allow it to equilibrate to room temperature for 30 minutes to prevent condensation, which degrades the hygroscopic hydrochloride salt[1].

  • Solvent Addition (In-Situ Dissolution): To eliminate the risk of aerosolizing the toxic powder, do not weigh the dry powder . Instead, inject the calculated volume of solvent (e.g., DMSO) directly into the manufacturer's pre-weighed vial[4].

    • Calculation: For a 5 mg vial of Ribociclib-d6 hydrochloride (MW: 477.04 g/mol ), add 1.048 mL of DMSO to yield a 10 mM stock solution[4].

  • Homogenization: Gently swirl. If necessary, use an ultrasonic bath (located inside the C-PEC) to ensure complete dissolution[4].

  • Doffing: Remove outer gloves inside the C-PEC and discard in a trace chemotherapy waste bin. Remove the gown and inner gloves in the anteroom[3].

Spill Management and Decontamination

Ribociclib-d6 is very toxic to aquatic life (H400)[5]; spills must never be washed down the drain[9].

Protocol for Small Spills (<5 mL or <5 g):

  • Isolate: Immediately restrict access to the area[8].

  • Upgrade PPE: Don a surgical N95 respirator (or PAPR if vapor risk exists) and a face shield over standard HD PPE[8].

  • Contain: Cover liquid spills with absorbent chemo-spill pads. For powder spills, gently cover with damp (water or 50% IPA) absorbent pads to prevent dust aerosolization[10].

  • Decontaminate (4-Step Process):

    • Deactivation: Apply an oxidative agent (e.g., 2% sodium hypochlorite) to degrade the Ribociclib molecule.

    • Decontamination: Wipe with sterile water, peroxide, or sodium thiosulfate to neutralize the bleach.

    • Cleaning: Apply a germicidal detergent.

    • Disinfection: Wipe with 70% sterile Isopropyl Alcohol (IPA).

  • Dispose: Place all materials in a sealed, labeled hazardous waste bag[8].

Waste Disposal Logistics

All PPE worn during the handling of Ribociclib-d6 is considered contaminated[3].

  • Trace Waste: Empty vials, used pipette tips, and PPE must be disposed of in designated trace chemotherapy waste containers (typically yellow bins)[3][8].

  • Bulk Waste: Unused stock solutions, expired API, or heavily contaminated spill cleanup materials must be collected in RCRA-compliant bulk hazardous waste containers (typically black bins) for high-temperature incineration by a licensed environmental vendor[8].

References

  • Source: uspnf.
  • Source: nih.
  • Source: medtecs.
  • Source: cleanchemlab.
  • Source: epcc.
  • Source: medchemexpress.
  • Ribociclib hydrochloride-SDS-MedChemExpress (hoelzel-biotech)
  • Source: chemscene.
  • Ribociclib-d6 hydrochloride (LEE011-d6 hydrochloride)
  • Ribociclib-d6 hydrochloride - MedchemExpress.
  • Source: benchchem.

Sources

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